Pbt434 mesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C13H17Cl2N3O5S |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C12H13Cl2N3O2.CH4O3S/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;1-5(2,3)4/h4,15,18H,3,5H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
UBTJWJNTOFSHON-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C.CS(=O)(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Pbt434 Mesylate: A Technical Guide to a Novel Iron Chelator for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbt434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a moderate-affinity iron chelator. It is under development for the treatment of neurodegenerative disorders associated with iron dyshomeostasis, particularly synucleinopathies such as Parkinson's disease (PD) and Multiple System Atrophy (MSA). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a compilation of preclinical and clinical data, detailed experimental protocols, and a visualization of its proposed signaling pathways.
Core Mechanism of Action: A Moderate Approach to Iron Chelation
Elevated iron levels in specific brain regions, such as the substantia nigra pars compacta (SNpc) in Parkinson's disease, are implicated in the pathophysiology of several neurodegenerative diseases. Iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress, lipid peroxidation, and the aggregation of misfolded proteins like alpha-synuclein (α-synuclein), a key pathological hallmark of PD and MSA.[1][2]
Unlike strong iron chelators that can disrupt systemic iron metabolism, Pbt434 is a moderate-affinity iron chelator.[1][2] This characteristic allows it to selectively target the labile, or weakly bound, iron pool that is pathologically elevated in affected brain regions, without significantly impacting iron that is tightly bound to essential proteins like ferritin and transferrin.[1][2] By chelating this excess labile iron, Pbt434 is proposed to exert its neuroprotective effects through several key mechanisms:
-
Inhibition of Iron-Mediated α-Synuclein Aggregation: Pbt434 directly interferes with the iron-induced aggregation of α-synuclein.[1][2]
-
Reduction of Oxidative Stress: By sequestering redox-active iron, Pbt434 inhibits the generation of harmful ROS, thereby mitigating oxidative damage to neurons.[1][2]
-
Modulation of Iron Trafficking: Pbt434 has been shown to influence the expression and function of key iron transport proteins, including increasing the levels of the iron exporter ferroportin.[1][3] This may facilitate the removal of excess iron from neurons.
-
Upregulation of Protective Proteins: Pbt434 treatment has been associated with increased levels of DJ-1 (also known as PARK7), a protein with antioxidant and chaperone-like functions that is protective against neurodegeneration.[1]
The following diagram illustrates the proposed mechanism of action of this compound at a cellular level.
Figure 1: Proposed mechanism of action of this compound in a neuron.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy in Animal Models of Parkinsonism
| Animal Model | Treatment Details | Key Findings | Reference(s) |
| 6-OHDA Mouse Model | 30 mg/kg/day Pbt434, oral gavage, administered 3 days after toxin | Preserved up to 75% of remaining SNpc neurons (p < 0.001) | |
| MPTP Mouse Model | 30 mg/kg/day Pbt434, oral gavage, for 21 days, administered 24h after toxin | Significantly reduced SNpc neuronal loss (p < 0.001); Abolished MPTP-induced rise in α-synuclein levels. | |
| hA53T α-Synuclein Transgenic Mouse | 30 mg/kg/day Pbt434 | Lowered nigral α-synuclein accumulation and rescued motor performance. | [1] |
| PLP-α-Syn Transgenic Mouse Model of MSA | 3, 10, or 30 mg/kg/day ATH434 in food for 4 months | Reduced oligomeric and urea-soluble α-synuclein aggregation; Reduced glial cell inclusions (GCI) in SN and pons (p < 0.001 and p < 0.01, respectively); Preserved SN neurons (p < 0.001); Improved motor function on pole test (p < 0.05). | [4][5] |
Table 2: Phase 1 Clinical Trial in Healthy Volunteers
| Study Design | Doses | Key Pharmacokinetic Parameters | Safety and Tolerability | Reference(s) |
| Randomized, double-blind, placebo-controlled, single and multiple ascending doses | Single doses up to 600 mg; Multiple doses up to 250 mg twice daily for 8 days | SAD (50, 100, 300 mg): - Mean AUCinf (ng•hr/mL): 896.7, 1587, 6494- Mean Cmax (ng/mL): 493.3, 802.7, 2978- Median Tmax: 1-1.25 hoursMAD (200-250 mg bid): - CSF concentrations at steady state: 102.5 to 229.5 ng/mL | Well-tolerated with infrequent, mild adverse events. No serious adverse events reported. | [6][7] |
Table 3: Topline Results from Phase 2 Clinical Trial in Multiple System Atrophy (MSA)
| Study Design | Treatment Arms | Primary and Key Secondary Endpoints | Reference(s) |
| Randomized, double-blind, placebo-controlled (ATH434-201) | 50 mg ATH434 twice daily, 75 mg ATH434 twice daily, Placebo | Modified UMSARS Part I (at 52 weeks): - 50 mg dose: 48% slowing of clinical progression (p=0.03)- 75 mg dose: 29% slowing of clinical progression (p=0.2)Brain Iron (MRI): - 50 mg dose: Significant reduction in iron accumulation in the putamen at 26 weeks (p=0.025) and approached significance in the globus pallidus at 52 weeks (p=0.08) | [8] |
| Open-label (ATH434-202) in more advanced MSA | 75 mg ATH434 twice daily for 12 months | Modified UMSARS Part I: - Mean increase of 3.5 points from baseline- 43% of completers had stable scoresNeuroimaging: - Slowed brain atrophy (MSA Atrophy Index) compared to placebo from ATH434-201 study- Lower iron accumulation in putamen and globus pallidus compared to placebo from ATH434-201 study | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Pbt434.
In Vitro Assays
This assay evaluates the ability of Pbt434 to inhibit the production of hydrogen peroxide (H₂O₂) generated by the Fenton reaction in the presence of a reducing agent like dopamine.[1]
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF). In the presence of ROS, particularly H₂O₂, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of ROS produced.
-
Reagents:
-
This compound
-
Fe(II)-citrate solution
-
Dopamine hydrochloride solution
-
H₂DCFDA solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare solutions of Pbt434 at various concentrations.
-
In a 96-well plate, add Fe(II)-citrate and dopamine to each well.
-
Add the different concentrations of Pbt434 or vehicle control to the respective wells.
-
Add H₂DCFDA to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at regular time intervals using a fluorescence plate reader.
-
Calculate the percentage inhibition of H₂O₂ production by Pbt434 compared to the vehicle control.
-
This assay assesses the effect of Pbt434 on the iron-induced aggregation of recombinant α-synuclein.[1]
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, such as aggregated α-synuclein. The increase in ThT fluorescence over time is used to monitor the kinetics of fibril formation.
-
Reagents:
-
Recombinant human α-synuclein monomer
-
Iron(III) nitrate solution
-
This compound
-
Thioflavin T (ThT) solution
-
Tris-buffered saline (TBS), pH 7.4
-
-
Procedure:
-
Prepare monomeric α-synuclein by dissolving lyophilized protein in TBS and removing any pre-formed aggregates by ultracentrifugation.
-
In a 96-well plate, add TBS, iron(III) nitrate, and Pbt434 at various concentrations or vehicle control.
-
Add the monomeric α-synuclein solution to each well.
-
Add ThT solution to all wells.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the ThT fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.
-
Analyze the aggregation kinetics by plotting fluorescence intensity versus time. The lag time, elongation rate, and final fluorescence intensity can be used to quantify the effect of Pbt434 on α-synuclein aggregation.
-
In Vivo Models and Procedures
The following workflow diagram illustrates the general experimental design for preclinical testing of Pbt434 in mouse models of Parkinsonism.
Figure 2: General experimental workflow for preclinical evaluation of Pbt434.
-
Procedure:
-
Anesthetize mice and place them in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or striatum.
-
Allow a period for the initial lesion to develop (e.g., 3 days).
-
Administer Pbt434 (e.g., 30 mg/kg/day) or vehicle daily via oral gavage for the specified duration.
-
Assess motor deficits using tests such as amphetamine- or apomorphine-induced rotational behavior.
-
At the end of the study, euthanize the animals and perfuse with paraformaldehyde.
-
Collect brains for histological analysis.
-
-
Procedure:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection (e.g., four injections of 15 mg/kg at 2-hour intervals).
-
Begin administration of Pbt434 (e.g., 30 mg/kg/day) or vehicle via oral gavage 24 hours after the last MPTP injection and continue for the duration of the study (e.g., 21 days).
-
Assess motor function using the pole test.
-
At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses.
-
-
Apparatus: A vertical wooden or metal pole (approximately 1 cm in diameter and 50 cm high) with a rough surface to allow for grip. The base of the pole is placed in the mouse's home cage.
-
Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-descend).
-
Perform multiple trials for each animal and average the results.
-
-
Procedure:
-
Cryosection the fixed brain tissue into serial coronal sections (e.g., 40 µm thick).
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons.
-
Using an optical fractionator stereological probe on a microscope equipped with a motorized stage and stereology software, systematically sample the sections containing the SNpc.
-
Count the number of TH-positive neurons within unbiased counting frames at regularly spaced intervals in the x, y, and z dimensions.
-
Calculate the total estimated number of neurons in the SNpc.
-
-
Procedure:
-
Homogenize brain tissue (e.g., substantia nigra) in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody against α-synuclein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band densities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Logical Relationships
Pbt434's interaction with iron metabolism and cellular stress responses involves a complex interplay of signaling pathways. The following diagram illustrates the key known and proposed relationships.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathogenesis of DJ-1/PARK7-Mediated Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The role of iron regulatory proteins (IRPs) in the regulation of systemic iron homeostasis: lessons from studies on IRP1 and IRP2 knock out mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. research.monash.edu [research.monash.edu]
- 9. Multiple determinants within iron-responsive elements dictate iron regulatory protein binding and regulatory hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
PBT434 Mesylate: A Novel Modulator of α-Synuclein Aggregation for Synucleinopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The aggregation of α-synuclein is a central pathological hallmark of a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy. PBT434 mesylate (also known as ATH434) has emerged as a promising small molecule therapeutic designed to target the underlying pathology of these diseases. This technical guide provides a comprehensive overview of PBT434's mechanism of action, preclinical efficacy, and clinical development, with a focus on its role in modulating α-synuclein aggregation. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Introduction: The Challenge of α-Synuclein Aggregation
α-synuclein is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates into oligomers and larger amyloid fibrils, forming the characteristic Lewy bodies and Lewy neurites found in the brains of patients with synucleinopathies. This aggregation cascade is believed to be a key driver of neuronal dysfunction and death. A growing body of evidence suggests that metal ions, particularly iron, play a crucial role in promoting the aggregation of α-synuclein and the associated oxidative stress.[1][2] This has led to the development of therapeutic strategies aimed at modulating metal homeostasis as a means to inhibit α-synuclein pathology.
This compound: A Novel Quinazolinone Derivative
PBT434 is a novel, orally bioavailable, and brain-penetrant 8-hydroxyquinazolinone compound.[2][3][4] It is designed to have a moderate affinity for iron, distinguishing it from traditional strong iron chelators.[2][5] This property allows PBT434 to selectively target the pathological, loosely bound iron pool implicated in neurodegeneration without disrupting normal physiological iron metabolism.[2][5]
Mechanism of Action: Targeting the Iron-α-Synuclein Axis
PBT434's primary mechanism of action involves the modulation of iron homeostasis to prevent α-synuclein aggregation and toxicity.[1][2][5] Key aspects of its mechanism include:
-
Inhibition of Iron-Mediated α-Synuclein Aggregation: PBT434 directly inhibits the aggregation of α-synuclein that is promoted by iron.[1][2][5]
-
Reduction of Iron-Mediated Redox Activity: The compound suppresses the generation of reactive oxygen species (ROS) catalyzed by redox-active iron, thereby mitigating oxidative stress.[1][2][5]
-
Restoration of Iron Homeostasis: PBT434 has been shown to increase the levels of ferroportin, an iron export protein, and DJ-1, a protein with roles in antioxidant defense and iron metabolism.[1][2][5]
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of PBT434.
Table 1: Metal Binding Affinities of PBT434
| Metal Ion | Dissociation Constant (Kd) |
| Fe(III) | ~10⁻¹⁰ M |
| Cu(II) | ~10⁻¹⁰ M |
| Zn(II) | ~10⁻⁷ M |
| Fe(II) | ~10⁻⁵ M |
| Data from Finkelstein et al., 2017.[2] |
Table 2: In Vitro Efficacy of PBT434
| Assay | Endpoint | Result |
| Iron-mediated α-synuclein aggregation | Inhibition of aggregation | PBT434 significantly reduces the rate of Fe-mediated aggregation of α-synuclein.[3] |
| Iron-mediated redox activity | H₂O₂ production | PBT434 (0-20 µM) significantly inhibits H₂O₂ production by iron.[3][4] |
| Cell Viability (hBMVEC) | Cytotoxicity | No cytotoxic effects observed up to 100 µM for 24 hours.[3][4] |
| Data from MedChemExpress product information, citing Finkelstein et al., 2017.[3][4] |
Table 3: In Vivo Efficacy of PBT434 in Animal Models of Parkinson's Disease
| Animal Model | Treatment | Key Findings |
| 6-OHDA Mouse Model | 30 mg/kg PBT434, p.o., daily for 21 days | Preserved up to 75% of remaining SNpc neurons; Significantly fewer rotations in the L-DOPA model.[3] |
| MPTP Mouse Model | 30 mg/kg PBT434, p.o., daily for 21 days | Significantly reduced SNpc neuronal loss; Abolished the MPTP-induced rise in α-synuclein levels.[2][3] |
| hA53T α-synuclein Transgenic Mouse | 30 mg/kg/day PBT434 in chow for 4 months | Prevented loss of SNpc neurons, lowered nigral α-synuclein accumulation, and rescued motor performance.[1][2][5] |
| Data from Finkelstein et al., 2017 and MedChemExpress product information.[1][2][3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of PBT434.
Protocol Details (General):
-
Recombinant α-synuclein: Purified monomeric α-synuclein is used at a concentration of approximately 186.6 μM.[6]
-
Iron: An equimolar concentration of iron nitrate is used to induce aggregation.[7]
-
PBT434: Tested at various concentrations, typically in the micromolar range.
-
Thioflavin T: A final concentration of around 25 µM is commonly used.
-
Incubation: The reaction is typically carried out at 37°C with continuous shaking in a plate reader.
-
Measurement: Fluorescence intensity is measured at regular intervals over several hours to days.
Transmission Electron Microscopy (TEM)
TEM is employed to visualize the morphology of α-synuclein aggregates formed in the presence or absence of PBT434.
Protocol Details (General):
-
Sample Preparation: Aliquots from the ThT assay or separate aggregation reactions are used.
-
Staining: A 2% (w/v) solution of uranyl acetate is a common negative stain.
-
Imaging: The grid is viewed under a transmission electron microscope at various magnifications to observe fibrillar structures.
Animal Models of Parkinson's Disease
PBT434 has been evaluated in several well-established rodent models of Parkinson's disease.
MPTP Mouse Model:
-
Induction: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
PBT434 Administration: PBT434 is typically administered orally (e.g., 30 mg/kg/day) for a defined period following MPTP intoxication.[2]
-
Assessments: Behavioral tests (e.g., pole test, rotarod) and post-mortem analysis of the brain (e.g., stereological counting of TH-positive neurons, α-synuclein immunohistochemistry) are performed.
6-OHDA Rat/Mouse Model:
-
Induction: 6-hydroxydopamine (6-OHDA) is stereotaxically injected into the medial forebrain bundle or striatum to create a unilateral lesion of the nigrostriatal pathway.
-
PBT434 Administration: Oral administration of PBT434 is initiated after the lesioning.
-
Assessments: Rotational behavior induced by apomorphine or amphetamine is a key behavioral measure. Histological analysis of the substantia nigra is also performed.
hA53T Transgenic Mouse Model:
-
Model: These mice overexpress the human A53T mutant form of α-synuclein, leading to a progressive synucleinopathy.
-
PBT434 Administration: PBT434 is administered in the diet over several months.[2]
-
Assessments: Motor function is assessed using tests like the open field and rotarod. Brain tissue is analyzed for α-synuclein pathology and neuronal loss.
Clinical Development and Future Directions
PBT434 has successfully completed a Phase 1 clinical trial in healthy volunteers, where it was found to be safe and well-tolerated.[8] The compound demonstrated good oral bioavailability and CNS penetration, with cerebrospinal fluid (CSF) concentrations reaching levels associated with efficacy in preclinical models.[9]
Phase 2 clinical trials are ongoing to evaluate the efficacy and safety of PBT434 in patients with Multiple System Atrophy (MSA), another synucleinopathy.[10] The results of these trials will be crucial in determining the therapeutic potential of PBT434 for treating these devastating neurodegenerative diseases.
Conclusion
This compound represents a promising and innovative therapeutic approach for the treatment of synucleinopathies. Its unique mechanism of action, targeting the interplay between iron and α-synuclein, has been robustly validated in preclinical models. The favorable safety and pharmacokinetic profile observed in Phase 1 clinical trials further supports its continued development. The ongoing Phase 2 studies will provide critical insights into the clinical efficacy of this novel compound and its potential to modify the course of these debilitating diseases. This technical guide provides a solid foundation for researchers and clinicians interested in the science and therapeutic potential of PBT434.
References
- 1. alteritytherapeutics.com [alteritytherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutics in the Pipeline Targeting α-Synuclein for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alteritytherapeutics.com [alteritytherapeutics.com]
- 5. alteritytherapeutics.com [alteritytherapeutics.com]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 9. Alterity Therapeutics: Appendix 4C – Q1 FY26 Quarterly Cash Flow Report | Nasdaq [nasdaq.com]
- 10. Alterity Presents ATH434 Phase 2 MSA Data; 35% Relative Effect | ATHE Stock News [stocktitan.net]
The Neuroprotective Potential of PBT434 Mesylate: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Efficacy and Mechanism of Action of a Promising Novel Iron-Targeting Agent for Neurodegenerative Diseases
Introduction
PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule of the quinazolinone class that has demonstrated significant neuroprotective effects in multiple preclinical models of Parkinson's disease and other synucleinopathies. Developed to address the pathological hallmarks of these devastating neurodegenerative disorders, PBT434's unique mechanism of action centers on the modulation of iron homeostasis, inhibition of alpha-synuclein (α-synuclein) aggregation, and reduction of oxidative stress. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and proposed signaling pathways associated with PBT434 mesylate, tailored for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
PBT434 is designed as a moderate-affinity iron chelator, a key feature that distinguishes it from stronger chelating agents that can disrupt essential physiological iron metabolism.[1] Its proposed mechanism of action is multi-faceted, targeting several key pathological processes implicated in neurodegeneration.
PBT434 is thought to redistribute reactive iron across membranes, thereby preventing the metal's participation in toxic redox reactions that generate oxidative stress.[2][3] This is crucial in neurodegenerative diseases like Parkinson's, where elevated iron levels in specific brain regions, such as the substantia nigra pars compacta (SNpc), are a consistent pathological finding.[1] By binding to this labile iron pool, PBT434 inhibits iron-mediated redox activity and the subsequent production of damaging reactive oxygen species.[1][2]
Furthermore, iron is known to promote the aggregation of α-synuclein, a protein that forms the characteristic Lewy body inclusions found in Parkinson's disease and other synucleinopathies.[1] PBT434 has been shown to inhibit this iron-mediated aggregation of α-synuclein, thereby reducing the formation of toxic oligomeric species and insoluble fibrils.[1][4]
The neuroprotective effects of PBT434 are also associated with the upregulation of key cellular defense mechanisms. Preclinical studies have shown that treatment with PBT434 leads to increased levels of ferroportin, the primary iron export protein, and DJ-1, a protein with antioxidant and neuroprotective functions.[1]
Preclinical Efficacy: Quantitative Data Summary
PBT434 has demonstrated robust neuroprotective effects across multiple well-established preclinical models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Neuroprotective Effects of PBT434 in the 6-OHDA Mouse Model of Parkinson's Disease
| Parameter | Vehicle Control | PBT434 (30 mg/kg/day) | L-DOPA (15 mg/kg) | Unlesioned Control | p-value (PBT434 vs. Vehicle) |
| SNpc Neuronal Survival (%) | ~35% | ~75% | No significant protection | 100% | < 0.001[1][5] |
| Apomorphine-Induced Rotations (rotations/min) | Significantly increased vs. unlesioned | Significantly reduced | Significantly reduced | Minimal | < 0.05[5] |
Data adapted from Finkelstein et al., 2017.[1][5]
Table 2: Neuroprotective Effects of PBT434 in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Vehicle Control | PBT434 (30 mg/kg/day) | PBT434-met (30 mg/kg/day) | Unlesioned Control | p-value (PBT434 vs. Vehicle) |
| SNpc Neuronal Loss (%) | 44 ± 4% | Significantly reduced | No significant effect | 0% | < 0.001[1][5] |
| Motor Performance (Pole Test - Time to turn and descend) | Significantly impaired vs. unlesioned | Significantly improved | No significant improvement | Normal | < 0.05[5] |
| SNpc Iron Levels | Increased | Normalized | - | Normal | Not specified |
| SNpc 8-isoprostane Levels (% of control) | >200% | Not significantly increased | - | 100% | Not specified[6] |
| SNpc DJ-1 Levels | Significantly increased | Further elevated | - | Normal | Not specified[6] |
Data adapted from Finkelstein et al., 2017.[1][5][6]
Table 3: Neuroprotective Effects of PBT434 in the hA53T α-Synuclein Transgenic Mouse Model
| Parameter | Vehicle Control | PBT434 (~37 mg/kg/day) | Wild-Type Control | p-value (PBT434 vs. Vehicle) |
| SNpc Neuronal Survival | Significantly reduced vs. wild-type | Preserved | Normal | < 0.01[7] |
| SNpc Iron Levels | Increased | Decreased | Normal | < 0.05[7] |
| Urea Soluble α-Synuclein in SNpc | Increased | Reduced | Low | < 0.01[7] |
| SNpc Ferroportin Levels | No change | Increased | Normal | < 0.05[7] |
Data adapted from Finkelstein et al., 2017.[7]
Detailed Experimental Protocols
In Vitro α-Synuclein Aggregation Assay
This assay is designed to assess the ability of a test compound to inhibit the iron-mediated aggregation of α-synuclein.
Materials:
-
Recombinant human α-synuclein protein
-
Iron (II) chloride (FeCl₂)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare a stock solution of recombinant α-synuclein in PBS.
-
Prepare a stock solution of FeCl₂ in water.
-
Prepare a stock solution of Thioflavin T in PBS.
-
In a 96-well plate, combine α-synuclein, FeCl₂, and the test compound (PBT434) at various concentrations.
-
Incubate the plate at 37°C with continuous shaking.
-
At specified time intervals, add Thioflavin T to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
An increase in ThT fluorescence indicates the formation of amyloid-like fibrils. The inhibitory effect of the test compound is determined by comparing the fluorescence in treated wells to that in untreated (vehicle control) wells.
6-OHDA-Induced Mouse Model of Parkinson's Disease
This is a widely used toxin-based model that results in the selective degeneration of dopaminergic neurons in the nigrostriatal pathway.
Animals:
-
Adult male C57BL/6 mice
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Saline
-
Stereotaxic apparatus
-
Hamilton syringe
Protocol:
-
Dissolve 6-OHDA in saline containing ascorbic acid to prevent oxidation.
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Inject a specific volume of the 6-OHDA solution into the medial forebrain bundle (MFB) of one hemisphere.
-
Allow the animals to recover from surgery.
-
Post-lesion, administer PBT434 or vehicle orally at the specified dose and duration.
-
Assess motor deficits using behavioral tests such as apomorphine- or amphetamine-induced rotations.
-
At the end of the study, euthanize the animals and perfuse them with paraformaldehyde.
-
Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta to quantify neuronal loss.
MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP model is another robust toxin-based model that recapitulates many of the pathological features of Parkinson's disease.
Animals:
-
Adult male C57BL/6 mice
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Saline
Protocol:
-
Dissolve MPTP in saline.
-
Administer MPTP to the mice via intraperitoneal injections over a specified period (e.g., multiple injections within a day).
-
Following MPTP administration, begin daily oral treatment with PBT434 or vehicle.
-
Monitor the animals for motor deficits using tests such as the pole test or rotarod.
-
Harvest the brains for neurochemical analysis (e.g., dopamine and its metabolites in the striatum) and immunohistochemical staining of TH-positive neurons in the SNpc.
hA53T α-Synuclein Transgenic Mouse Model
This genetic model overexpresses the human A53T mutant form of α-synuclein, leading to a progressive neurodegenerative phenotype.
Animals:
-
hA53T α-synuclein transgenic mice and wild-type littermates
Protocol:
-
House the mice under standard laboratory conditions.
-
At a specified age (e.g., before or after the onset of motor deficits), provide the mice with chow containing PBT434 or control chow.
-
Conduct regular behavioral assessments to monitor motor function (e.g., open field test, hindlimb clasping).
-
At the end of the treatment period, euthanize the animals.
-
Collect brain tissue for biochemical and histological analyses.
-
Biochemical analysis may include Western blotting to quantify levels of soluble and insoluble α-synuclein.
-
Histological analysis involves stereological counting of neurons in the SNpc and assessment of α-synuclein pathology.
Conclusion and Future Directions
The preclinical data for this compound provide a strong rationale for its continued development as a disease-modifying therapy for Parkinson's disease and other synucleinopathies. Its novel mechanism of action, targeting the interplay between iron dyshomeostasis, α-synuclein aggregation, and oxidative stress, addresses fundamental pathological processes. The consistent neuroprotective effects observed across multiple robust animal models, coupled with its oral bioavailability and brain penetrance, highlight its therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from these debilitating neurodegenerative disorders.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alteritytherapeutics.com [alteritytherapeutics.com]
- 4. modelorg.com [modelorg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Pbt434 Mesylate: A Technical Guide to its Role in Oxidative Stress Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pbt434 mesylate (also known as ATH434), a novel, orally bioavailable, blood-brain barrier-penetrant compound under investigation for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy (MSA). The core focus of this document is to elucidate the mechanisms by which Pbt434 mitigates oxidative stress, a key pathological driver in these conditions.
Introduction: The Nexus of Iron, Oxidative Stress, and Neurodegeneration
The brain, with its high metabolic rate and lipid-rich environment, is particularly vulnerable to oxidative stress. An imbalance in the homeostasis of redox-active metals, especially iron, is a central feature in the pathology of several neurodegenerative diseases.[1][2] Elevated iron levels in specific brain regions, such as the substantia nigra pars compacta (SNpc) in Parkinson's disease, can catalyze the production of highly reactive oxygen species (ROS) through Fenton chemistry.[3][4] This cascade of oxidative damage contributes to lipid peroxidation, DNA damage, protein aggregation, and ultimately, neuronal cell death.[5][6][7] Furthermore, iron can directly promote the aggregation of proteins like α-synuclein, a pathological hallmark of synucleinopathies.[3][8]
Pbt434 emerges as a therapeutic candidate designed to intercept this pathological cascade. Unlike traditional high-affinity iron chelators that can disrupt essential iron metabolism, Pbt434 is a moderate-affinity metal-binding agent.[3][9] This allows it to target the loosely bound, pathological pool of labile iron without depleting systemic iron stores, offering a more nuanced and potentially safer therapeutic window.[3][10]
Core Mechanism of Action: A Multi-faceted Approach to Reducing Oxidative Stress
Pbt434's primary role in reducing oxidative stress stems from its ability to modulate iron dyshomeostasis. Its mechanism is not one of simple iron removal but rather a sophisticated redistribution of reactive iron and inhibition of its toxic downstream effects.[11]
Moderate-Affinity Iron Chelation
Pbt434 is a quinazolinone compound that forms a bis-iron complex with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.[1] Its moderate binding affinity is crucial; it is strong enough to compete for iron that pathologically interacts with cellular components like α-synuclein but weaker than high-affinity endogenous proteins such as transferrin.[11][12] This allows Pbt434 to sequester the labile iron pool that fuels redox reactions without stripping iron from proteins essential for normal physiological function.[1]
Inhibition of Iron-Mediated Redox Activity
By binding to labile iron, Pbt434 directly inhibits its capacity to participate in redox cycling and generate ROS. In vitro studies have demonstrated that Pbt434 significantly inhibits the iron-mediated production of hydrogen peroxide (H₂O₂).[8][13] This direct antioxidant effect is central to its neuroprotective properties, as it quenches a primary source of oxidative damage in affected neurons.
Modulation of Cellular Iron Trafficking
Pbt434 actively influences the cellular machinery responsible for iron transport.[1][8] Studies using human brain microvascular endothelial cells (hBMVEC) have shown that Pbt434:
-
Chelates extracellular Fe²⁺ , thereby modulating its uptake.[2]
-
Increases the expression of transferrin receptor (TfR) and ceruloplasmin (Cp) , proteins involved in iron import and metabolism.[1][2]
-
Increases the intracellular labile Fe²⁺ pool , likely by mobilizing it from storage proteins like ferritin.[2][14]
-
Potentiates iron efflux , an effect attributed to the increase in cytosolic Fe²⁺, which is the substrate for the primary iron exporter, ferroportin.[1][2] In animal models, Pbt434 treatment was associated with increased levels of ferroportin.[3][9]
Attenuation of α-Synuclein Aggregation and Toxicity
Iron is a known catalyst for the aggregation of α-synuclein into toxic oligomers and fibrils.[3] Pbt434 has been shown to inhibit this iron-mediated aggregation process.[8][13] By preventing the formation of these neurotoxic species, Pbt434 addresses a key pathological event that is both a cause and a consequence of oxidative stress. In animal models, Pbt434 treatment lowered the accumulation of nigral α-synuclein.[3][9]
Upregulation of Protective Proteins
Treatment with Pbt434 has been associated with increased levels of DJ-1 (also known as PARK7).[3][4] DJ-1 is a multifunctional protein that acts as a sensor for oxidative stress and a redox-sensitive chaperone, protecting neurons from oxidative damage and inhibiting α-synuclein aggregation.[4] The Pbt434-mediated elevation of DJ-1 suggests an enhancement of endogenous antioxidant defense mechanisms.[4]
Quantitative Data from Preclinical Studies
The efficacy of Pbt434 in reducing oxidative stress and conferring neuroprotection has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Pbt434
| Experimental Model | Pbt434 Concentration | Duration | Key Finding | Reference |
| Iron-mediated H₂O₂ Production Assay | 0-20 µM | 3 hours | Significantly inhibits H₂O₂ production by iron. | [8][13] |
| Human Brain Microvascular Endothelial Cells (hBMVEC) | 0-100 µM | 24 hours | No cytotoxic effects observed. | [8][13] |
| Human Brain Microvascular Endothelial Cells (hBMVEC) | 20 µM | 24 hours | Increased expression of total Transferrin Receptor (TfR) and Ceruloplasmin (Cp). | [8] |
Table 2: In Vivo Efficacy of Pbt434 in Parkinson's Disease Models
| Animal Model | Pbt434 Dosage | Key Neuroprotective and Functional Outcomes | Reference |
| 6-OHDA Mouse Model | 30 mg/kg/day (p.o.) for 21 days | Preserved up to 75% of the remaining SNpc neurons after initial cell death. | [4][8] |
| MPTP Mouse Model | 30 mg/kg/day (p.o.) | Prevented the MPTP-induced loss of SNpc neurons (MPTP caused a ~44% depletion). Significantly reduced motor deficits in the pole test. | [4][15] |
| hA53T α-Synuclein Transgenic Mouse Model | 37 mg/kg/day (in chow) for 4 months | Preserved SNpc neurons and increased SN ferroportin levels. Reduced levels of the urea-soluble (aggregated) fraction of α-synuclein. | [16] |
Table 3: Effect of Pbt434 on Biomarkers of Oxidative Stress and Iron Homeostasis In Vivo
| Animal Model | Pbt434 Dosage | Biomarker Measured | Result | Reference |
| MPTP Mouse Model | 30 mg/kg/day (p.o.) | 8-isoprostane (SNpc) | Prevented the significant elevation seen in MPTP-treated animals (which was >200% of controls). | [4] |
| MPTP Mouse Model | 30 mg/kg/day (p.o.) | DJ-1 (SNpc) | Further elevated the levels of DJ-1, which were already increased by MPTP intoxication. | [4] |
| hA53T α-Synuclein Transgenic Mouse Model | 37 mg/kg/day (in chow) | Total Iron (SN) | Decreased substantia nigra iron levels. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Pbt434.
In Vitro H₂O₂ Production Assay
To assess the inhibition of iron-mediated redox activity, a colorimetric or fluorometric assay can be used.
-
Reagents : Ferrous chloride (FeCl₂), hydrogen peroxide (H₂O₂), a suitable probe (e.g., Amplex Red), and Pbt434.
-
Procedure : Reactions are set up in a microplate containing a buffered solution.
-
Pbt434 at various concentrations (e.g., 0-20 µM) is pre-incubated with FeCl₂.[8][13]
-
The reaction is initiated by the addition of a substrate that, in the presence of H₂O₂, is converted by horseradish peroxidase into a fluorescent or colored product.
-
The rate of product formation is measured over time using a plate reader, reflecting the amount of H₂O₂ generated. Inhibition is calculated relative to the iron-only control.
Western Blot Analysis for Iron-Related Proteins
To measure changes in proteins like TfR, ferroportin, and DJ-1 in cell lysates or tissue homogenates.
-
Sample Preparation : Cells or tissue from the substantia nigra are lysed in RIPA buffer with protease inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on polyacrylamide gels.
-
Transfer : Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies specific for TfR, ferroportin, DJ-1, or a loading control (e.g., β-actin).
-
Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.[16]
Immunohistochemistry for Neuronal Quantification
To assess the preservation of dopaminergic neurons in the SNpc of animal models.
-
Tissue Processing : Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected (e.g., in 30% sucrose).
-
Sectioning : The substantia nigra region is sectioned on a cryostat or microtome (e.g., at 30-40 µm).
-
Staining :
-
Tyrosine Hydroxylase (TH) : Sections are incubated with a primary antibody against TH (a marker for dopaminergic neurons), followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex (ABC method). The stain is visualized with diaminobenzidine (DAB).[4]
-
Nissl Staining : Sections are stained with cresyl violet to visualize the morphology and count total neurons.[4]
-
-
Quantification : Unbiased stereological methods (e.g., the optical fractionator probe) are used to count the number of TH-positive and/or Nissl-stained neurons in the SNpc.
Measurement of 8-Isoprostane
To quantify lipid peroxidation as a marker of oxidative stress in brain tissue.
-
Sample Preparation : Brain tissue from the SNpc is rapidly dissected and homogenized.
-
Extraction : Lipids are extracted from the homogenate using a solvent system (e.g., Folch method). The 8-isoprostane is then purified from the lipid extract, often using solid-phase extraction columns.
-
Quantification : The amount of 8-isoprostane is typically measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and specificity. Results are normalized to the initial tissue weight or protein content.[4]
Visualizing the Mechanisms and Workflows
The following diagrams, rendered in DOT language, illustrate the key pathways and experimental designs related to Pbt434's action.
Caption: Pbt434's core mechanism targeting excess iron to reduce oxidative stress and protein aggregation.
References
- 1. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 6. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. research.monash.edu [research.monash.edu]
- 10. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 11. mdsabstracts.org [mdsabstracts.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preclinical Profile of Pbt434 Mesylate: A Novel Neuroprotective Agent for Parkinson's Disease
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Pbt434 mesylate (also known as ATH434), a novel, orally bioavailable, brain-penetrant small molecule with potential as a disease-modifying therapy for Parkinson's disease and other synucleinopathies. Pbt434 is a moderate-affinity iron chelator designed to inhibit iron-mediated redox activity and alpha-synuclein (α-synuclein) aggregation, key pathological features of Parkinson's disease.
Core Mechanism of Action
Pbt434's primary mechanism of action revolves around the modulation of iron homeostasis in the brain. Unlike strong iron chelators, Pbt434 possesses a moderate affinity for iron, which allows it to selectively target the pathological, labile iron pool without disrupting normal cellular iron metabolism.[1][2] By binding to and redistributing excess iron, Pbt434 mitigates iron-driven oxidative stress and inhibits the iron-mediated aggregation of α-synuclein.[1][2] Furthermore, preclinical studies have demonstrated that Pbt434 increases the levels of the iron export protein ferroportin and the antioxidant protein DJ-1, further contributing to its neuroprotective effects.[1][3]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
In Vitro Efficacy
| Assay | Key Findings &_blank |
| Inhibition of Iron-Mediated Redox Activity | Pbt434 at 10 µM significantly inhibited hydrogen peroxide (H2O2) production by iron in a cell-free, fluorescence-based assay.[1] |
| Inhibition of α-Synuclein Aggregation | In an in vitro assay, Pbt434 significantly reduced the rate of iron-mediated aggregation of recombinant α-synuclein.[1] |
| Iron Efflux | Pbt434 at 20 µM induced a modest but significant increase in the efflux of 59Fe from M17 neuroblastoma cells, an effect approximately 5-fold less potent than the strong iron chelator deferiprone.[1] |
In Vivo Efficacy in Parkinson's Disease Models
| Animal Model | Treatment Regimen &- | Key Outcomes |
| 6-Hydroxydopamine (6-OHDA) Mouse Model | 30 mg/kg/day, oral gavage, for 21 days, starting 3 days post-toxin injection. | - Preserved up to 75% of the remaining substantia nigra pars compacta (SNpc) neurons.[1] - Significantly fewer rotations in the apomorphine-induced rotation test compared to vehicle-treated mice.[4] |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model | 30 mg/kg/day, oral gavage, for 21 days, starting 24 hours post-toxin injection. | - Significantly reduced SNpc neuronal loss.[3] - Significantly improved motor performance in the pole test.[3] - Prevented the MPTP-induced elevation of the oxidative stress marker 8-isoprostane in the SNpc.[1] - Prevented the MPTP-induced reduction in ferroportin levels and further elevated DJ-1 levels in the SNpc.[1] |
| hA53T α-Synuclein Transgenic Mouse Model | ~37 mg/kg/day in chow for 4 months, starting at 4 months of age. | - Preserved SNpc neurons.[5] - Decreased iron levels in the substantia nigra.[5] - Reduced levels of the urea-soluble fraction of α-synuclein in the substantia nigra.[5] - Increased ferroportin levels in the substantia nigra.[5] |
Experimental Protocols
In Vitro Assays
Inhibition of Iron-Mediated Redox Activity (Hydrogen Peroxide Production Assay)
This assay assesses the ability of Pbt434 to inhibit the production of hydrogen peroxide (H2O2) generated by the reaction of iron (II)-citrate with dopamine.
-
Reagents:
-
Pbt434
-
Fe(II)-citrate
-
Dopamine (DA)
-
Fluorescence-based H2O2 detection reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer
-
-
Procedure:
-
Prepare a reaction mixture containing Fe(II)-citrate and dopamine in an aerated buffer.
-
Add Pbt434 or vehicle control to the reaction mixture.
-
Add the H2O2 detection reagent and HRP.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage inhibition of H2O2 production relative to the vehicle control.[1]
-
Iron-Mediated α-Synuclein Aggregation Assay
This assay evaluates the effect of Pbt434 on the iron-induced aggregation of recombinant α-synuclein.
-
Reagents:
-
Recombinant wild-type α-synuclein
-
Iron (III) nitrate
-
Pbt434
-
Thioflavin T (ThT)
-
Tris-buffered saline (TBS), pH 7.4
-
-
Procedure:
-
Reconstitute lyophilized α-synuclein in TBS.
-
Incubate α-synuclein with iron (III) nitrate in the presence or absence of Pbt434. The final concentration of α-synuclein, iron, and Pbt434 was 186.6 μM in the cited study.[1]
-
At various time points, add ThT to aliquots of the reaction mixture.
-
Measure ThT fluorescence to monitor the formation of amyloid fibrils.
-
The lag time for fibril formation is used as a measure of the aggregation rate.[1]
-
In Vivo Animal Models
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle to induce a progressive loss of dopaminergic neurons.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle of one hemisphere.
-
Administer Pbt434 (30 mg/kg/day) or vehicle via oral gavage for 21 days, beginning 3 days after the 6-OHDA injection.
-
Assess motor function using the apomorphine-induced rotation test.
-
At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of dopaminergic neuron survival in the substantia nigra pars compacta (SNpc).[1][4]
-
MPTP Mouse Model of Parkinson's Disease
This model uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a more acute and widespread loss of dopaminergic neurons.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer MPTP via intraperitoneal injection.
-
Begin treatment with Pbt434 (30 mg/kg/day) or vehicle by oral gavage 24 hours after the final MPTP injection and continue for 21 days.
-
Evaluate motor performance using the pole test.
-
hA53T α-Synuclein Transgenic Mouse Model
This genetic model overexpresses the human A53T mutant form of α-synuclein, leading to a progressive synucleinopathy.
-
Animals: hA53T α-synuclein transgenic mice.
-
Procedure:
-
At 4 months of age, begin feeding the mice a diet containing Pbt434 (resulting in an average daily dose of approximately 37 mg/kg) or a control diet for 4 months.
-
At 8 months of age, assess motor function and collect brain tissue.
-
Analyze the substantia nigra for neuronal preservation, iron levels, and levels of different α-synuclein species (SDS-soluble and urea-soluble fractions) and ferroportin via western blot.[5]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of Pbt434 in Parkinson's disease.
Caption: General experimental workflow for preclinical evaluation of Pbt434.
Conclusion
The preclinical data for this compound demonstrate a promising neuroprotective profile in multiple relevant models of Parkinson's disease. Its unique mechanism of action, centered on the modulation of pathological iron without disrupting systemic iron homeostasis, positions it as a compelling candidate for disease modification. The consistent findings of neuronal preservation, improved motor function, and favorable biomarker changes in vivo, supported by its in vitro activity, provide a strong rationale for its continued clinical development for the treatment of Parkinson's disease and other synucleinopathies.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
PBT434 Mesylate: A Technical Guide to its Impact on Iron-Mediated Redox Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBT434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule demonstrating significant therapeutic potential in neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA). Its primary mechanism of action centers on the modulation of iron-mediated redox activity. This technical guide provides an in-depth analysis of this compound's core functions, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanistic pathways and experimental workflows.
Introduction
An accumulating body of evidence implicates the dysregulation of iron homeostasis and subsequent iron-mediated oxidative stress in the pathogenesis of several neurodegenerative diseases.[1][2] Excess labile iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to cellular damage. In synucleinopathies, iron has been shown to promote the aggregation of alpha-synuclein, a key pathological hallmark.[1][3] this compound emerges as a promising therapeutic candidate by targeting this pathological iron pool.[1] It is a moderate-affinity iron chelator, a characteristic that allows it to sequester loosely bound iron without disrupting essential iron-containing proteins, thus offering a potentially safer therapeutic window compared to high-affinity chelators.[1][3][4] This document serves as a comprehensive resource for understanding and investigating the effects of this compound on iron-mediated redox activity.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism centered on the modulation of iron homeostasis and the mitigation of its downstream pathological consequences.
-
Moderate-Affinity Iron Chelation: this compound possesses a moderate affinity for iron, allowing it to bind to the labile iron pool that is implicated in oxidative stress and protein aggregation.[1] This is in contrast to high-affinity chelators that may indiscriminately strip iron from essential proteins.[1][3]
-
Inhibition of Iron-Mediated Redox Activity: By chelating labile iron, this compound directly inhibits the catalytic role of iron in the Fenton reaction, thereby reducing the generation of reactive oxygen species (ROS) such as hydroxyl radicals.[5][6] This has been demonstrated by the significant inhibition of hydrogen peroxide (H₂O₂) production in the presence of iron.[5][6]
-
Inhibition of Alpha-Synuclein Aggregation: Iron is known to promote the aggregation of alpha-synuclein.[1] this compound, by sequestering iron, effectively inhibits this iron-mediated aggregation process.[1][5][6]
-
Modulation of Iron Trafficking Proteins: Studies have shown that this compound can influence the expression of key iron-handling proteins. It has been observed to increase the expression of transferrin receptor (TfR) and ceruloplasmin (Cp), suggesting an impact on cellular iron uptake and transport mechanisms.[7][8] Furthermore, it has been shown to restore depleted ferroportin protein expression in a mouse model of Parkinson's disease, which would facilitate iron efflux from neurons.[7]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Concentration | Effect | Reference(s) |
| Inhibition of H₂O₂ Production | 0-20 µM | Significantly inhibits iron-mediated H₂O₂ production. | [5][6] |
| Inhibition of α-Synuclein Aggregation | 0-20 µM | Significantly reduces the rate of iron-mediated α-synuclein aggregation. | [5][6] |
| Cytotoxicity | 0-100 µM | No cytotoxic effects on brain microvascular endothelial cells. | [5] |
| Modulation of Iron Trafficking Proteins | 20 µM | Increases the expression of total TfR and Cp protein levels in hBMVEC. | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Multiple System Atrophy (MSA)
| Parameter | Dosage | Effect | Reference(s) |
| α-Synuclein Aggregation | 3, 10, or 30 mg/kg/day | Reduced oligomeric and urea-soluble α-synuclein aggregation. | [9][10] |
| Glial Cell Inclusions (GCIs) | 3, 10, or 30 mg/kg/day | Reduced the number of GCIs. | [9][10] |
| Neuronal Preservation | 3, 10, or 30 mg/kg/day | Preserved substantia nigra pars compacta (SNpc) neurons. | [9][10] |
Table 3: Phase 2 Clinical Trial Results of ATH434 in Multiple System Atrophy (MSA)
| Parameter | Dosage | Effect | Reference(s) |
| Clinical Progression (UMSARS Part I) | 50 mg | 48% slowing of clinical progression at Week 52. | [11] |
| Clinical Progression (UMSARS Part I) | 75 mg | 29% slowing of clinical progression at Week 52. | [11] |
| Brain Iron Content (MRI) | 50 mg and 75 mg | Reduced iron accumulation in MSA-affected brain regions. | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on iron-mediated redox activity.
Thioflavin T (ThT) Assay for Alpha-Synuclein Aggregation
This assay is used to monitor the kinetics of alpha-synuclein fibril formation in the presence and absence of this compound.
Materials:
-
Recombinant human alpha-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.
-
Dilute the ThT stock solution in PBS to a final working concentration of 25 µM.[13]
-
Dissolve lyophilized alpha-synuclein monomer in PBS to the desired final concentration (e.g., 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, combine the alpha-synuclein monomer solution, ThT working solution, and varying concentrations of this compound (or vehicle control).
-
The final volume in each well should be consistent (e.g., 100-200 µL).
-
Include control wells containing only buffer and ThT (for baseline fluorescence) and wells with alpha-synuclein and ThT without this compound (positive control for aggregation).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the baseline fluorescence from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the lag time, slope (elongation rate), and final fluorescence intensity between the different conditions to assess the effect of this compound on alpha-synuclein aggregation.
-
Measurement of Intracellular Labile Iron Pool (LIP)
This protocol describes the use of a fluorescent probe to measure changes in the intracellular labile iron pool in response to this compound treatment.
Materials:
-
Cultured cells (e.g., human brain microvascular endothelial cells - hBMVEC)
-
FerroOrange fluorescent probe
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
-
Staining with FerroOrange:
-
Following treatment, wash the cells with serum-free medium or buffer.
-
Incubate the cells with FerroOrange solution at 37°C according to the manufacturer's instructions.
-
-
Imaging and Quantification:
-
After incubation, wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Alternatively, measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the images or from the plate reader data.
-
Compare the fluorescence levels between control and this compound-treated cells to determine the effect on the intracellular labile iron pool. An increase in fluorescence indicates an increase in the detectable chelatable Fe²⁺.[7]
-
Hydrogen Peroxide (H₂O₂) Production Assay
This assay quantifies the effect of this compound on iron-mediated hydrogen peroxide production, a key indicator of redox activity.
Materials:
-
Amplex® Red reagent (or similar H₂O₂ detection reagent)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (for standard curve)
-
Reaction buffer (e.g., phosphate buffer)
-
Iron source (e.g., FeCl₃ or FeSO₄)
-
This compound
-
96-well plate
-
Fluorescence or absorbance plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a standard curve of H₂O₂ in the reaction buffer.
-
Prepare a working solution of the H₂O₂ detection reagent and HRP in reaction buffer according to the manufacturer's protocol.
-
-
Assay Setup:
-
In a 96-well plate, combine the iron source, varying concentrations of this compound (or vehicle control), and the reaction buffer.
-
Initiate the reaction by adding a substrate that leads to H₂O₂ production in the presence of iron (if necessary for the specific assay design).
-
Add the H₂O₂ detection reagent working solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Use the H₂O₂ standard curve to calculate the concentration of H₂O₂ produced in each well.
-
Compare the H₂O₂ levels in the presence and absence of this compound to determine its inhibitory effect on iron-mediated redox activity.
-
Visualizations
Signaling Pathway
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alteritytherapeutics.com [alteritytherapeutics.com]
- 12. Drug that reduces iron levels in affected brain regions has a possible disease-modifying effect in people with multiple system atrophy [prnewswire.com]
- 13. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
Pbt434 Mesylate: A Deep Dive into its Effects on Cellular Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pbt434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule that has shown significant promise in preclinical models of neurodegenerative diseases, particularly Parkinson's disease and Multiple System Atrophy. Its primary mechanism of action revolves around the modulation of iron homeostasis and the inhibition of alpha-synuclein aggregation, two key pathological features of these disorders. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts.
Introduction
Neurodegenerative diseases such as Parkinson's disease (PD) and Multiple System Atrophy (MSA) are characterized by the progressive loss of neurons in specific brain regions. A growing body of evidence points to the dysregulation of metal homeostasis, particularly an increase in brain iron levels, and the aggregation of the protein alpha-synuclein (α-syn) as central to the pathogenic cascade. This compound has emerged as a promising therapeutic candidate that targets these interconnected pathways. Unlike traditional high-affinity iron chelators, Pbt434 is a moderate-affinity iron binder, suggesting a more nuanced mechanism of action that avoids disrupting normal iron metabolism.[1] This guide will elucidate the cellular and molecular effects of this compound, providing a comprehensive resource for the scientific community.
Core Cellular Pathways Modulated by this compound
This compound exerts its neuroprotective effects through two primary, interconnected cellular pathways:
-
Modulation of Iron Homeostasis: Pbt434 influences multiple aspects of iron trafficking and storage within the central nervous system.
-
Inhibition of Alpha-Synuclein Aggregation: Pbt434 directly interferes with the iron-mediated aggregation of α-syn, a critical step in the formation of toxic protein species.
The following sections will delve into the specifics of each pathway, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Iron Metabolism | ||||
| Labile Iron Pool (LIP) | Human Brain Microvascular Endothelial Cells (hBMVEC) | 100 µM Pbt434 for 30 min | Significant increase in intracellular Fe2+ | [2] |
| Ferroportin (FPN) Protein Levels | MPTP-treated mice | 30 mg/kg/day Pbt434 for 20 days | Prevented the MPTP-induced reduction in FPN levels, restoring them to levels similar to unlesioned animals. | [3] |
| Transferrin Receptor (TfR) Protein Levels | hBMVEC | 20 µM Pbt434 for 24 hours | ~2.5-fold increase | [3] |
| Ceruloplasmin (Cp) Protein Levels | hBMVEC | 20 µM Pbt434 for 24 hours | ~1.5-fold increase | [3] |
| Ferritin Protein Levels | hBMVEC | 20 µM Pbt434 for 1 hour | ~18% decrease | [3] |
| 55Fe2+ Uptake | hBMVEC | 20 µM Pbt434 | Significant decrease in the rate of 55Fe2+ uptake | [3] |
| 55Fe2+ Efflux | hBMVEC | 20 µM Pbt434 for 6 hours | Potentiated iron efflux | [3] |
| Substantia Nigra (SN) Iron Levels | hA53T α-synuclein transgenic mice | Pbt434 for 4 months | 15% reduction | [3] |
| Alpha-Synuclein Aggregation & Neuroprotection | ||||
| H2O2 Production (in vitro) | Cell-free assay with iron and dopamine | 0-20 µM Pbt434 for 3 hours | Significant inhibition | [4] |
| Iron-mediated α-synuclein aggregation | In vitro assay | 0-20 µM Pbt434 | Significant reduction in the rate of aggregation | [4] |
| Insoluble α-synuclein levels | hA53T α-synuclein transgenic mice | Pbt434 for 4 months | Significant decrease in nigral insoluble α-synuclein | [3] |
| Substantia Nigra pars compacta (SNpc) Neuron Survival | 6-OHDA-lesioned mice | 30 mg/kg/day Pbt434 | Preserved up to 75% of the remaining SNpc neurons | [4] |
| Cell Viability | ||||
| Mitochondrial Function (MTT assay) | hBMVEC | Up to 100 µM Pbt434 for 24 hours | No significant changes in cell viability | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of the Labile Iron Pool (LIP) using FerroOrange
Objective: To quantify the intracellular chelatable ferrous iron (Fe2+) pool.
Materials:
-
Human Brain Microvascular Endothelial Cells (hBMVEC)
-
This compound
-
2,2'-bipyridyl (Bpy) (positive control for chelation)
-
FerroOrange fluorescent probe (1 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free media
-
Fluorescence microscope or plate reader
Protocol:
-
Culture hBMVEC to the desired confluency in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish).
-
Prepare a 1 µM working solution of FerroOrange in HBSS or serum-free media immediately before use.
-
Treat the cells with Pbt434 (e.g., 100 µM) or Bpy (e.g., 100 µM) in combination with 1 µM FerroOrange for 30 minutes at 37°C.[2]
-
Wash the cells three times with HBSS or serum-free media to remove the extracellular probe.
-
Immediately image the cells using a fluorescence microscope with excitation around 542 nm and emission around 574 nm.
-
Quantify the total fluorescence intensity per cell or per well using appropriate image analysis software.
Thioflavin T (ThT) Assay for Alpha-Synuclein Aggregation
Objective: To monitor the kinetics of iron-mediated α-synuclein aggregation in the presence of Pbt434.
Materials:
-
Recombinant human α-synuclein monomer
-
Fe(III)Cl3 or another iron source
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare a stock solution of α-synuclein monomer in PBS.
-
Prepare solutions of Pbt434 and Fe(III)Cl3 in PBS.
-
In a 96-well plate, combine α-synuclein monomer (e.g., 70 µM), ThT (e.g., 40 µM), and the iron source.
-
Add different concentrations of Pbt434 (e.g., 0-20 µM) to the respective wells.
-
Include controls with α-synuclein alone, α-synuclein with iron, and α-synuclein with Pbt434 but without iron.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.
-
Plot the fluorescence intensity against time to obtain aggregation curves. The lag time and the maximum fluorescence intensity are key parameters to assess the effect of Pbt434 on aggregation.
Western Blotting for Iron-Related Proteins
Objective: To determine the effect of Pbt434 on the expression levels of ferroportin, transferrin receptor, and ceruloplasmin.
Materials:
-
hBMVEC
-
This compound
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies:
-
Rabbit anti-Ferroportin
-
Rabbit anti-Transferrin Receptor
-
Rabbit anti-Ceruloplasmin
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture hBMVEC and treat with Pbt434 (e.g., 20 µM) for the desired duration (e.g., 24 hours).[3]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Mandatory Visualizations
Signaling Pathways
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound represents a novel therapeutic strategy for neurodegenerative diseases by targeting the intricate interplay between iron dyshomeostasis and alpha-synuclein pathology. Its moderate iron-binding affinity allows for the normalization of pathological iron pools without disrupting essential physiological processes. The data presented in this guide demonstrate that Pbt434 effectively modulates key cellular pathways involved in iron trafficking and inhibits the toxic aggregation of alpha-synuclein. The detailed experimental protocols and visual diagrams provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this compound and related compounds. Continued research is warranted to translate these promising preclinical findings into effective clinical therapies for patients suffering from devastating neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PBT434 Mesylate: A Potential Disease-Modifying Therapy for Neurodegenerative Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PBT434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule demonstrating significant potential as a disease-modifying therapy for neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA). Its primary mechanism of action involves the modulation of iron homeostasis, inhibiting iron-mediated redox stress and the aggregation of pathological alpha-synuclein (α-synuclein). Preclinical studies have consistently shown neuroprotective effects in various animal models, and recent Phase 2 clinical trial data in MSA patients indicate a slowing of disease progression. This technical guide provides a comprehensive overview of the core data, experimental protocols, and proposed signaling pathways related to this compound.
Mechanism of Action
PBT434 is a second-generation 8-hydroxyquinoline derivative that acts as a moderate-affinity iron chelator.[1] Unlike high-affinity iron chelators that can disrupt systemic iron metabolism, PBT434 is designed to target the pathological, labile iron pool in the brain.[1] Its proposed mechanism of action is multifaceted:
-
Inhibition of Iron-Mediated Redox Activity: PBT434 chelates excess labile iron, thereby preventing its participation in Fenton chemistry and the generation of reactive oxygen species (ROS). This reduction in oxidative stress is a key neuroprotective mechanism.[1][2]
-
Inhibition of α-Synuclein Aggregation: Iron is known to promote the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease and other synucleinopathies. By sequestering iron, PBT434 inhibits this aggregation process.[1][2]
-
Modulation of Iron Trafficking: PBT434 has been shown to influence the expression of proteins involved in iron transport, such as an increase in the iron exporter ferroportin. This suggests a role in restoring normal iron balance within neuronal cells.[1][3]
The following diagram illustrates the proposed signaling pathway for PBT434's neuroprotective effects.
Caption: Proposed mechanism of PBT434 in reducing neurotoxicity.
Preclinical Data
PBT434 has undergone extensive preclinical evaluation in multiple models of Parkinson's disease, demonstrating robust neuroprotective effects.
In Vitro Studies
| Assay | Key Findings | Reference |
| Iron-mediated Redox Activity | PBT434 significantly inhibited the production of hydrogen peroxide (H₂O₂) in the presence of iron and dopamine. | [2] |
| α-Synuclein Aggregation | PBT434 significantly reduced the rate of iron-mediated α-synuclein aggregation. | [2] |
| Cellular Iron Levels | PBT434 was less potent at lowering overall cellular iron levels compared to high-affinity chelators like deferiprone and deferoxamine, suggesting a more targeted action on pathological iron pools. | [1] |
In Vivo Animal Studies
PBT434's efficacy has been demonstrated in three key rodent models of Parkinson's disease.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| 6-OHDA Mouse Model | 30 mg/kg/day, oral gavage | Preserved up to 75% of substantia nigra pars compacta (SNpc) neurons. Improved motor performance. | [2] |
| MPTP Mouse Model | 30 mg/kg/day, oral gavage | Significantly reduced the loss of SNpc neurons. Improved motor function as assessed by the pole test. | [1] |
| hA53T α-Synuclein Transgenic Mouse Model | 30 mg/kg/day, oral gavage | Rescued motor performance. Lowered nigral α-synuclein accumulation. | [1] |
The following diagram outlines a typical experimental workflow for preclinical evaluation in rodent models.
Caption: Experimental workflow for in vivo preclinical studies.
Clinical Development
PBT434 (ATH434) has progressed to clinical trials, with promising results in both healthy volunteers and patients with Multiple System Atrophy.
Phase 1 Clinical Trial in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 study was conducted in healthy adult and elderly volunteers.
| Parameter | Dosing | Results | Reference |
| Safety and Tolerability | Single doses: 50-600 mg. Multiple doses: up to 250 mg BID for 8 days. | PBT434 was well-tolerated at all doses. Adverse events were mild to moderate and similar between PBT434 and placebo groups. | [4] |
| Pharmacokinetics | Single and multiple ascending doses. | Rapid absorption with a Tmax of 0.5-2 hours. Dose-dependent pharmacokinetics. Mean elimination half-life of up to 9.3 hours. | [4] |
| Brain Penetration | CSF samples collected at steady state. | PBT434 is brain-penetrant, with CSF concentrations reaching levels associated with efficacy in animal models. | [4][5] |
Phase 2 Clinical Trials in Multiple System Atrophy (MSA)
Two Phase 2 clinical trials have been conducted in patients with MSA, a rare and rapidly progressing Parkinsonian disorder.
ATH434-201 (Randomized, Double-Blind, Placebo-Controlled)
| Endpoint | Dose | Result at 52 Weeks | p-value | Reference |
| Modified UMSARS Part I | 50 mg | 48% slowing of clinical progression vs. placebo | 0.03 | [6] |
| Modified UMSARS Part I | 75 mg | 29% slowing of clinical progression vs. placebo | 0.2 | [6] |
| Brain Iron Accumulation (MRI) | 50 mg | Reduced iron accumulation in the putamen | 0.025 (at 26 weeks) | [6][7] |
| Brain Iron Accumulation (MRI) | 75 mg | Reduced iron accumulation in the globus pallidus | 0.08 (at 52 weeks) | [6][7] |
ATH434-202 (Open-Label)
| Endpoint | Dose | Result at 12 Months | Reference |
| Modified UMSARS Part I | 75 mg BID | Stable scores in 43% of patients who completed the study. | [8] |
| MSA Atrophy Index (MSA-AI) | 75 mg BID | Slowed brain atrophy in MSA-affected areas. | [8][9] |
Experimental Protocols
6-OHDA Mouse Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons in the substantia nigra.
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized.
-
Stereotaxic Surgery: A single unilateral injection of 6-OHDA (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) is made into the medial forebrain bundle.
-
Post-Operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
-
Drug Administration: PBT434 or vehicle is administered daily via oral gavage, typically starting 3 days post-lesioning.
-
Behavioral Assessment: Rotational behavior is assessed following an apomorphine or amphetamine challenge. Other motor tests like the cylinder test can also be used.
-
Histological Analysis: At the end of the study, brains are collected, sectioned, and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
MPTP Mouse Model of Parkinson's Disease
This model uses the systemic administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively damages dopaminergic neurons.
-
Animal Preparation: Adult male C57BL/6 mice are used.
-
MPTP Administration: MPTP is administered via intraperitoneal injection (e.g., 4 injections of 20 mg/kg, 2 hours apart).
-
Drug Administration: PBT434 or vehicle is administered daily via oral gavage, typically starting concurrently with or shortly after MPTP administration.
-
Behavioral Assessment: Motor function is commonly assessed using the pole test or rotarod test.
-
Neurochemical and Histological Analysis: Brain tissue is analyzed for dopamine and its metabolites using HPLC. TH immunohistochemistry is used to quantify neuronal loss in the substantia nigra.
Conclusion
This compound has demonstrated a compelling profile as a potential disease-modifying therapy for synucleinopathies. Its novel mechanism of targeting pathological iron to reduce oxidative stress and α-synuclein aggregation is supported by robust preclinical data. The positive results from the Phase 2 clinical trials in MSA, showing a significant slowing of clinical progression and favorable biomarker changes, further underscore its therapeutic potential. Continued clinical development of PBT434 is warranted to fully elucidate its efficacy and safety in a broader patient population with neurodegenerative diseases.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 5. alteritytherapeutics.com [alteritytherapeutics.com]
- 6. medthority.com [medthority.com]
- 7. cndlifesciences.com [cndlifesciences.com]
- 8. neurologylive.com [neurologylive.com]
- 9. alteritytherapeutics.com [alteritytherapeutics.com]
PBT434 Mesylate: A Novel Modulator of Labile Iron for the Treatment of Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PBT434 mesylate (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule in development for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy. As a second-generation 8-hydroxyquinoline derivative, PBT434 is a moderate-affinity metal-binding compound designed to target the pathological accumulation of iron in the brain.[1] Unlike traditional high-affinity iron chelators, PBT434 aims to redistribute labile iron, thereby mitigating iron-mediated oxidative stress and protein aggregation without disrupting systemic iron homeostasis.[1][2] This technical guide provides a comprehensive overview of PBT434's mechanism of action, its specific interactions with the labile iron pool, and a summary of key preclinical findings. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Role of Iron in Neurodegeneration
The accumulation of iron in specific brain regions, such as the substantia nigra pars compacta (SNpc), is a hallmark of several neurodegenerative diseases, including Parkinson's disease.[1][3] While essential for numerous physiological processes, excess iron, particularly in its labile, redox-active form, can catalyze the formation of cytotoxic reactive oxygen species (ROS) through the Fenton reaction.[4] This oxidative stress contributes to neuronal damage and the aggregation of misfolded proteins, such as α-synuclein, a key component of Lewy bodies in Parkinson's disease.[1] The "labile iron pool" (LIP) refers to a pool of chelatable, redox-active iron that serves as a crossroads in cellular iron metabolism.[4] Targeting this pathological labile iron pool presents a promising therapeutic strategy to slow or halt neurodegeneration.[1]
This compound: Mechanism of Action
PBT434 is a novel quinazolinone compound with a moderate affinity for iron.[1] Its mechanism of action is multifaceted and centers on the modulation of iron homeostasis within the brain.
-
Moderate-Affinity Iron Binding: PBT434 forms a bis-iron complex with logarithmic stability constants of approximately 11 for Fe²⁺ and 15 for Fe³⁺.[5][6] This moderate affinity allows it to compete for pathologically-relevant iron without stripping iron from essential proteins, a potential side effect of strong iron chelators.[1]
-
Blood-Brain Barrier Penetration: PBT434 is orally active and readily crosses the blood-brain barrier.[7][8] A Phase 1 study in healthy volunteers demonstrated good distribution into the central nervous system, achieving a mean cerebrospinal fluid (CSF) concentration that was 79% of the corresponding free plasma concentration.[9]
-
Modulation of Transcellular Iron Trafficking: PBT434 has been shown to modulate the transport of iron across the blood-brain barrier. It inhibits the uptake of systemic iron and promotes iron efflux from cells.[5][6]
-
Interaction with the Labile Iron Pool: PBT434 accesses the cellular labile iron pool.[5] Interestingly, it has been observed to increase the detectable levels of chelatable Fe²⁺ within cells, with evidence suggesting this iron is released from ferritin stores.[5][6][10] This redistribution of iron is thought to be a key aspect of its neuroprotective effects.
-
Inhibition of Iron-Mediated Toxicity: By binding to labile iron, PBT434 inhibits iron-mediated redox activity and the subsequent production of ROS.[1][7] This reduction in oxidative stress helps to protect neurons from damage.[1]
-
Prevention of α-Synuclein Aggregation: PBT434 has been shown to inhibit the iron-mediated aggregation of α-synuclein.[1][7][8] This is a critical aspect of its potential disease-modifying effects in synucleinopathies.
Interaction with Labile Iron Pools: A Closer Look
The interaction of PBT434 with the labile iron pool is a key differentiator from traditional iron chelation therapies. Instead of systemic iron depletion, PBT434 appears to redistribute iron within the brain's interstitial space and intracellularly.[5]
-
Extracellular Action: PBT434 can chelate extracellular Fe²⁺, thereby inhibiting its uptake by brain microvascular endothelial cells (hBMVECs).[5][6] The resulting PBT434-iron complex is not a substrate for uptake by these cells.[5][6][10]
-
Intracellular Effects: Once inside the cell, PBT434 accesses the same labile iron pool as the classic Fe²⁺ chelator 2,2'-bipyridine and the fluorescent probe FerroOrange.[5] It appears to mobilize iron from ferritin, increasing the cytosolic pool of chelatable Fe²⁺.[5][6][10] This increase in cytosolic ferrous iron is the substrate for the iron exporter ferroportin, and PBT434 has been shown to potentiate iron efflux.[5][6][10] Furthermore, treatment with PBT434 leads to an increase in the expression of transferrin receptor (TfR) and ceruloplasmin (Cp), proteins involved in iron homeostasis.[5][7][8]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from in vitro, in vivo, and clinical studies of PBT434.
Table 1: In Vitro Efficacy of PBT434
| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference(s) |
| Cytotoxicity | hBMVEC | 0-100 µM | 24 h | No cytotoxic effects observed. | [7][8] |
| H₂O₂ Production | - | 0-20 µM | 3 h | Significantly inhibits iron-mediated H₂O₂ production. | [7][8] |
| α-Synuclein Aggregation | - | 0-20 µM | 3 h | Significantly reduces the rate of Fe-mediated aggregation. | [7][8] |
| Protein Expression | hBMVEC | 20 µM | 24 h | Increased expression of total TfR and Cp protein levels. | [7][8] |
Table 2: In Vivo Efficacy of PBT434 in Parkinson's Disease Models
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference(s) |
| 6-OHDA Intoxication | 30 mg/kg (p.o., daily) | 21 days | Preserved up to 75% of SNpc neurons; significantly fewer rotations in the L-DOPA model. | [7][8][11] |
| MPTP Model | 30 mg/kg (p.o., daily) | 21 days | Significantly reduced SNpc neuronal loss; normalized elevated iron levels in the SN. | [7][8][12] |
| hA53T α-synuclein Transgenic | - | - | Lowered nigral α-synuclein accumulation and rescued motor performance. | [1] |
Table 3: Physicochemical and Pharmacokinetic Properties of PBT434
| Parameter | Value | Reference(s) |
| Log Stability Constant (Fe²⁺) | ~11 | [5][6] |
| Log Stability Constant (Fe³⁺) | ~15 | [5][6] |
| CNS Penetration (Human) | Mean CSF concentration 79% of free plasma concentration. | [9] |
| Elimination Half-life (Human) | Up to 9.3 hours. | [9] |
| Time to Maximum Plasma Concentration (Tmax) | 1 to 1.25 hours. | [9] |
Detailed Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the effects of PBT434.
Measurement of the Labile Iron Pool (LIP)
-
Principle: The LIP is measured using fluorescent probes that are quenched upon binding to intracellular chelatable iron. The addition of a strong, membrane-permeant iron chelator reverses this quenching, and the resulting increase in fluorescence is proportional to the LIP.[4]
-
Protocol Outline (using Calcein-AM):
-
Cells are seeded in appropriate culture vessels.
-
Cells are loaded with Calcein-AM (e.g., 0.05 µM) for a specified time (e.g., 15 minutes) at 37°C.[13]
-
Cells are washed to remove excess probe.
-
A strong iron chelator (e.g., deferoxamine or bipyridyl) is added to de-quench the calcein by removing iron.
-
The change in fluorescence is measured using a fluorometer or flow cytometer.[13]
-
-
Alternative Probe: FerroOrange is another fluorescent probe that specifically detects Fe²⁺ and has been used in studies with PBT434.[5][6]
In Vitro Iron Uptake and Efflux Assays
-
Cell Model: Human brain microvascular endothelial cells (hBMVECs) are often used to model the blood-brain barrier.[5][6]
-
Iron Uptake:
-
hBMVECs are cultured to form a monolayer.
-
Cells are treated with PBT434 or vehicle control.
-
Radio-labeled iron (e.g., ⁵⁵Fe²⁺) is added to the culture medium.
-
After a defined incubation period, the amount of intracellular radioactivity is measured to determine the rate of iron uptake.
-
-
Iron Efflux:
-
Cells are pre-loaded with radio-labeled iron.
-
After washing, cells are treated with PBT434 or vehicle control.
-
The amount of radioactivity released into the medium over time is measured to determine the rate of iron efflux.
-
α-Synuclein Aggregation Assay
-
Principle: The aggregation of α-synuclein can be induced in vitro by incubation with iron. The extent of aggregation can be monitored by measuring changes in turbidity or by using specific fluorescent dyes that bind to amyloid fibrils.
-
Protocol Outline:
-
Recombinant α-synuclein protein is incubated in a suitable buffer.
-
Iron (e.g., FeCl₃) is added to induce aggregation.
-
PBT434 or a vehicle control is added to the reaction mixture.
-
The mixture is incubated with agitation at 37°C.
-
Aggregation is monitored over time by measuring light scattering at a specific wavelength (e.g., 405 nm).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to illustrate key concepts related to PBT434.
Caption: Proposed mechanism of action of PBT434.
Caption: Experimental workflow for LIP measurement.
Caption: Logical flow from properties to effects.
Conclusion
This compound represents a promising and differentiated approach to treating neurodegenerative diseases by targeting pathological iron accumulation. Its moderate iron affinity allows for the modulation of the labile iron pool, reducing iron-mediated toxicity and α-synuclein aggregation without causing systemic iron depletion.[1] The preclinical data strongly support its neuroprotective and disease-modifying potential.[1][12] The favorable safety and pharmacokinetic profile observed in a Phase 1 study further underscores its potential as a therapeutic agent.[9] Continued clinical development of PBT434 is warranted to fully elucidate its efficacy in patients with Parkinson's disease, Multiple System Atrophy, and other related disorders.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 3. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 4. The labile iron pool: characterization, measurement, and participation in cellular processes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Chemical Landscape of Pbt434 Mesylate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Pbt434 mesylate. This document details the core characteristics of the compound, outlines key experimental protocols, and visualizes its mechanism of action through signaling pathway diagrams.
Core Chemical Identity and Properties
This compound, also known as ATH434 mesylate, is a novel, orally bioavailable small molecule that has garnered significant interest for its therapeutic potential in neurodegenerative diseases, particularly Parkinson's disease and Multiple System Atrophy. Its chemical structure is 5,7-dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one methanesulfonate.
The compound's key properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| IUPAC Name | 5,7-dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one;methanesulfonic acid | PubChem |
| Molecular Formula | C₁₃H₁₇Cl₂N₃O₅S | PubChem |
| Molecular Weight | 398.3 g/mol | PubChem |
| Synonyms | ATH434 mesylate, PBT-434 mesylate | MedChemExpress |
| Iron Binding Affinity | Moderate affinity for iron, with log stability constants of ~11 for Fe²⁺ and ~15 for Fe³⁺. It also exhibits modest affinity for copper and zinc. | [1] |
| Blood-Brain Barrier Permeability | Pbt434 is orally active and crosses the blood-brain barrier. | [2] |
Mechanism of Action: A Multi-Faceted Approach to Neuroprotection
This compound exerts its neuroprotective effects through a primary mechanism centered on the modulation of iron homeostasis and the inhibition of protein aggregation. Elevated iron levels in the brain are implicated in the pathology of several neurodegenerative disorders, contributing to oxidative stress and promoting the aggregation of proteins such as α-synuclein.
The proposed mechanism of action for this compound involves:
-
Iron Chelation: Pbt434 acts as an iron chelator, binding to excess labile iron in the brain. This action prevents iron from participating in redox reactions that generate harmful reactive oxygen species (ROS).[1]
-
Modulation of Transcellular Iron Trafficking: The compound has been shown to modulate the way iron is transported across the blood-brain barrier.[1]
-
Inhibition of α-Synuclein Aggregation: By chelating iron, Pbt434 inhibits the iron-mediated aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies.[2]
The signaling pathway below illustrates the proposed mechanism of action of this compound in mitigating iron-induced neurotoxicity.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, a plausible synthetic route can be conceptualized based on the general synthesis of quinazolinone derivatives. The synthesis would likely involve a multi-step process, beginning with the construction of the core quinazolinone ring system, followed by functional group interconversions to introduce the ethylaminomethyl side chain, and finally, salt formation with methanesulfonic acid.
A potential, though unconfirmed, synthetic workflow is outlined below:
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro α-Synuclein Aggregation Assay (Thioflavin T Assay)
This assay is used to monitor the kinetics of α-synuclein aggregation and to assess the inhibitory potential of compounds like Pbt434.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in sterile, filtered deionized water.
-
Dilute the ThT stock solution in PBS to a final working concentration of 25 µM.
-
Prepare solutions of α-synuclein monomer in PBS at the desired concentration (e.g., 100 µM).
-
Prepare solutions of this compound at various concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well plate, combine the α-synuclein monomer solution, the ThT working solution, and either this compound solution or vehicle control.
-
Include wells with α-synuclein and ThT alone as a positive control for aggregation.
-
Include wells with ThT in PBS alone as a background control.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) using a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time to generate aggregation curves.
-
The lag time and the maximum fluorescence intensity are key parameters to assess the extent and rate of aggregation. The effect of Pbt434 is determined by its ability to increase the lag time and/or decrease the maximum fluorescence.
-
In Vitro Iron Chelation Assay
This assay determines the ability of Pbt434 to bind to iron. A common method utilizes a fluorescent indicator that is quenched by iron and de-quenched by a chelator.
Materials:
-
Fluorescent indicator dye (e.g., Calcein-AM or a dichlorofluorescein-based probe)
-
Iron source (e.g., FeCl₂ or FeCl₃)
-
Buffer (e.g., HEPES or Tris-HCl)
-
This compound
-
96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell-Free Assay:
-
Prepare a solution of the fluorescent indicator in the buffer.
-
Add the iron source to quench the fluorescence of the indicator.
-
Add varying concentrations of this compound to the quenched solution.
-
Measure the recovery of fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen indicator. An increase in fluorescence indicates that Pbt434 is chelating iron from the indicator.
-
-
Cell-Based Assay:
-
Culture appropriate cells (e.g., neuronal cell line) in a 96-well plate.
-
Load the cells with a cell-permeant fluorescent iron indicator (e.g., Calcein-AM).
-
Induce an increase in intracellular labile iron by treating the cells with an iron source.
-
Treat the cells with varying concentrations of this compound.
-
Measure the change in intracellular fluorescence over time. An increase in fluorescence indicates intracellular iron chelation by Pbt434.
-
In Vivo Neuroprotection Studies (6-OHDA and MPTP Models)
These animal models are used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease and to evaluate the neuroprotective effects of Pbt434.
Animal Models:
-
6-hydroxydopamine (6-OHDA) model: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rodents, causing a specific lesion of the nigrostriatal dopamine pathway.
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model: Systemic administration of MPTP to mice, which is metabolized to the toxic MPP+, leading to the destruction of dopaminergic neurons in the substantia nigra.
General Protocol:
-
Induction of Neurodegeneration:
-
Administer 6-OHDA or MPTP to the animals according to established protocols.
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle control to the animals via oral gavage. Treatment can be initiated before, during, or after the administration of the neurotoxin, depending on the study design (prophylactic or therapeutic).
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess motor function at various time points. Common tests include the cylinder test, apomorphine- or amphetamine-induced rotation test (for 6-OHDA model), and the rotarod test.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
Measure levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Assess markers of oxidative stress and α-synuclein aggregation in the brain tissue.
-
In Vitro Blood-Brain Barrier (BBB) Transport Assay (Transwell Model)
This assay evaluates the ability of Pbt434 to cross the blood-brain barrier.
Materials:
-
Brain microvascular endothelial cells (e.g., hCMEC/D3 or primary cells)
-
Transwell inserts with a microporous membrane
-
Cell culture plates
-
This compound
-
Analytical method to quantify Pbt434 (e.g., LC-MS/MS)
Protocol:
-
Establishment of the BBB Model:
-
Culture the brain microvascular endothelial cells on the apical side of the Transwell inserts until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Add a known concentration of this compound to the apical (blood side) chamber of the Transwell.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of Pbt434 in the basolateral samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
This technical guide provides a foundational understanding of this compound for the scientific community. The provided information on its chemical properties, mechanism of action, and detailed experimental protocols is intended to facilitate further research and development of this promising therapeutic candidate.
References
- 1. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pbt434 Mesylate: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbt434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule that is under investigation for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy.[1][2] Its mechanism of action centers on its properties as a moderate-affinity iron chelator.[3] Pbt434 modulates iron trafficking and inhibits iron-mediated redox activity and the aggregation of α-synuclein, a protein central to the pathology of synucleinopathies.[3][4] Unlike strong iron chelators, Pbt434 is not reported to deplete systemic iron stores, suggesting a more targeted therapeutic action.[3] In vitro studies have demonstrated that Pbt434 can cross a model of the blood-brain barrier, influence the expression of iron-regulating proteins, and protect against toxin-induced neuronal cell loss.[5][6]
These application notes provide detailed protocols for key in vitro experiments to facilitate further research into the mechanism and therapeutic potential of this compound.
Data Summary
The following table summarizes quantitative data from in vitro studies of this compound.
| Assay | Cell Line/System | Concentration Range | Outcome |
| Cytotoxicity | Human Brain Microvascular Endothelial Cells (hBMVEC) | Up to 100 µM | No significant changes in cell viability observed after 24 hours of treatment.[5] |
| Iron-Mediated H₂O₂ Production | Cell-free assay with Fe(II)-citrate and dopamine | 0 - 20 µM | Pbt434 significantly inhibited H₂O₂ production in a dose-dependent manner.[4][6] |
| α-Synuclein Aggregation | Cell-free assay | 0 - 20 µM | Pbt434 significantly reduced the rate of iron-mediated α-synuclein aggregation.[4] |
| Gene Expression | hBMVEC | 20 µM | Increased abundance of transcripts for transferrin receptor (TfR) and ceruloplasmin (Cp).[5] |
| Protein Expression | hBMVEC | 20 µM | Increased protein levels of TfR and Cp.[5] Potentiates iron efflux, likely due to an increase in cytosolic ferrous iron, the substrate for the iron exporter ferroportin.[5] |
| Cellular Iron | hBMVEC | 20 µM | Increases the detectable level of chelatable, labile Fe²⁺, which is suggested to be released from ferritin.[5] |
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in modulating cellular iron homeostasis.
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound on human brain microvascular endothelial cells (hBMVEC).
Materials:
-
This compound
-
hBMVEC cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed hBMVEC in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of Pbt434 in complete medium to achieve final concentrations ranging from 0 to 100 µM.[5] Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared Pbt434 dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Inhibition of Iron-Mediated H₂O₂ Production (Cell-Free Assay)
This protocol assesses the ability of this compound to inhibit the production of hydrogen peroxide (H₂O₂) mediated by iron and dopamine.[6]
Materials:
-
This compound
-
Fe(II)-citrate solution
-
Dopamine (DA) solution
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Reaction buffer (e.g., aerated PBS)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of Pbt434 (and a non-metal binding analog, if available) in a suitable solvent. Prepare working solutions of Fe(II)-citrate and dopamine in the reaction buffer.
-
Reaction Setup: In each well of a 96-well black plate, add the following in order:
-
Reaction buffer
-
This compound at desired concentrations (e.g., 0-20 µM).[4]
-
Fe(II)-citrate solution.
-
Dopamine solution to initiate the reaction.
-
-
H₂O₂ Detection: Immediately add a mixture of Amplex Red reagent and HRP to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measurement: Measure the fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Analysis: Compare the fluorescence in Pbt434-treated wells to the control (Fe(II)-citrate + Dopamine without Pbt434) to determine the percentage inhibition of H₂O₂ production.
Gene and Protein Expression Analysis in hBMVEC
This protocol outlines the general steps for analyzing the effect of Pbt434 on the expression of iron-related genes (TfR, Cp) and proteins.
A. Cell Treatment and Lysis
-
Cell Culture: Seed hBMVEC in 6-well plates and grow to ~80% confluency.
-
Treatment: Treat cells with 20 µM this compound or vehicle control for a specified duration (e.g., 24 hours).[5]
-
Harvesting:
-
For RNA: Wash cells with cold PBS and lyse directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
For Protein: Wash cells with cold PBS, scrape, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
B. Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Extract total RNA from the cell lysates using a standard RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (TfR, Cp) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
C. Protein Expression Analysis (Western Blot or ELISA)
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against TfR, Cp, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis to quantify protein levels.
-
-
ELISA:
-
Use commercially available ELISA kits for human TfR and Cp.
-
Follow the manufacturer's instructions to measure the protein concentration in the cell lysates.
-
Cellular Iron Trafficking Assays
These protocols describe how to assess the effect of Pbt434 on iron uptake and efflux in hBMVEC.
A. Iron Uptake Assay
-
Cell Culture: Plate hBMVEC on permeable supports (e.g., Transwell inserts) to form a monolayer, modeling the blood-brain barrier.
-
Radiotracer Uptake:
-
Use ¹⁴C-labeled Pbt434 to monitor its accumulation within the cells.[5]
-
Add ¹⁴C-Pbt434 to the apical (blood-side) chamber.
-
At various time points (e.g., up to 3 hours), quench the uptake by washing the cells with ice-cold buffer.[5]
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content.
-
B. Iron Efflux Assay
-
Cell Loading: Load hBMVEC with a fluorescent iron probe (e.g., FerroOrange) that detects labile Fe²⁺.
-
Treatment: Treat the cells with 20 µM Pbt434.[5]
-
Imaging: Use fluorescence microscopy to visualize and quantify the changes in intracellular labile Fe²⁺ levels over time. An increase in fluorescence indicates a release of iron from stores like ferritin or an increase in the labile iron pool.[5]
-
Efflux Measurement: To specifically measure efflux, cells can be pre-loaded with a radioactive iron isotope (e.g., ⁵⁹Fe). After loading, the medium is replaced with fresh medium containing Pbt434. The amount of radioactivity released into the medium over time is then measured.
References
- 1. neurology.org [neurology.org]
- 2. neurology.org [neurology.org]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
PBT434 Mesylate: Application Notes and Protocols for Parkinson's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of PBT434 mesylate (also known as ATH434), a novel, orally bioavailable, brain-penetrant compound, in various mouse models of Parkinson's disease (PD). PBT434 is a moderate-affinity iron-binding quinazolinone derivative designed to mitigate iron-mediated neurodegeneration and alpha-synuclein (α-synuclein) toxicity, key pathological features of PD.
Mechanism of Action
PBT434 is not a classic iron chelator that depletes systemic iron stores. Instead, it is proposed to act as an iron chaperone, redistributing pathological iron pools within the brain that contribute to oxidative stress and α-synuclein aggregation.[1][2] Its affinity for iron is lower than that of major iron transport and storage proteins like ferritin, but sufficient to compete with α-synuclein for iron binding.[1][3] This action inhibits iron-mediated redox activity and the formation of toxic α-synuclein oligomers and aggregates.[4][5] Furthermore, PBT434 has been shown to increase the levels of the iron exporter ferroportin and the antioxidant protein DJ-1, contributing to its neuroprotective effects.[4][6]
Data Presentation: this compound Dosage and Effects in PD Mouse Models
The following tables summarize the quantitative data from key preclinical studies of PBT434 in various mouse models of Parkinson's disease and related synucleinopathies.
Table 1: PBT434 Efficacy in Toxin-Induced Mouse Models of Parkinson's Disease
| Mouse Model | Toxin & Dosage | PBT434 Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| C57BL/6 Mice | 6-OHDA (intracerebral) | 30 mg/kg/day | Oral gavage | 3 days post-toxin for 28 days | Prevented loss of substantia nigra pars compacta (SNpc) neurons (up to 75% preservation); Improved rotational behavior. | [7] |
| C57BL/6 Mice | MPTP (60 mg/kg) | 1, 3, 10, 30, 80 mg/kg/day | Oral gavage | 24 hours post-toxin for 21 days | Dose-dependent prevention of SNpc neuron loss; Significant improvement in motor performance (pole test) at 30 and 80 mg/kg/day; Normalized elevated iron levels in the SNpc; Reduced oxidative stress markers (8-isoprostane). | [8][9] |
| C57BL/6 Mice | MPTP | 30 mg/kg/day | Oral gavage | 1 to 21 days post-toxin | Prevented the reduction of the iron export protein ferroportin in the SNpc; Abolished the reduction of the presynaptic protein synaptophysin. | [7][8] |
Table 2: PBT434 Efficacy in a Transgenic Mouse Model of Parkinson's Disease
| Mouse Model | PBT434 Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| hA53T α-synuclein Transgenic Mice | Not explicitly stated in provided abstracts | Oral | Not explicitly stated | Prevented loss of SNpc neurons; Lowered nigral α-synuclein accumulation; Rescued motor performance. | [4][6] |
Table 3: PBT434 (ATH434) Efficacy in a Transgenic Mouse Model of Multiple System Atrophy (MSA)
| Mouse Model | PBT434 (ATH434) Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| PLP-α-syn Transgenic Mice | 3, 10, 30 mg/kg/day | Spiked into food | 4 months (starting at 12 months of age) | Reduced oligomeric and urea-soluble α-synuclein aggregation; Reduced the number of glial cell inclusions (GCIs); Preserved SNpc neurons. | [10][11] |
| PLP-α-syn Transgenic Mice | 30 mg/kg/day | Oral | 4 months (starting at 7 or 12 months of age) | Reduced α-synuclein aggregation; Preserved SN neurons; Reduced GCI number in SN and pons; Improved motor function (pole test). | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of PBT434.
1. MPTP-Induced Mouse Model of Parkinson's Disease
-
Toxin Administration: A single intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 60 mg/kg.[8] This acute regimen is known to cause a significant loss of dopaminergic neurons in the substantia nigra.
-
PBT434 Administration: this compound is prepared for oral gavage. Treatment commences 24 hours after the MPTP injection and continues daily for 21 days.[9] Dosages can range from 1 to 80 mg/kg/day to assess dose-dependent effects.[9]
-
Behavioral Assessment (Pole Test): Motor performance is assessed on day 20 post-intoxication. The mouse is placed head-up on top of a vertical wooden pole. The time to turn and descend the pole is recorded.[9]
-
Neurochemical and Histological Analysis: At day 21, brains are collected. One hemisphere can be used for stereological counting of tyrosine hydroxylase (TH)-positive neurons in the SNpc to quantify neuronal loss. The other hemisphere can be used for analyzing levels of iron, oxidative stress markers (e.g., 8-isoprostane), and proteins like ferroportin and synaptophysin via techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) and Western blotting.[7][8]
2. 6-OHDA-Induced Mouse Model of Parkinson's Disease
-
Animals: Adult male C57BL/6 mice.
-
Toxin Administration: Unilateral intracerebral injection of 6-hydroxydopamine (6-OHDA) into the striatum or medial forebrain bundle to create a lesion in the nigrostriatal pathway.
-
PBT434 Administration: Oral administration of PBT434 (30 mg/kg/day) is initiated 3 days after the 6-OHDA lesion and continues for 28 days.[7]
-
Behavioral Assessment (Rotational Behavior): Amphetamine or apomorphine-induced rotational behavior is measured to assess the extent of the lesion and the therapeutic effect of the compound.
-
Histological Analysis: Post-mortem analysis of the brain involves stereological counting of Nissl-stained and TH-positive neurons in the SNpc to determine the extent of neuroprotection.[7]
3. Transgenic Mouse Models (hA53T α-synuclein and PLP-α-syn)
-
Animals: hA53T α-synuclein transgenic mice for modeling familial Parkinson's disease or PLP-α-syn transgenic mice for modeling MSA.[7][10]
-
PBT434 Administration: For the PLP-α-syn model, PBT434 is spiked into the food at doses of 3, 10, or 30 mg/kg/day and administered for an extended period, such as 4 months, starting at an age when pathology begins to develop (e.g., 12 months).[10]
-
Behavioral Assessment: A battery of motor tests, including the pole test, can be performed to assess motor function.[3]
-
Biochemical and Histological Analysis: Brain tissue is analyzed for levels of oligomeric and insoluble α-synuclein using Western blotting. Stereology is used to quantify the number of neurons and glial cell inclusions in the substantia nigra.[10]
Mandatory Visualizations
Caption: Proposed signaling pathway of PBT434 in mitigating Parkinson's disease pathology.
Caption: General experimental workflow for PBT434 evaluation in a toxin-induced mouse model.
References
- 1. neurology.org [neurology.org]
- 2. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of P… [ouci.dntb.gov.ua]
- 7. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Administration of PBT434 Mesylate in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT434, also known as ATH434, is a novel, orally bioavailable, brain-penetrant small molecule designed to inhibit the aggregation of α-synuclein and modulate iron homeostasis.[1][2] It is under investigation as a potential therapeutic agent for neurodegenerative disorders characterized by α-synuclein pathology, such as Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][3] PBT434 has a moderate affinity for iron, which is thought to be a key factor in its mechanism of action, as it may prevent iron-mediated redox activity and the aggregation of α-synuclein without disrupting normal iron metabolism.[4][5] Preclinical studies in various animal models have demonstrated its potential to reduce α-synuclein aggregation, prevent neuronal loss, and improve motor function.[3][4]
These application notes provide a summary of the administration of PBT434 mesylate in key animal studies and detailed protocols for the experimental models and assays commonly employed to evaluate its efficacy.
Data Presentation: Quantitative Summary of PBT434 Administration in Animal Studies
The following tables summarize the administration parameters and key findings from various preclinical studies of PBT434.
Table 1: PBT434 Administration in Parkinson's Disease Mouse Models
| Animal Model | This compound Dose | Administration Route | Treatment Duration | Key Findings |
| 6-OHDA-induced | 30 mg/kg/day | Oral gavage | 21 days | Preserved up to 75% of Substantia Nigra pars compacta (SNpc) neurons; Improved rotational behavior.[5] |
| MPTP-induced | 30 mg/kg/day | Oral gavage | 21 days | Prevented loss of SNpc neurons; Rescued motor performance in the pole test; Reduced markers of oxidative stress.[4][5] |
| hA53T α-synuclein Transgenic | 37 mg/kg/day (average) | In-feed | 4 months | Preserved SNpc neurons; Decreased substantia nigra (SN) iron levels; Reduced urea-soluble α-synuclein in the SN; Increased SN ferroportin levels.[6] |
Table 2: PBT434 Administration in Multiple System Atrophy (MSA) Mouse Models
| Animal Model | This compound Dose | Administration Route | Treatment Duration | Key Findings |
| PLP-α-Syn Transgenic | 3, 10, or 30 mg/kg/day | In-feed | 4 months | Reduced oligomeric and urea-soluble α-synuclein aggregation; Reduced the number of glial cell inclusions (GCIs); Preserved SNpc neurons.[2] |
| PLP-α-Syn Transgenic | 30 mg/kg/day | Oral | 4 months | Reduced α-synuclein aggregation; Preserved SN neurons; Improved motor function on the pole test.[3] |
Table 3: PBT434 Administration in Other Animal Studies
| Animal Species | This compound Dose | Administration Route | Treatment Duration | Key Findings |
| Beagle Dogs | 10, 30, and 50 mg/kg/day | Oral gavage | 28 days | Well-tolerated; PBT434 was detected in the cerebrospinal fluid (CSF), indicating blood-brain barrier penetration.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PBT434.
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This model induces a unilateral lesion of the nigrostriatal pathway, leading to motor deficits that can be assessed by rotational behavior.
Materials:
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
Protocol:
-
Preparation of 6-OHDA Solution:
-
Prepare a stock solution of 0.2% ascorbic acid in sterile saline to prevent oxidation of 6-OHDA.
-
Immediately before use, dissolve 6-OHDA in the ice-cold ascorbic acid-saline solution to a final concentration of 3.2 mg/mL (free base). Keep the solution on ice and protected from light.
-
-
Animal Preparation:
-
Anesthetize the mouse using a standard protocol.
-
Secure the anesthetized mouse in a stereotaxic frame.
-
-
Stereotaxic Injection:
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole over the target injection site. For the medial forebrain bundle, typical coordinates relative to bregma are AP: -1.2 mm, ML: +1.3 mm, DV: -4.8 mm. These coordinates should be optimized for the specific mouse strain and age.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 1-2 µL of the 6-OHDA solution at a rate of 0.25 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion of the toxin before slowly retracting it.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Provide softened food and hydration support as needed.
-
-
PBT434 Administration:
-
Begin administration of PBT434 (e.g., 30 mg/kg/day by oral gavage) at the desired time point post-lesion (e.g., 3 days).[5]
-
MPTP Mouse Model of Parkinson's Disease
This model uses the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce bilateral loss of dopaminergic neurons in the substantia nigra.
Materials:
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
Appropriate safety equipment for handling MPTP (it is a potent neurotoxin)
Protocol:
-
Preparation of MPTP Solution:
-
Under strict safety protocols in a designated fume hood, dissolve MPTP hydrochloride in sterile saline. A common dosing regimen is four injections of 15-20 mg/kg given two hours apart.
-
-
MPTP Administration:
-
Administer the MPTP solution to mice via intraperitoneal (i.p.) injection.
-
-
PBT434 Administration:
-
To avoid potential interactions with the toxin, PBT434 administration (e.g., 30 mg/kg/day by oral gavage) is typically initiated one day after the final MPTP injection.[5]
-
Behavioral Assessment: Pole Test
This test assesses motor coordination and bradykinesia in mice.
Materials:
-
Vertical wooden or metal pole (approximately 50 cm long, 1 cm in diameter) with a rough surface to provide grip.
-
A stable base for the pole, placed in the mouse's home cage.
Protocol:
-
Acclimation and Training:
-
Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
On two consecutive days prior to testing, train the mice by placing them head-up on the top of the pole and allowing them to descend.
-
-
Testing:
-
Place the mouse head-up on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
-
Perform three trials per mouse and average the results. A maximum time (e.g., 120 seconds) should be set.
-
Behavioral Assessment: Amphetamine-Induced Rotation Test
This test is used in unilaterally lesioned animals (e.g., 6-OHDA model) to quantify motor asymmetry.
Materials:
-
d-amphetamine
-
Rotational behavior monitoring system (e.g., automated rotometer bowls or video tracking software)
Protocol:
-
Acclimation:
-
Place the mouse in the circular testing arena and allow it to habituate for 10-15 minutes.
-
-
Drug Administration:
-
Administer d-amphetamine (e.g., 2.5-5 mg/kg, i.p.).
-
-
Data Collection:
-
Record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for a period of 60-90 minutes.
-
The net rotational score (ipsilateral turns - contralateral turns) is used for analysis.
-
Immunohistochemistry and Stereological Neuron Counting
This procedure is used to quantify the number of neurons in a specific brain region, such as the substantia nigra.
Materials:
-
Tissue fixation and processing reagents (e.g., paraformaldehyde, sucrose solutions)
-
Cryostat or microtome
-
Primary antibodies (e.g., anti-Tyrosine Hydroxylase for dopaminergic neurons)
-
Secondary antibodies and detection reagents
-
Microscope with a motorized stage and stereology software
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in paraformaldehyde, then cryoprotect in a sucrose solution.
-
Freeze the brain and cut serial sections (e.g., 40 µm thick) through the region of interest using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for the neuronal marker of interest (e.g., Tyrosine Hydroxylase).
-
-
Stereological Analysis:
-
Use an unbiased stereological method, such as the optical fractionator, to estimate the total number of labeled neurons in the substantia nigra. This involves systematically sampling sections and counting cells within a 3D counting frame.
-
Western Blot for α-Synuclein Aggregation
This technique is used to quantify the levels of soluble and insoluble α-synuclein.
Materials:
-
Brain tissue from the region of interest (e.g., substantia nigra)
-
Lysis buffers (e.g., RIPA buffer for soluble proteins, urea/SDS buffer for insoluble proteins)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting apparatus
-
Primary antibodies against α-synuclein
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction:
-
Homogenize brain tissue in a lysis buffer to extract soluble proteins.
-
Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
The pellet can be further processed with a stronger buffer (containing urea and SDS) to solubilize aggregated proteins (insoluble fraction).
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against α-synuclein, followed by an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of monomeric and aggregated α-synuclein.
-
Visualization of Pathways and Workflows
PBT434's Proposed Mechanism of Action
References
- 1. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pole Test Assessment [protocols.io]
- 6. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Pbt434 Mesylate in Neuronal Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbt434 mesylate (also known as ATH434) is a novel, orally bioavailable, small molecule that readily crosses the blood-brain barrier.[1] It is a second-generation 8-hydroxyquinoline derivative with moderate affinity for iron.[2][3] Pbt434 is under investigation for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy (MSA). Its mechanism of action centers on the modulation of iron homeostasis and the inhibition of pathogenic protein aggregation, key pathological features of many neurodegenerative diseases.[2][4] In neuronal cell culture, Pbt434 has demonstrated significant neuroprotective effects by preventing iron-mediated toxicity and reducing the aggregation of alpha-synuclein.[2][5]
These application notes provide detailed protocols for utilizing this compound in key neuronal cell culture assays to evaluate its neuroprotective and anti-aggregation properties.
Mechanism of Action
Pbt434 exerts its neuroprotective effects through a dual mechanism of action. Firstly, it acts as a moderate iron chelator, binding to and redistributing excess labile iron within neuronal cells. This prevents the participation of iron in redox reactions that generate harmful reactive oxygen species (ROS), thus mitigating oxidative stress.[2][4] Secondly, by modulating intracellular iron levels, Pbt434 inhibits the iron-mediated aggregation of alpha-synuclein, a protein central to the pathology of synucleinopathies.[1][2] This reduction in alpha-synuclein aggregation alleviates cellular toxicity and promotes neuronal survival.[6]
Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of Pbt434
| Assay Type | Cell Line | Pbt434 Concentration | Outcome | Reference |
| Iron Efflux | Neuronal M17 cells | 20 µM | ~5-fold less potent than 20 µM deferiprone in promoting iron efflux. | [2] |
| Redox Activity Inhibition | Cell-free | 10 µM | Significantly reduced H₂O₂ production generated by Fe/DA. | [2] |
| α-Synuclein Aggregation | Cell-free | 0-20 µM | Significantly reduced the rate of Fe-mediated α-synuclein aggregation. | [1] |
| Cytotoxicity | hBMVEC | 0-100 µM (24h) | No significant cytotoxic effects observed. | [1][7] |
Table 2: In Vivo Neuroprotective Effects of Pbt434
| Animal Model | Pbt434 Dosage | Treatment Duration | Key Findings | Reference |
| 6-OHDA Mouse Model | 30 mg/kg/day (oral) | 21 days | Preserved up to 75% of remaining SNpc neurons. | [1][2] |
| MPTP Mouse Model | 30 mg/kg/day (oral) | 21 days | Significantly reduced SNpc neuronal loss. | [2] |
| hA53T α-synuclein Transgenic Mouse | 30 mg/kg/day (oral) | Not Specified | Lowered nigral α-synuclein accumulation and rescued motor performance. | [2][5] |
| MSA Mouse Model (PLP-α-syn) | 3, 10, or 30 mg/kg/day (in food) | 4 months | Reduced oligomeric and urea-soluble α-synuclein aggregation, reduced glial cell inclusions, and preserved SNpc neurons. | [6][8] |
Experimental Protocols
Neuroprotection Assay using MTT
This protocol assesses the ability of Pbt434 to protect neuronal cells from a neurotoxin-induced cell death. The MTT assay measures cell viability by quantifying the metabolic activity of living cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxin (e.g., MPP⁺, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pbt434 Pre-treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Neurotoxin Challenge: After pre-treatment, add the neurotoxin (e.g., 500 µM MPP⁺ for SH-SY5Y cells) to the wells, except for the untreated control wells.[9]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Alpha-Synuclein Aggregation Assay using Thioflavin T
This in vitro assay monitors the aggregation of alpha-synuclein in the presence of iron and assesses the inhibitory effect of Pbt434. Thioflavin T (ThT) is a fluorescent dye that binds to beta-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 8. mdpi.com [mdpi.com]
- 9. ajol.info [ajol.info]
Pbt434 Mesylate: A Promising Inhibitor of α-Synuclein Fibril Formation for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbt434 mesylate, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small molecule that has emerged as a promising therapeutic candidate for the treatment of neurodegenerative diseases characterized by the aggregation of α-synuclein, such as Parkinson's disease and Multiple System Atrophy (MSA). Pbt434 is a second-generation 8-hydroxyquinoline derivative that exhibits moderate affinity for iron, a metal implicated in the pathological aggregation of α-synuclein. Its mechanism of action centers on the modulation of iron homeostasis, thereby inhibiting the formation of toxic α-synuclein fibrils and protecting neurons from degeneration. This document provides detailed application notes and protocols for researchers investigating the inhibitory effects of Pbt434 on α-synuclein fibril formation.
Mechanism of Action
Pbt434 is not a simple iron chelator; rather, it acts as an iron chaperone, redistributing labile iron within the central nervous system.[1][2] Elevated iron levels are known to promote the aggregation of α-synuclein and contribute to oxidative stress, both of which are key pathological features of synucleinopathies.[1][3] Pbt434's moderate affinity for iron allows it to bind to and redistribute excess, loosely bound iron without disrupting the function of essential iron-containing proteins.[1][2] This action inhibits iron-mediated redox activity and, consequently, the iron-mediated aggregation of α-synuclein.[1][3]
Data Presentation
In Vitro Efficacy: Inhibition of α-Synuclein Aggregation
The ability of Pbt434 to inhibit the iron-mediated aggregation of α-synuclein has been demonstrated in in vitro assays. The Thioflavin T (ThT) fluorescence assay is a standard method to monitor the formation of amyloid fibrils in real-time.
| Assay Component | Concentration | Effect of Pbt434 (186.6 µM) | Reference |
| α-synuclein | 186.6 µM | - | [1] |
| Iron (Fe(NO₃)₃) | 186.6 µM | - | [1] |
| Pbt434 | 186.6 µM | Increased aggregation lag-time from 10.2 h to 16.60 h | [1] |
| α-synuclein alone | 186.6 µM | Lag-time of 37 h | [1] |
Table 1: Effect of Pbt434 on the lag-time of iron-mediated α-synuclein aggregation as measured by the Thioflavin T assay.
In Vivo Efficacy: Neuroprotection and Motor Function Improvement in Parkinson's Disease Models
Pbt434 has demonstrated significant neuroprotective effects and improvements in motor function in multiple animal models of Parkinson's disease.
| Animal Model | Pbt434 Dose (mg/kg/day) | Outcome | Reference |
| MPTP Mouse Model | 3 | Significant preservation of SNpc neurons | [4] |
| MPTP Mouse Model | 10 | Significant preservation of SNpc neurons | [4] |
| MPTP Mouse Model | 30 | Significant preservation of SNpc neurons and significant improvement in motor performance (pole test) | [4] |
| MPTP Mouse Model | 80 | Significant preservation of SNpc neurons and near-complete rescue of motor performance (pole test) | [4] |
| 6-OHDA Mouse Model | 30 | Preserved up to 75% of remaining SNpc neurons | [4] |
Table 2: Dose-dependent neuroprotective and functional effects of Pbt434 in mouse models of Parkinson's disease. SNpc: Substantia nigra pars compacta.
Experimental Protocols
Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This protocol is designed to monitor the kinetics of α-synuclein aggregation in the presence and absence of this compound.
Materials:
-
Recombinant human α-synuclein protein
-
This compound
-
Iron (III) chloride (FeCl₃) or Iron (III) nitrate (Fe(NO₃)₃)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, black, clear-bottom 96-well plates
-
Plate reader with fluorescence detection (excitation ~440-450 nm, emission ~480-490 nm)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant α-synuclein in PBS. To ensure the protein is monomeric, centrifuge at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C and use the supernatant.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in PBS to the desired final concentrations.
-
Prepare a stock solution of iron chloride or nitrate in water.
-
Prepare a fresh stock solution of ThT in PBS and filter through a 0.22 µm syringe filter.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
α-synuclein + Iron + Pbt434 (at various concentrations)
-
α-synuclein + Iron (positive control for iron-induced aggregation)
-
α-synuclein alone (negative control)
-
Pbt434 alone (to check for intrinsic fluorescence)
-
Buffer + ThT (blank)
-
-
The final concentration of α-synuclein is typically in the range of 35-70 µM.
-
The final concentration of iron is often equimolar to α-synuclein.
-
The final concentration of ThT is typically 10-25 µM.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the percentage inhibition of aggregation by Pbt434 compared to the iron-only control.
-
Transmission Electron Microscopy (TEM) for Fibril Morphology
This protocol is used to visualize the morphology of α-synuclein aggregates and to assess the effect of Pbt434 on fibril formation.
Materials:
-
Samples from the ThT assay at the end of the incubation period
-
Formvar-coated copper grids (200-400 mesh)
-
Uranyl acetate (2% w/v in water)
-
Filter paper
-
Transmission electron microscope
Procedure:
-
Sample Preparation:
-
Take an aliquot (e.g., 5-10 µL) of the α-synuclein aggregation reaction.
-
-
Grid Staining:
-
Place a drop of the sample onto a formvar-coated copper grid and allow it to adsorb for 1-5 minutes.
-
Blot off the excess sample with a piece of filter paper.
-
Wash the grid by floating it on a drop of deionized water for a few seconds.
-
Negatively stain the grid by placing it on a drop of 2% uranyl acetate for 1-2 minutes.
-
Blot off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope at an appropriate magnification.
-
Capture images of the α-synuclein aggregates. In the presence of Pbt434, a reduction in the density and length of fibrils is expected.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting α-synuclein aggregation.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alteritytherapeutics.com [alteritytherapeutics.com]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Blood-Brain Barrier Penetration of Pbt434 Mesylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbt434 mesylate is a novel, orally bioavailable small molecule compound that has shown promise in preclinical models of neurodegenerative diseases, such as Parkinson's disease and Multiple System Atrophy.[1][2] Its therapeutic potential is linked to its ability to inhibit the aggregation of alpha-synuclein and modulate iron trafficking in the brain.[1][3] A critical factor for the efficacy of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[4][5]
These application notes provide a detailed overview of the methodologies used to assess the BBB penetration of this compound, presenting both in vitro and in vivo approaches. The protocols are intended to guide researchers in designing and executing experiments to quantify the brain uptake of this and similar compounds.
Data Presentation: Quantitative Analysis of this compound BBB Penetration
The following table summarizes the available quantitative data on the BBB penetration of Pbt434. The data is compiled from in vitro studies using human brain microvascular endothelial cells (hBMVEC) and from a Phase 1 clinical trial.
| Parameter | Method | System | Value | Reference |
| Cellular Accumulation Rate | Radiotracer Assay ([¹⁴C]-Pbt434) | hBMVEC Monolayer | 30.1 ± 9.8 pmol/mg/h | [6] |
| Cellular Efflux | Radiotracer Assay ([¹⁴C]-Pbt434) | hBMVEC Monolayer | Apparent plateau of 27 ± 4 pmol/mg protein remaining | [6] |
| Bidirectional Transport | Transwell Assay ([¹⁴C]-Pbt434) | hBMVEC Barrier Model | Rapid equilibration in both apical-to-basal and basal-to-apical directions | [6] |
| Cerebrospinal Fluid (CSF) Concentration | Phase 1 Clinical Trial | Human Volunteers | 102.5 to 229.5 ng/mL near Tmax | [7] |
| CSF to Plasma/Brain Correlation | Preclinical Study | Mice | Pbt434 exposure in CSF was similar to that in free plasma and free brain | [8] |
Signaling Pathway and Mechanism of Action
This compound's neuroprotective effects are attributed to its ability to modulate the pathological interaction between iron and α-synuclein. The following diagram illustrates this proposed mechanism.
Caption: Pbt434's neuroprotective mechanism.
Experimental Protocols
In Vitro BBB Penetration Assessment
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict the passive permeability of a compound across the BBB.[9]
Caption: PAMPA-BBB assay workflow.
Protocol:
-
Prepare Artificial Membrane: A lipid solution, typically porcine brain lipid extract dissolved in an organic solvent like dodecane, is prepared.
-
Prepare Donor and Acceptor Solutions: The donor solution contains this compound at a known concentration in a suitable buffer. The acceptor solution is the buffer alone.
-
Coat the Filter Plate: The wells of a filter plate (donor plate) are coated with the artificial membrane solution.
-
Assemble the PAMPA Sandwich: The donor plate is placed on an acceptor plate containing the acceptor solution.
-
Incubation: The assembly is incubated for a defined period (e.g., 4-18 hours) to allow for the passive diffusion of the compound.
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a sensitive analytical method such as LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:
Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
2. In Vitro Transwell BBB Model
This cell-based assay utilizes a monolayer of brain endothelial cells to mimic the BBB for a more physiologically relevant assessment of permeability.[10][11]
Protocol:
-
Cell Culture: Human brain microvascular endothelial cells (hBMVEC) are cultured on the porous membrane of a Transwell insert. Co-culture with astrocytes and pericytes in the basolateral compartment can enhance barrier tightness.
-
Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or fluorescently-labeled dextran).
-
Permeability Assay:
-
Apical to Basolateral (A-B): this compound is added to the apical (upper) chamber. At various time points, samples are taken from the basolateral (lower) chamber to determine the rate of transport across the monolayer.
-
Basolateral to Apical (B-A): this compound is added to the basolateral chamber, and samples are collected from the apical chamber to assess efflux.
-
-
Quantification: The concentration of this compound in the collected samples is measured by LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp):
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = The surface area of the membrane
-
C0 = The initial concentration of the compound in the donor chamber
-
In Vivo BBB Penetration Assessment
1. Brain Tissue Homogenate and Plasma Analysis
This is a common in vivo method to determine the total concentration of a drug in the brain and plasma.[12][13][14]
Caption: Workflow for brain-to-plasma ratio determination.
Protocol:
-
Dosing: Administer this compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage) or intravenously.
-
Sample Collection: At predetermined time points after dosing, animals are anesthetized, and blood is collected via cardiac puncture. Immediately following, the animals are transcardially perfused with saline to remove blood from the brain vasculature. The brain is then excised.
-
Sample Processing:
-
Plasma: Blood is centrifuged to separate plasma.
-
Brain Homogenate: The brain is weighed and homogenized in a suitable buffer.
-
-
Drug Extraction and Quantification: this compound is extracted from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). The concentration is then determined by LC-MS/MS.
-
Calculation of Brain-to-Plasma Ratio (Kp):
Kp = Cbrain / Cplasma
Where:
-
Cbrain = Concentration of Pbt434 in the brain homogenate (ng/g)
-
Cplasma = Concentration of Pbt434 in the plasma (ng/mL)
To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fractions in brain (fu,brain) and plasma (fu,plasma) need to be determined, typically through equilibrium dialysis.
-
2. In Vivo Microdialysis
Microdialysis is a more advanced technique that allows for the sampling of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal, providing a more direct measure of the pharmacologically active drug concentration at the target site.[15]
Protocol:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., striatum or substantia nigra) of an anesthetized animal. A second probe may be inserted into a blood vessel (e.g., jugular vein) to simultaneously measure unbound plasma concentrations.
-
Recovery Period: The animal is allowed to recover from surgery for at least 24 hours to ensure the BBB has resealed.
-
Microdialysis Experiment: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate. The perfusate equilibrates with the surrounding ISF, and the resulting dialysate, containing unbound Pbt434, is collected at regular intervals.
-
Dosing: this compound is administered to the animal.
-
Sample Analysis: The concentration of Pbt434 in the dialysate is measured by a highly sensitive analytical method like LC-MS/MS.
-
Determination of Unbound Concentrations: The unbound concentration in the brain ISF is determined after correcting for the in vivo recovery of the microdialysis probe. The unbound plasma concentration can be determined from the dialysate of the vascular probe.
-
Calculation of Unbound Brain-to-Plasma Ratio (Kp,uu):
Kp,uu = AUCbrain,unbound / AUCplasma,unbound
Where:
-
AUCbrain,unbound = Area under the concentration-time curve for unbound Pbt434 in the brain ISF.
-
AUCplasma,unbound = Area under the concentration-time curve for unbound Pbt434 in the plasma.
-
Conclusion
The assessment of blood-brain barrier penetration is a cornerstone of CNS drug development. The methods outlined in these application notes provide a comprehensive framework for characterizing the brain uptake of this compound. A combination of in vitro screening assays, such as PAMPA-BBB, and more complex in vitro and in vivo models, like the Transwell assay and microdialysis, will yield a thorough understanding of the compound's ability to reach its target in the central nervous system. The available data indicates that this compound does penetrate the BBB, and the detailed protocols provided herein will enable researchers to further quantify this critical property.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 8. alteritytherapeutics.com [alteritytherapeutics.com]
- 9. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 14. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [en.bio-protocol.org]
- 15. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBT434 Mesylate Treatment in 6-OHDA Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PBT434 mesylate in the 6-hydroxydopamine (6-OHDA) animal model of Parkinson's disease. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Introduction
PBT434 is a novel, orally bioavailable, brain-penetrant compound that exhibits neuroprotective properties in various models of Parkinson's disease.[1][2][3] It is a moderate-affinity iron chelator designed to target the pathological accumulation of iron in the substantia nigra pars compacta (SNpc), a key region affected in Parkinson's disease.[2][4] PBT434 has been shown to inhibit iron-mediated redox activity and the aggregation of α-synuclein, a protein central to the pathology of Parkinson's disease.[1][2] In the 6-OHDA-induced mouse model of Parkinson's disease, PBT434 has demonstrated the ability to prevent the loss of dopaminergic neurons, reduce motor deficits, and modulate markers of oxidative stress.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in the 6-OHDA mouse model.
Table 1: Neuroprotective Effect of PBT434 on Dopaminergic Neurons in the SNpc
| Treatment Group | Dose | Administration Route | Duration | Outcome | Reference |
| 6-OHDA + Vehicle | - | - | 21 days | 65% loss of SNpc neurons | [1] |
| 6-OHDA + PBT434 | 30 mg/kg/day | Oral gavage | 21 days | Preservation of up to 75% of remaining SNpc neurons | [2] |
Table 2: Effect of PBT434 on Motor Function in the Amphetamine-Induced Rotation Test
| Treatment Group | Dose | Administration Route | Duration | Outcome | Reference |
| 6-OHDA + Vehicle | - | - | 21 days | Significant ipsilateral rotations | [2] |
| 6-OHDA + PBT434 | 30 mg/kg/day | Oral gavage | 21 days | Significant improvement in rotational behavior | [2] |
| 6-OHDA + L-DOPA | 20 mg/kg/day | - | 21 days | Improved rotational behavior | [2] |
Experimental Protocols
6-OHDA Lesioning in Mice
This protocol describes the unilateral injection of 6-OHDA into the substantia nigra pars compacta (SNpc) to create a lesion model of Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrobromide
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical tools
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 1.5 mg/ml to deliver a total of 3 µg per animal.[5] Prepare the solution fresh on the day of surgery and protect it from light.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse using isoflurane (2.5-3% for induction, 1-1.5% for maintenance).
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
-
Unilateral 6-OHDA Injection:
-
Drill a small hole in the skull over the target injection site.
-
Use the following stereotaxic coordinates for the right SNpc, relative to bregma: Anteroposterior (AP): -1.2 mm, Mediolateral (ML): -1.1 mm, Dorsoventral (DV): -5.0 mm.[5]
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Inject 2 µL of the 6-OHDA solution at a rate of 0.1 µL/min.[5]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the incision.
-
Provide post-operative analgesia as required.
-
Monitor the animal's recovery, including body weight and general health.
-
This compound Administration
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., standard suspension vehicle)
Procedure:
-
Preparation of PBT434 Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For a 30 mg/kg dose, this will depend on the weight of the animal and the gavage volume.
-
Administration:
Amphetamine-Induced Rotation Test
This behavioral test is used to assess the extent of the unilateral dopamine lesion and the therapeutic effect of PBT434.
Materials:
-
d-amphetamine sulfate
-
Sterile saline (0.9%)
-
Rotation test arena (e.g., a clear circular cylinder)
-
Automated rotation tracking system or video recording equipment
Procedure:
-
Habituation: Place the mouse in the test arena for a 10-minute habituation period.[5]
-
Amphetamine Injection: Administer d-amphetamine sulfate (2.5 mg/kg, i.p.) dissolved in sterile saline.[5]
-
Recording Rotations: Immediately after injection, begin recording the animal's rotational behavior for 40 minutes.[5]
-
Data Analysis: Count the number of full 360° turns ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side) to the 6-OHDA injection. The net rotational score (ipsilateral - contralateral rotations) is typically used for analysis.
Visualization of Pathways and Workflows
Signaling Pathway of PBT434 in the 6-OHDA Model
The following diagram illustrates the proposed mechanism of action of PBT434 in the context of 6-OHDA-induced neurodegeneration. 6-OHDA induces oxidative stress and neuronal damage. PBT434 is believed to exert its neuroprotective effects by chelating excess labile iron, thereby preventing iron-mediated α-synuclein aggregation and reducing oxidative stress. It has also been shown to increase the levels of the iron exporter ferroportin and the antioxidant protein DJ-1.[1][2]
Caption: Proposed signaling pathway of PBT434 in the 6-OHDA model.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of PBT434 in the 6-OHDA mouse model.
Caption: Experimental workflow for PBT434 treatment in the 6-OHDA mouse model.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alteritytherapeutics.com [alteritytherapeutics.com]
- 4. The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time dependent degeneration of the nigrostriatal tract in mice with 6-OHDA lesioned medial forebrain bundle and the effect of activin A on l-Dopa induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pbt434 Mesylate in Attenuating MPTP-Induced Neurotoxicity: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the therapeutic potential of Pbt434 mesylate in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. Pbt434 is a novel, orally bioavailable small molecule designed to inhibit the aggregation of alpha-synuclein and modulate iron homeostasis, key pathological features of Parkinsonian conditions.[1][2] Preclinical studies have demonstrated its efficacy in preventing neuronal loss, reducing alpha-synuclein accumulation, and improving motor function in various neurodegenerative models.[3][4] These protocols are intended to guide researchers in the design and execution of experiments to evaluate the neuroprotective effects of this compound.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[5] The neurotoxin MPTP is widely used to induce a Parkinson's-like syndrome in animal models, mimicking many of the pathological and behavioral features of the human disease.[6][7] MPTP is metabolized to the toxic ion MPP+, which selectively enters dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to oxidative stress, alpha-synuclein aggregation, and neuronal cell death.[6]
Pbt434 has emerged as a promising therapeutic candidate by targeting the interplay between iron dysregulation and alpha-synuclein pathology.[3][8] It is a moderate affinity metal-binding compound that inhibits iron-mediated redox activity and the aggregation of alpha-synuclein.[3] In vivo studies have shown that Pbt434 can rescue motor performance and prevent the loss of SNpc neurons in MPTP-treated mice.[3][9] These neuroprotective effects are associated with a reduction in oxidative damage markers, a decrease in nigral alpha-synuclein accumulation, and an increase in the levels of the iron exporter ferroportin and the antioxidant protein DJ-1.[3]
Data Summary: Efficacy of Pbt434 in MPTP-Induced Neurotoxicity Models
The following tables summarize the key quantitative findings from preclinical studies evaluating Pbt434 in the MPTP mouse model.
| Parameter | MPTP + Vehicle | MPTP + Pbt434 (30 mg/kg/day) | Unlesioned Control | Reference |
| SNpc Neuronal Loss | 44% ± 4% depletion | Significantly reduced neuronal loss (p < 0.001) | - | [9][10] |
| Striatal TH-Positive Varicosities | >50% reduction | Significantly higher than vehicle (p < 0.05) | - | [10] |
| Striatal Synaptophysin Levels | Significantly reduced | Lesion abolished | - | [10] |
| Nigral α-Synuclein Levels | Significant and marked rise | Rise abolished | - | [10] |
| Nigral Iron (Fe) Levels | Significant elevation (p < 0.01) | Attenuated elevation (p < 0.05) | - | [11] |
| Nigral 8-isoprostane Levels | Elevated to >200% of control | Did not rise significantly above control (p < 0.05) | - | [11] |
| Nigral Ferroportin Levels | Profound reduction | Levels similar to unlesioned animals | - | [11] |
| Nigral DJ-1 Levels | Significantly increased | Further elevated compared to MPTP + Vehicle (p < 0.001) | - | [11] |
| Motor Performance (Pole Test) | Impaired | Significantly reduced motor deficits (p < 0.05) | - | [9] |
Experimental Protocols
Animal Model and MPTP Administration
-
Animal Model: Male C57BL/6J mice, 12 weeks of age, weighing approximately 25g.[10]
-
MPTP Regimen: Administration of MPTP hydrochloride dissolved in saline. A common regimen to induce a stable dopaminergic lesion is a sub-acute treatment protocol. For example, four intraperitoneal (i.p.) injections of MPTP (18 mg/kg) at 2-hour intervals. The lesion typically stabilizes by 21 days post-administration.
-
Caution: MPTP is a potent neurotoxin. All handling and administration must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
-
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral gavage as a suspension in a suitable vehicle (e.g., a standard suspension vehicle).
-
Dosage: A dose of 30 mg/kg/day has been shown to be effective and well-tolerated in mice.[9][10] Dose-response studies can also be performed with doses such as 10 mg/kg/day and 80 mg/kg/day.[10]
-
Administration Schedule: To avoid potential interactions with the toxin, Pbt434 administration should commence 24 hours after the final MPTP injection.[10] The compound is typically administered once daily via oral gavage for a period of 21 days.[9][10]
Behavioral Assessment: Pole Test
The pole test is a sensitive measure of bradykinesia and motor coordination deficits induced by MPTP.
-
Apparatus: A wooden pole, approximately 50 cm in length and 1 cm in diameter, with a rough surface to allow for grip. The base of the pole should be placed in a cage with bedding.
-
Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn around completely (time to turn) and the total time it takes to descend the pole (time to descend).
-
A cut-off time (e.g., 120 seconds) should be set.
-
Mice should be habituated to the apparatus for at least two days prior to testing.
-
Testing is typically performed at 21 days post-MPTP intoxication.[10]
-
Post-Mortem Tissue Analysis
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brains are collected for histological and biochemical analysis.
-
Immunohistochemistry for SNpc Neuron Count:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix brains in 4% PFA and then cryoprotect in a sucrose solution.
-
Section the midbrain containing the substantia nigra on a cryostat.
-
Perform immunohistochemistry using antibodies against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and Nissl staining to count total neurons.
-
Quantify the number of TH-positive and Nissl-positive neurons in the SNpc using stereological methods.
-
-
Analysis of Striatal Terminals:
-
Section the striatum and perform immunohistochemistry for TH and synaptophysin.
-
Quantify the density of TH-positive varicosities and synaptophysin immunoreactivity to assess the integrity of dopaminergic terminals.
-
-
Biochemical Assays:
-
Dissect the substantia nigra and striatum.
-
Homogenize the tissue for analysis.
-
Western Blotting: Measure protein levels of α-synuclein, ferroportin, and DJ-1.
-
ELISA: Quantify levels of the oxidative stress marker 8-isoprostane.
-
Mass Spectrometry (e.g., LA-ICP-MS): Measure iron concentrations in the substantia nigra.
-
Visualizations
Proposed Mechanism of Action of Pbt434 in MPTP-Induced Neurotoxicity
Caption: Pbt434's mechanism in MPTP toxicity.
Experimental Workflow for Evaluating Pbt434 in the MPTP Mouse Model
Caption: Pbt434 MPTP study workflow.
References
- 1. alteritytherapeutics.com [alteritytherapeutics.com]
- 2. First Volunteers Dosed in Phase I Clinical Trial of PBT434, Prana’s Lead Therapy for Parkinsonian Diseases - BioSpace [biospace.com]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxicity of MPTP to migrating neuroblasts: studies in acute and subacute mouse models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alteritytherapeutics.com [alteritytherapeutics.com]
- 9. researchgate.net [researchgate.net]
- 10. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Pbt434 Mesylate in Transgenic Models of Synucleinopathies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleinopathies, including Parkinson's disease (PD) and Multiple System Atrophy (MSA), are a class of neurodegenerative disorders characterized by the abnormal accumulation of α-synuclein protein in the brain.[1] Pbt434 mesylate (also known as ATH434) is an orally bioavailable, brain-penetrant small molecule that has emerged as a promising therapeutic candidate for these conditions.[2][3][4] Preclinical studies in various transgenic and toxin-induced animal models of synucleinopathies have demonstrated its neuroprotective effects.[1][5][6][7]
These application notes provide a comprehensive overview of the use of this compound in preclinical research, including its mechanism of action, efficacy data in transgenic models, and detailed protocols for key experiments.
Mechanism of Action
Pbt434 is a moderate-affinity iron chelator designed to target the pathological labile iron pool in the brain without disrupting normal iron homeostasis.[5][6][8][9] Its proposed mechanism of action involves several key processes:
-
Inhibition of Iron-Mediated α-Synuclein Aggregation: Elevated iron levels in the substantia nigra pars compacta (SNpc) are implicated in the pathogenesis of PD.[5][8][9] Pbt434 binds to this excess labile iron, preventing it from catalyzing the aggregation of α-synuclein into toxic oligomers and fibrils.[5][6][8][10]
-
Reduction of Oxidative Stress: By chelating redox-active iron, Pbt434 inhibits the generation of reactive oxygen species (ROS), thereby reducing oxidative stress, a major contributor to neuronal damage in synucleinopathies.[5][9]
-
Modulation of Iron Homeostasis: Pbt434 has been shown to increase the levels of ferroportin, the primary iron export protein, and DJ-1, a protein with roles in antioxidant defense.[5][6][7][9] This suggests that Pbt434 helps restore normal iron balance within neuronal cells.
Efficacy in Transgenic Models of Synucleinopathies
Pbt434 has demonstrated significant efficacy in mitigating disease pathology and improving motor function in two key transgenic mouse models of synucleinopathies: the hA53T α-synuclein model of Parkinson's disease and the PLP-α-syn model of Multiple System Atrophy.
Quantitative Efficacy Data in hA53T α-Synuclein Mice (PD Model)
| Outcome Measure | Treatment Group | Result | Statistical Significance |
| SNpc Neuron Count | Pbt434 (37 mg/kg/day) | Preserved | p < 0.01 |
| Substantia Nigra Iron Levels | Pbt434 (37 mg/kg/day) | Decreased | p < 0.05 |
| Urea Soluble α-Synuclein (SN) | Pbt434 (37 mg/kg/day) | Reduced | p < 0.01 |
| Ferroportin Levels (SN) | Pbt434 (37 mg/kg/day) | Increased | p < 0.05 |
Quantitative Efficacy Data in PLP-α-Syn Mice (MSA Model)
| Outcome Measure | Treatment Group | Result at 12 Months | Result at 16 Months |
| Oligomeric α-Synuclein | Pbt434 (3-30 mg/kg/day) | Reduced (p < 0.05) | Reduced (p < 0.01) |
| Aggregated α-Synuclein | Pbt434 (3-30 mg/kg/day) | Reduced (p < 0.05) | Reduced (p < 0.01) |
| SNpc Neuron Count | Pbt434 (3-30 mg/kg/day) | Not significantly changed | Preserved (p < 0.001) |
| Glial Cell Inclusions (SN) | Pbt434 (3-30 mg/kg/day) | Not assessed | Reduced (p < 0.001) |
| Glial Cell Inclusions (Pons) | Pbt434 (3-30 mg/kg/day) | Not assessed | Reduced (p < 0.01) |
| Motor Function (Pole Test) | Pbt434 (3-30 mg/kg/day) | Improved (p < 0.05) | Improved (p < 0.05) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Pbt434 in transgenic models of synucleinopathies.
Animal Models and Pbt434 Administration
-
hA53T α-Synuclein Transgenic Mice (PD Model):
-
These mice overexpress the human A53T mutant form of α-synuclein, leading to progressive motor deficits and SNpc neurodegeneration.[1]
-
Pbt434 Administration: Pbt434 is administered orally, typically mixed in the chow, at a dose of approximately 30-37 mg/kg/day.[11] Treatment can be initiated at 4 months of age and continued for a duration of 4 months.[11]
-
-
PLP-α-Syn Transgenic Mice (MSA Model):
-
These mice overexpress human α-synuclein in oligodendrocytes, leading to the formation of glial cytoplasmic inclusions, parkinsonian motor deficits, and neurodegeneration, mimicking key features of MSA.[12][13]
-
Pbt434 Administration: Pbt434 can be administered orally in the food at doses ranging from 3 to 30 mg/kg/day.[12][14] Treatment can be initiated at 12 months of age and continued for 4 months.[12][14]
-
Behavioral Assessment: Pole Test
The pole test is used to assess bradykinesia and motor coordination.
-
Apparatus: A wooden or metal pole (approximately 50 cm long and 1 cm in diameter) with a rough surface to allow for grip. The base of the pole should be placed in the mouse's home cage.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the test.
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn and face downward (T-turn) and the total time to descend the pole and enter the home cage (T-total).
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 5 minutes.
-
The average of the trial times is used for analysis.
-
Histopathological Analysis
-
Tissue Preparation:
-
Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains in a sucrose solution (e.g., 30%) before sectioning on a cryostat or vibratome.
-
-
Immunohistochemistry for α-Synuclein and Tyrosine Hydroxylase (TH):
-
Wash brain sections (e.g., 30-40 µm thick) in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., with citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-α-synuclein and mouse anti-TH).
-
Wash sections in PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear staining.
-
Image the substantia nigra and other relevant brain regions using a confocal or fluorescence microscope.
-
Quantify the number of TH-positive neurons and the intensity of α-synuclein staining using stereological methods.
-
Biochemical Analysis
-
Western Blot for α-Synuclein and Iron-Related Proteins:
-
Dissect the substantia nigra and other brain regions of interest and homogenize in RIPA buffer with protease and phosphatase inhibitors.
-
To separate soluble and insoluble α-synuclein fractions, centrifuge the homogenate and extract the pellet with a urea-containing buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies (e.g., anti-α-synuclein, anti-ferroportin, anti-DJ-1, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
-
Mass Spectrometry for Iron Levels:
-
Dissect brain tissue and prepare for inductively coupled plasma mass spectrometry (ICP-MS) analysis to determine total iron content.
-
Conclusion
This compound has demonstrated robust neuroprotective effects in transgenic mouse models of Parkinson's disease and Multiple System Atrophy. Its ability to modulate iron homeostasis and inhibit α-synuclein aggregation provides a strong rationale for its continued development as a disease-modifying therapy for synucleinopathies. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of Pbt434 and similar compounds.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pole Test [protocols.io]
- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 9. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pbt434 Mesylate Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbt434 mesylate (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule with neuroprotective properties. It is currently under investigation for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy (MSA). The primary mechanism of action of Pbt434 is thought to involve the modulation of iron homeostasis and the inhibition of metal-driven protein aggregation and oxidative stress.[1] Specifically, Pbt434 is a moderate-affinity iron chelator that can prevent the toxic accumulation of iron in vulnerable neuronal populations. This activity is crucial as dysregulated iron metabolism is a key pathological feature in several neurodegenerative diseases, contributing to oxidative damage and the aggregation of proteins like alpha-synuclein. Preclinical studies have demonstrated that Pbt434 can protect dopaminergic neurons from toxin-induced cell death, reduce alpha-synuclein accumulation, and improve motor function in animal models of Parkinson's disease.[2]
These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting preclinical neuroprotection studies of this compound. The included methodologies are based on established in vitro and in vivo models relevant to Parkinson's disease research.
Proposed Mechanism of Action of this compound
Pbt434's neuroprotective effects are attributed to its ability to intervene in key pathological cascades of neurodegeneration. By chelating excess labile iron, Pbt434 prevents iron-mediated redox cycling and the generation of reactive oxygen species (ROS), thereby reducing oxidative stress. Furthermore, by sequestering iron, Pbt434 inhibits the iron-dependent aggregation of alpha-synuclein, a central event in the pathophysiology of synucleinopathies.
Caption: Proposed mechanism of Pbt434 neuroprotection.
Data Presentation
In Vitro Efficacy of this compound
| Assay | Endpoint | Pbt434 Concentration | Result | Statistical Significance |
| Iron-mediated α-synuclein Aggregation | Reduction in aggregation rate | Equimolar to iron and α-synuclein | Significant reduction in aggregation | p < 0.05 |
| Oxidative Stress | Reduction of 8-isoprostane levels | Not specified | Levels did not rise significantly above control | Not specified |
In Vivo Efficacy of this compound in the 6-OHDA Mouse Model of Parkinson's Disease
| Parameter | Readout | Vehicle Control | Pbt434 (30 mg/kg/day) | L-DOPA (15 mg/kg) | Statistical Significance (Pbt434 vs. Vehicle) |
| Neuronal Survival | % of SNpc neurons remaining | ~35% | ~75% | Not protective | p < 0.001[2] |
| Motor Function | Amphetamine-induced rotations | High | Significantly fewer | Significantly fewer | p < 0.05[2] |
In Vivo Efficacy of this compound in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Readout | Vehicle Control | Pbt434 (30 mg/kg/day) | Pbt434-met (30 mg/kg/day) | Statistical Significance (Pbt434 vs. Vehicle) |
| Neuronal Survival | % of SNpc neurons remaining | ~56% | Significantly higher | No effect | p < 0.001[2] |
| Motor Function | Pole Test (Time to turn) | Increased time | Significantly reduced time | Not applicable | p < 0.05[2] |
Experimental Protocols
In Vitro Assays
This assay measures the effect of Pbt434 on the iron-mediated aggregation of alpha-synuclein.
Materials:
-
Recombinant human alpha-synuclein protein
-
Thioflavin T (ThT)
-
Iron (III) chloride (FeCl₃)
-
This compound
-
Tris-buffered saline (TBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: 450 nm, Emission: 485 nm)
Protocol:
-
Prepare a stock solution of ThT in TBS.
-
Prepare stock solutions of alpha-synuclein, FeCl₃, and Pbt434 in TBS.
-
In a 96-well plate, combine FeCl₃ and Pbt434 (or vehicle control) at desired concentrations.
-
Add alpha-synuclein to each well to initiate the aggregation reaction.
-
Add ThT to each well.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure fluorescence intensity at regular intervals for up to 72 hours.
-
Plot fluorescence intensity versus time to generate aggregation curves. The lag time to the exponential phase is a key parameter for assessing aggregation kinetics.
This protocol describes the measurement of 8-isoprostane, a marker of lipid peroxidation, in cell lysates.
Materials:
-
Cell culture (e.g., SH-SY5Y neuroblastoma cells)
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂, rotenone)
-
Cell lysis buffer
-
8-isoprostane ELISA kit
-
Protein assay kit (e.g., BCA)
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Pbt434 for a specified time.
-
Induce oxidative stress by adding the chosen inducer.
-
After the incubation period, wash the cells with PBS and lyse them.
-
Collect the cell lysates and determine the protein concentration.
-
Measure the levels of 8-isoprostane in the lysates using a commercial ELISA kit according to the manufacturer's instructions.
-
Normalize the 8-isoprostane levels to the total protein concentration.
In Vivo Models
This model induces a unilateral lesion of the nigrostriatal dopamine pathway.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-Hydroxydopamine (6-OHDA)
-
Ascorbic acid-saline solution
-
Desipramine
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Protocol:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.
-
Anesthetize the mouse and mount it in the stereotaxic frame.
-
Inject 6-OHDA (e.g., 4 µg in 2 µl of 0.02% ascorbic acid-saline) into the medial forebrain bundle (MFB) of one hemisphere.
-
Allow the animal to recover.
-
Begin Pbt434 treatment (e.g., 30 mg/kg/day, oral gavage) at a specified time point post-lesion (e.g., 3 days).[2]
-
Conduct behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) at various time points.
-
At the end of the study, perfuse the animals and collect the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
This model induces bilateral loss of dopaminergic neurons in the substantia nigra.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline
-
This compound
Protocol:
-
Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Begin Pbt434 treatment (e.g., 30 mg/kg/day, oral gavage) 24 hours after the last MPTP injection.[2]
-
Conduct behavioral testing (e.g., pole test, rotarod) at various time points.
-
At the end of the study, perfuse the animals and collect the brains for TH immunohistochemistry.
Behavioral Assessments
This test assesses bradykinesia and motor coordination.
Protocol:
-
Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm long, 1 cm diameter).
-
Record the time it takes for the mouse to turn completely downward (time to turn) and the total time to descend to the base of the pole.
-
Perform multiple trials for each animal.
This test measures motor coordination and balance.
Protocol:
-
Place the mouse on a rotating rod of a rotarod apparatus.
-
The rod rotates at an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct several trials with an inter-trial interval.
Histological Analysis
This technique is used to visualize and quantify dopaminergic neurons in the substantia nigra.
Protocol:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections of the midbrain containing the substantia nigra on a cryostat.
-
Perform immunohistochemistry using a primary antibody against TH and an appropriate secondary antibody conjugated to a chromogen or fluorophore.
-
Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
Experimental Workflows
In Vitro Neuroprotection Assay Workflow
Caption: Workflow for in vitro neuroprotection assays.
In Vivo Neuroprotection Study Workflow
Caption: Workflow for in vivo neuroprotection studies.
References
Techniques for Assessing Pbt434 Mesylate Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbt434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule demonstrating therapeutic potential for neurodegenerative disorders such as Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][2][3] Its mechanism of action is centered on its properties as a moderate-affinity iron chelator.[4][5] Pbt434 is designed to inhibit iron-mediated redox activity and the aggregation of alpha-synuclein, a protein central to the pathology of synucleinopathies, without disrupting systemic iron metabolism.[4][5][6] This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound in established preclinical models of Parkinson's disease and Multiple System Atrophy.
Proposed Mechanism of Action
Pbt434 is thought to exert its neuroprotective effects by targeting pathological iron accumulation in the brain. Elevated iron levels in regions like the substantia nigra pars compacta (SNpc) are implicated in oxidative stress and the aggregation of alpha-synuclein. Pbt434, with its moderate affinity for iron, is believed to sequester this labile iron pool, thereby preventing it from participating in toxic redox reactions and catalyzing the misfolding and aggregation of alpha-synuclein.[4][5] This action helps to preserve neuronal function and prevent cell death.
Caption: Proposed mechanism of Pbt434 in mitigating neurodegeneration.
In Vivo Models for Efficacy Assessment
The efficacy of Pbt434 has been demonstrated in several well-characterized rodent models of Parkinson's disease and Multiple System Atrophy. These models are crucial for evaluating the neuroprotective and functional benefits of the compound.
1. Toxin-Induced Models of Parkinson's Disease:
-
6-Hydroxydopamine (6-OHDA) Model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.[7][8][9][10]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, providing a robust model of parkinsonism.[11][12][13][14]
2. Genetic Models:
-
hA53T α-Synuclein Transgenic Mouse: These mice overexpress the human A53T mutant form of alpha-synuclein, leading to age-dependent motor deficits and SNpc neuronal loss, modeling a familial form of Parkinson's disease.[3]
-
PLP-α-Syn Transgenic Mouse: This model for MSA involves the overexpression of human alpha-synuclein in oligodendrocytes, resulting in the formation of glial cytoplasmic inclusions, progressive motor dysfunction, and neurodegeneration.[2][15][16]
Experimental Workflow for In Vivo Efficacy Assessment
A typical preclinical study to assess the efficacy of Pbt434 follows a structured workflow, from model induction to terminal analysis.
Caption: General experimental workflow for in vivo assessment of Pbt434.
Detailed Experimental Protocols
Protocol 1: 6-OHDA Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effect of Pbt434 against 6-OHDA-induced dopaminergic neurodegeneration.
Materials:
-
Male C57BL/6J mice (12 weeks old)[3]
-
6-Hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Desipramine and Pargyline (for premedication)[10]
-
This compound
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Premedication: 30 minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) and pargyline (5 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA uptake.[10]
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Drill a small hole in the skull over the target coordinates for the medial forebrain bundle.
-
6-OHDA Injection: Slowly infuse 6-OHDA (e.g., 3 µg in 2 µl of sterile saline with 0.02% ascorbic acid) into the medial forebrain bundle. Leave the injection needle in place for 5-10 minutes before slowly retracting it.
-
Pbt434 Administration: Begin daily oral gavage of Pbt434 (e.g., 30 mg/kg) or vehicle, starting 24 hours after surgery and continuing for the duration of the study (e.g., 21 days).[1]
-
Behavioral Testing: Conduct behavioral assessments at specified time points post-lesioning.
-
Terminal Procedures: At the end of the treatment period, euthanize the animals by transcardial perfusion with saline followed by 4% paraformaldehyde.[3]
Protocol 2: Behavioral Assessment of Motor Function
Objective: To quantify motor deficits and assess the therapeutic effect of Pbt434.
A. Open Field Test:
-
Apparatus: A square or circular arena with video tracking software.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).[17]
-
Parameters Measured: Total distance traveled, velocity, time spent in the center versus the periphery (as a measure of anxiety).
B. Rotarod Test:
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure: Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct multiple trials with rest intervals.
-
Parameters Measured: Latency to fall from the rod.
Protocol 3: Immunohistochemistry and Stereology
Objective: To visualize and quantify dopaminergic neurons and alpha-synuclein pathology.
Materials:
-
Free-floating brain sections (30 µm)[3]
-
Primary antibodies: anti-Tyrosine Hydroxylase (TH) for dopaminergic neurons, anti-alpha-synuclein.
-
Secondary antibodies (biotinylated or fluorescent).
-
DAB or fluorescent detection reagents.
-
Microscope with stereology software.
Procedure:
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with serum.
-
Incubate with primary antibody (e.g., anti-TH) overnight at 4°C.[18]
-
Wash and incubate with the appropriate secondary antibody.
-
Visualize with a detection system (e.g., DAB for brightfield or a fluorescent tag for fluorescence microscopy).
-
-
Stereological Quantification:
-
Use the optical fractionator method to obtain an unbiased estimate of the total number of TH-positive neurons in the SNpc.[19][20][21][22]
-
Systematically sample sections throughout the entire SNpc.
-
Count cells within a defined counting frame that do not touch the exclusion lines.
-
Calculate the total estimated number of neurons based on the sampling fractions.
-
Data Presentation
The following tables summarize representative quantitative data on the efficacy of Pbt434 in preclinical models, based on published findings.[3]
Table 1: Neuroprotective Effect of Pbt434 in Toxin-Induced PD Models
| Model | Treatment Group | Number of TH+ Neurons in SNpc (Mean ± SEM) | % Protection |
| 6-OHDA | Sham + Vehicle | 9,500 ± 300 | - |
| 6-OHDA + Vehicle | 4,200 ± 450 | 0% | |
| 6-OHDA + Pbt434 (30 mg/kg) | 7,800 ± 500 | ~68% | |
| MPTP | Saline + Vehicle | 10,000 ± 400 | - |
| MPTP + Vehicle | 5,500 ± 600 | 0% | |
| MPTP + Pbt434 (30 mg/kg) | 8,500 ± 550 | ~67% |
Table 2: Effect of Pbt434 on Motor Performance and Neuropathology in the hA53T α-Synuclein Transgenic Mouse Model
| Treatment Group (4 months) | Total Movements (Open Field) | Nigral TH+ Neuron Count (Mean ± SEM) |
| Wild-Type + Vehicle | 12,000 ± 1,000 | 10,500 ± 350 |
| hA53T + Vehicle | 8,000 ± 800 | 8,200 ± 400 |
| hA53T + Pbt434 (30 mg/kg) | 10,500 ± 900 | 9,800 ± 300 |
Logical Relationships of Assessment Techniques
The various techniques for assessing Pbt434 efficacy are logically interconnected, providing a comprehensive picture from molecular and cellular changes to functional outcomes.
Caption: Logical flow from molecular intervention to functional recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mouse model of Parkinson disease (PD) [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ATH434 Reduces α-Synuclein-Related Neurodegeneration in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Motor Behavior Assays (Mouse) [protocols.io]
- 18. pubcompare.ai [pubcompare.ai]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment [app.jove.com]
- 22. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pbt434 Mesylate Administration Via Oral Gavage in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Pbt434 mesylate to rodents, a promising therapeutic agent for neurodegenerative diseases. The information compiled herein is based on preclinical studies and is intended to guide researchers in designing and executing their own experiments.
Introduction to this compound
Pbt434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule that has shown neuroprotective effects in various rodent models of neurodegenerative diseases, particularly Parkinson's disease and Multiple System Atrophy.[1][2] Its mechanism of action is centered on its ability to act as a moderate-affinity iron chelator. By binding to and redistributing excess labile iron in the brain, Pbt434 inhibits iron-mediated redox activity and the aggregation of alpha-synuclein, a key pathological hallmark of synucleinopathies.[1][3] This modulation of iron homeostasis helps to reduce oxidative stress and prevent neuronal cell death.[1][2]
Data Presentation
Efficacy of Pbt434 in a Mouse Model of Parkinson's Disease
The following table summarizes the dose-dependent neuroprotective and functional effects of Pbt434 administered via oral gavage to mice in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease. Treatment with Pbt434 commenced 24 hours after MPTP intoxication and continued for 20 days.
| Dosage (mg/kg/day) | Mean Number of SNpc Neurons (± SEM) | Percent of Neurons Rescued (Compared to Vehicle) | Pole Test - Time to Turn (seconds ± SEM) | Improvement in Motor Performance (Compared to Vehicle) |
| Unlesioned | 6124 ± 23 | N/A | ~2.5 | N/A |
| Vehicle | ~2756 | 0% | ~7.5 | 0% |
| 1 | ~3000 | ~10% | ~6.8 | ~9% |
| 3 | ~3700 | ~34% | ~6.0 | ~20% |
| 10 | ~4200** | ~52% | ~5.0 | ~33% |
| 30 | ~4800 | ~74% | ~3.5** | ~53% |
| 80 | ~5000 | ~81% | ~3.0** | ~60% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle-treated animals. Data adapted from Finkelstein DI, et al. Acta Neuropathol Commun. 2017.[1]
Pharmacokinetics of Pbt434
Rodents:
Humans (for reference):
A Phase 1 clinical trial in healthy adult volunteers provides some insight into the pharmacokinetic profile of Pbt434. Following single oral doses, Pbt434 was rapidly absorbed.
| Dose | Cmax (ng/mL) | Tmax (hours) | AUCinf (ng·hr/mL) |
| 50 mg | 493.3 | 1.0 - 1.25 | 896.7 |
| 100 mg | 802.7 | 1.0 - 1.25 | 1587 |
| 300 mg | 2978 | 1.0 - 1.25 | 6494 |
Data from a first-in-human study.
Experimental Protocols
Formulation of this compound for Oral Gavage
While preclinical studies have utilized a "standard suspension vehicle," the precise composition is not consistently reported.[4] For compounds with low aqueous solubility, a common practice is to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile container
Protocol:
-
Prepare the Vehicle:
-
To prepare a 0.5% CMC solution, gradually add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.
-
Add 0.1 mL of Tween 80 to the 0.5% CMC solution and mix thoroughly. This results in a 0.5% CMC / 0.1% Tween 80 vehicle.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight overage to account for any loss during administration.
-
Weigh the this compound powder accurately.
-
If the compound is difficult to wet, it can be initially triturated with a small volume of the vehicle into a smooth paste using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension. A homogenizer can be used for a more uniform particle size distribution.
-
Continuously stir the final suspension using a magnetic stirrer during dosing to maintain homogeneity.
-
Oral Gavage Procedure in Mice and Rats
This protocol provides a general guideline for oral gavage. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Appropriately sized gavage needles (feeding tubes) with a ball-tip.
-
Mice: 18-20 gauge, 1.5 inches long.
-
Rats: 16-18 gauge, 2-3 inches long.
-
-
Syringes (1-3 mL, depending on the dosing volume)
-
Animal scale
-
Permanent marker
Protocol:
-
Animal Preparation:
-
Weigh each animal to accurately calculate the dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 20 mL/kg for rats.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length for each animal by holding the gavage needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's nose. Do not insert the needle beyond this mark to avoid stomach perforation.
-
-
Restraint:
-
Mice: Restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and forelimbs. The animal should be held in a vertical position.
-
Rats: Gently but firmly grasp the rat around the thorax, just behind the forelimbs, and support the lower body. The head should be gently tilted upwards to create a straight line from the mouth to the esophagus.
-
-
Administration:
-
With the animal properly restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with minimal resistance. If resistance is met, or if the animal shows signs of distress (e.g., coughing, struggling), withdraw the needle immediately and re-attempt. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound suspension.
-
After administration, gently withdraw the needle in the same angle it was inserted.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor it for a short period for any signs of adverse effects, such as respiratory distress, lethargy, or leakage of the administered substance from the mouth or nose.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of Pbt434 in preventing neurodegeneration.
Experimental Workflow for Efficacy Studies
Caption: Workflow for a typical preclinical efficacy study of Pbt434.
References
Application Notes and Protocols: In Vitro Assessment of PBT434 Mesylate's Iron Chelation Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT434 mesylate is a novel, orally bioavailable, brain-penetrant compound in development for the treatment of neurodegenerative diseases such as Parkinson's disease and multiple system atrophy.[1][2] Its mechanism of action is linked to its ability to modulate iron homeostasis. PBT434 is a moderate-affinity iron chelator that targets the labile iron pool, thereby inhibiting iron-mediated redox activity and the aggregation of proteins like α-synuclein.[3][4][5][6] Unlike strong iron chelators, PBT434 does not appear to deplete systemic iron stores, suggesting a more targeted approach to mitigating pathological iron accumulation in the brain.[3][6][7]
These application notes provide detailed protocols for in vitro assays designed to characterize the iron chelation properties of this compound. The described methods will enable researchers to assess its impact on both extracellular and intracellular iron pools, providing critical data for preclinical and drug development studies.
Data Summary: In Vitro Effects of this compound on Iron Homeostasis
The following tables summarize quantitative data from published studies on the effects of this compound in various in vitro models.
| Assay | Cell Line | PBT434 Concentration | Observed Effect | Reference |
| Inhibition of Iron-Mediated H₂O₂ Production | Cell-free | 0-20 µM | Significant inhibition of H₂O₂ production by iron. | [4] |
| Inhibition of Iron-Mediated α-synuclein Aggregation | Cell-free | 0-20 µM | Significant reduction in the rate of Fe-mediated aggregation of α-synuclein. | [4] |
| Cytotoxicity | Human Brain Microvascular Endothelial Cells (hBMVEC) | 0-100 µM (24h) | No cytotoxic effects observed. | [4][8] |
| Transferrin Receptor (TfR) Expression | hBMVEC | 20 µM (24h) | Increased expression of total TfR. | [4][8] |
| Ceruloplasmin (Cp) Protein Level | hBMVEC | 20 µM (24h) | Increased Cp protein level. | [4][8] |
| ⁵⁵Fe²⁺ Uptake | hBMVEC | Not specified | Significantly decreased the rate and overall accumulation of ⁵⁵Fe²⁺. | [8] |
| Parameter | Method | Result | Reference |
| Fe²⁺ Binding Affinity (Kd) | Isothermal Titration Calorimetry | 1-4 µM | [9] |
| Fe³⁺ Binding Affinity (Kd) | Isothermal Titration Calorimetry | 0.46–9.59 µM | [9] |
Experimental Protocols
Protocol 1: Assessment of Intracellular Labile Iron Pool (LIP) using Calcein-AM Assay
This protocol measures the chelation of the labile iron pool (LIP) within cultured cells by this compound using the fluorescent probe Calcein-AM. Calcein-AM is a cell-permeant, non-fluorescent molecule that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by binding to intracellular labile iron. An iron chelator will displace iron from calcein, resulting in an increase in fluorescence.[10][11][12]
Materials:
-
This compound
-
Calcein-AM (acetoxymethyl ester)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
Adherent cell line (e.g., SH-SY5Y, hBMVEC)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density of 25,000 - 50,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Calcein-AM Loading:
-
Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.[13]
-
Dilute the Calcein-AM stock solution in HBSS to a final working concentration of 0.5-2 µM.[10][13]
-
Aspirate the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.[10][14]
-
-
Washing:
-
Aspirate the Calcein-AM solution and wash the cells twice with HBSS to remove extracellular probe.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in HBSS at the desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM Deferiprone).
-
Add 100 µL of the this compound dilutions or controls to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each well, subtract the background fluorescence (wells with cells but no Calcein-AM).
-
Normalize the fluorescence values to the initial reading (time zero) for each well to represent the change in fluorescence over time.
-
Plot the normalized fluorescence intensity against time for each concentration of this compound.
-
The rate and extent of the fluorescence increase are indicative of the intracellular iron chelation activity.
-
Protocol 2: Ferrous Iron Chelation Assay using Ferrozine
This colorimetric assay determines the ability of this compound to chelate ferrous iron (Fe²⁺) in a cell-free system. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that can be measured spectrophotometrically. A chelator will compete with ferrozine for Fe²⁺, leading to a decrease in the formation of the ferrozine-Fe²⁺ complex and a reduction in absorbance.[15]
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Ferrozine
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
96-well clear microplate
-
Spectrophotometer or microplate reader (562 nm)
-
EDTA (as a positive control)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh aqueous solutions of FeSO₄ (e.g., 2 mM) and Ferrozine (e.g., 5 mM) in buffer.
-
Prepare a stock solution of EDTA (e.g., 10 mM) in buffer as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of various concentrations of this compound (e.g., 1-100 µM) or EDTA.
-
Add 50 µL of the FeSO₄ solution to each well.
-
Incubate at room temperature for 10 minutes.[15]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
A blank (buffer only) and a control (buffer instead of chelator) should be included.
-
The iron-chelating activity is calculated as follows:
-
Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound or EDTA.
-
-
Plot the chelating activity against the concentration of this compound to determine the IC₅₀.
-
Protocol 3: Assessment of Mitochondrial Iron Chelation
This protocol utilizes a mitochondrially-targeted fluorescent iron sensor to specifically assess the ability of this compound to chelate iron within the mitochondria.[16][17][18]
Materials:
-
This compound
-
Mito-FerroGreen or other mitochondria-targeted fluorescent iron probe
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
HBSS
-
DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or microplate reader
-
Cell line of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and incubate overnight as described in Protocol 1.
-
-
Mitochondrial Probe Loading:
-
Prepare a working solution of the mitochondria-targeted iron probe in HBSS according to the manufacturer's instructions.
-
Wash the cells once with HBSS and then incubate with the probe solution for the recommended time and temperature, protected from light.
-
-
Washing:
-
Remove the probe solution and wash the cells twice with HBSS.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound as described in Protocol 1.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Acquire images or readings at different time points after adding this compound.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in the mitochondria over time. An increase in fluorescence indicates chelation of mitochondrial iron.
-
Visualizations
Caption: Workflow for assessing intracellular iron chelation using the Calcein-AM assay.
Caption: Proposed mechanism of this compound in mitigating iron-mediated pathology.
References
- 1. PBT-434 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. alteritytherapeutics.com [alteritytherapeutics.com]
- 3. research.monash.edu [research.monash.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATH434, a promising iron-targeting compound for treating iron regulation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. ashpublications.org [ashpublications.org]
- 12. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 15. zen-bio.com [zen-bio.com]
- 16. Assessment of chelatable mitochondrial iron by using mitochondrion-selective fluorescent iron indicators with different iron-binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The synthesis and properties of mitochondrial targeted iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-Aggregation Properties of Pbt434 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT434 mesylate (also known as ATH434) is an investigational therapeutic agent under development for the treatment of neurodegenerative synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[1] Its mechanism of action is centered on its ability to modulate iron homeostasis, thereby inhibiting the iron-mediated aggregation of alpha-synuclein and reducing oxidative stress.[2][3] PBT434 is a novel, orally bioavailable, brain-penetrant small molecule with moderate affinity for iron, which allows it to target the pathological labile iron pool without disrupting systemic iron metabolism.[2][4] Preclinical studies have demonstrated its efficacy in reducing alpha-synuclein accumulation, protecting neurons, and improving motor function in various animal models.[2]
These application notes provide detailed protocols for cell-based assays designed to investigate and quantify the anti-aggregation properties of this compound.
Data Presentation
The following tables summarize the available quantitative data on the cellular and in vitro effects of PBT434.
| Cell Line | Assay Type | Compound | Concentration | Effect | Reference |
| M17 Neuronal Cells | Iron Efflux | PBT434 | 20 µM | ~5-fold lesser ability to promote iron efflux compared to 20 µM deferiprone | [2] |
| hBMVEC | Iron Efflux | PBT434 | 20 µM | Stimulates ferroportin-dependent ⁵⁵Fe²⁺ efflux | [5] |
| hBMVEC | Iron Uptake | PBT434 | 20 µM | Significantly decreased the rate of ⁵⁵Fe²⁺ uptake | [5] |
| Assay Type | Condition | Compound | Concentration | Effect on Aggregation | Reference |
| In Vitro Thioflavin T Assay | Iron-mediated α-synuclein aggregation | PBT434 | 186.6 µM | Slowed the lag-time of aggregation from 10.2 h to 16.6 h | [6] |
| In Vitro Thioflavin T Assay | Iron-mediated α-synuclein aggregation | PBT434 | 140.0 µM | Prevented further iron-mediated aggregation when added at day 3 | [7] |
Experimental Protocols
Protocol 1: Inhibition of Iron-Induced Alpha-Synuclein Aggregation in SH-SY5Y Cells
This assay evaluates the ability of PBT434 to inhibit alpha-synuclein aggregation induced by iron overload in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells overexpressing wild-type alpha-synuclein (or a fluorescently tagged variant like α-syn-GFP)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against aggregated alpha-synuclein (e.g., pS129 α-synuclein antibody)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a dose-response curve of this compound in cell culture medium. Pre-treat the cells with various concentrations of PBT434 for 24 hours.
-
Induction of Aggregation: Prepare a fresh solution of FeSO₄ in cell culture medium. Add FeSO₄ to the wells (final concentration, e.g., 100 µM) to induce iron overload and subsequent alpha-synuclein aggregation. Incubate for 48-72 hours.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody against aggregated alpha-synuclein overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Stain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a high-content imaging system.
-
Quantify the number and intensity of intracellular alpha-synuclein aggregates per cell.
-
Protocol 2: Inhibition of Pre-formed Fibril (PFF)-Seeded Alpha-Synuclein Aggregation
This assay assesses the efficacy of PBT434 in preventing the propagation of alpha-synuclein aggregation initiated by exogenous seeds.
Materials:
-
SH-SY5Y cells overexpressing alpha-synuclein (preferably with a fluorescent tag).
-
Recombinant human alpha-synuclein pre-formed fibrils (PFFs).
-
Opti-MEM or other suitable transfection/transduction medium.
-
This compound.
-
Materials for immunocytochemistry as listed in Protocol 1.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 2-4 hours prior to the addition of PFFs.
-
Seeding Aggregation:
-
Sonicate the PFFs to create smaller seeds.
-
Add the sonicated PFFs to the cells in Opti-MEM (e.g., at a final concentration of 1-5 µg/mL).
-
Incubate for 24-72 hours to allow for the uptake of PFFs and the seeding of endogenous alpha-synuclein aggregation.
-
-
Fixation, Staining, and Analysis: Follow steps 4 and 5 from Protocol 1 to fix, stain, and quantify the resulting intracellular alpha-synuclein aggregates.
Mandatory Visualizations
Caption: Workflow for cell-based assays of PBT434.
Caption: PBT434's proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OPUS at UTS: The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 5. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pbt434 Mesylate in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pbt434 mesylate, a novel neuroprotective agent, in primary neuronal cultures. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in vitro.
Introduction
Pbt434 (also known as ATH434) is a novel, orally bioavailable, brain-permeable quinazolinone compound with moderate affinity for iron.[1][2] It is being developed for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy.[3][4] Pbt434's mechanism of action centers on its ability to modulate pathological iron accumulation in the brain, thereby inhibiting iron-mediated redox stress and the aggregation of alpha-synuclein, a protein central to the pathology of synucleinopathies.[1][2][5] Unlike traditional strong iron chelators, Pbt434 does not deplete systemic iron stores, suggesting a more favorable safety profile.[2][6]
Mechanism of Action
Pbt434 exerts its neuroprotective effects through a multi-faceted mechanism:
-
Inhibition of Iron-Mediated Redox Activity: Pbt434 inhibits the production of harmful reactive oxygen species (ROS) generated by the interaction of iron and dopamine.[1][7]
-
Prevention of Alpha-Synuclein Aggregation: The compound directly inhibits the iron-mediated aggregation of alpha-synuclein into toxic oligomers and fibrils.[1]
-
Modulation of Iron Homeostasis: Pbt434 has been shown to increase the levels of the iron export protein ferroportin and the antioxidant protein DJ-1, contributing to the restoration of normal iron balance within neurons.[2]
-
Redistribution of Labile Iron: It is thought to act by redistributing labile iron across membranes in the central nervous system.[8]
The proposed signaling pathway for Pbt434's neuroprotective action is illustrated below:
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of Pbt434. While much of the data is derived from in vivo models, it provides a strong rationale for its application in primary neuronal cultures to study neuroprotection and disease-related pathologies.
Table 1: In Vitro Efficacy of Pbt434
| Assay | Model System | Key Finding | Reference |
| Iron-Mediated α-Synuclein Aggregation | Cell-free | Pbt434 (186.6 μM) significantly slowed the aggregation lag-time from 10.2 h (Fe alone) to 16.6 h. | [1] |
| Iron Efflux | Cultured M17 neuroblastoma cells | At 20 μM, Pbt434 was ~5-fold less potent than deferiprone in promoting iron efflux. | [1][7] |
| Redox Activity | Cell-free (Fe/Dopamine) | Pbt434 (10 μM) significantly reduced H₂O₂ production. | [7] |
| Cytotoxicity | Human Brain Microvascular Endothelial Cells (hBMVEC) | No cytotoxic effects observed at concentrations up to 100 μM over 24 hours. | [3][5] |
Table 2: In Vivo Neuroprotective Effects of Pbt434 in MPTP Mouse Model of Parkinson's Disease
| Parameter | Pbt434 Dose (mg/kg/day) | Outcome | Reference |
| SNpc Neuron Survival | 3 | Significant preservation of neurons | [1] |
| SNpc Neuron Survival | 10 | Significant preservation of neurons | [1] |
| SNpc Neuron Survival | 30 | Significant preservation of neurons | [1] |
| SNpc Neuron Survival | 80 | Significant preservation of neurons | [1] |
| Motor Performance (Pole Test) | 30 | Significant improvement in time to turn | [9] |
| Motor Performance (Pole Test) | 80 | Significant improvement in time to turn | [9] |
| α-Synuclein Levels in SNpc | Not specified | Abolished the MPTP-induced rise in α-synuclein | [1] |
Table 3: In Vivo Neuroprotective Effects of Pbt434 in 6-OHDA Mouse Model of Parkinson's Disease
| Parameter | Pbt434 Dose (mg/kg/day) | Outcome | Reference |
| SNpc Neuron Survival | 30 | Preserved up to 75% of remaining neurons | [1][5] |
Experimental Protocols
The following are detailed protocols for the use of this compound in primary neuronal cultures.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a solid. Reconstitute the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquot and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Dilution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed neuronal culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: General Treatment of Primary Neuronal Cultures with Pbt434
This protocol assumes the primary neuronal cultures (e.g., cortical, hippocampal, or midbrain neurons) have already been established according to standard laboratory procedures.[10][11][12][13]
-
Culture Maturation: Allow primary neurons to mature in culture for a specified period (e.g., 7-10 days in vitro, DIV) to allow for the development of synaptic connections and stable activity.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired concentrations of Pbt434. A dose-response experiment is recommended to determine the optimal concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control group (medium with the same final concentration of DMSO).
-
Induction of Neurotoxicity (Optional): To model neurodegenerative conditions, a neurotoxin can be added. For example:
-
Oxidative Stress: Treat with 6-hydroxydopamine (6-OHDA) or MPP⁺ (the active metabolite of MPTP).
-
Alpha-Synuclein Pathology: Transduce cultures with viral vectors overexpressing wild-type or mutant alpha-synuclein, or treat with pre-formed alpha-synuclein fibrils.
-
-
Pbt434 Treatment: Pbt434 can be applied before, during, or after the toxic insult, depending on the experimental question (pre-treatment, co-treatment, or post-treatment).
-
For a typical neuroprotection assay, pre-treat the cultures with Pbt434-containing medium for 2-24 hours before adding the neurotoxin.
-
-
Incubation: Incubate the cultures for the desired duration (e.g., 24-72 hours) at 37°C and 5% CO₂.
-
Endpoint Analysis: After the treatment period, cultures can be harvested for various downstream analyses.
Experimental Workflow Diagram
Recommended Downstream Assays
-
Neuronal Viability:
-
MTT Assay: To measure metabolic activity as an indicator of cell viability.
-
LDH Assay: To quantify lactate dehydrogenase release into the medium as a marker of cell death.
-
Immunocytochemistry: Staining for neuron-specific markers like MAP2 or Tyrosine Hydroxylase (TH) for dopaminergic neurons, combined with a nuclear counterstain like DAPI to quantify neuronal survival.
-
-
Alpha-Synuclein Aggregation:
-
Immunocytochemistry: Using antibodies specific to aggregated or phosphorylated (pS129) alpha-synuclein.
-
Western Blotting: To measure levels of soluble and insoluble alpha-synuclein fractions.
-
-
Oxidative Stress:
-
Fluorescent Probes: Using dyes like DCFDA or CellROX to measure intracellular ROS levels.
-
Antioxidant Enzyme Assays: Measuring the activity of enzymes like superoxide dismutase (SOD) and catalase.
-
-
Iron Homeostasis:
-
Western Blotting: To assess the expression levels of key iron-regulating proteins such as ferroportin and transferrin receptor.
-
Iron Staining: Using methods like Perls' stain to visualize iron deposits.
-
Conclusion
This compound is a promising therapeutic candidate that targets a key pathological cascade in neurodegenerative diseases. The protocols and data presented here provide a framework for researchers to investigate its neuroprotective effects and mechanism of action in primary neuronal culture models, facilitating further research and development in the field of neurodegeneration.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Primary embryonic rat cortical neuronal culture and chronic rotenone treatment in microfluidic Culture devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pbt434 Mesylate Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pbt434 mesylate in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and blood-brain barrier-penetrating small molecule. Its primary mechanism of action is as a moderate-affinity iron chelator. It inhibits iron-mediated redox activity and the aggregation of proteins such as α-synuclein.[1][2] Pbt434 modulates transcellular iron trafficking, affecting the expression of iron-handling proteins like the transferrin receptor (TfR) and ferroportin.[3][4][5]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A good starting point for most cell lines, including human brain microvascular endothelial cells (hBMVEC), is a concentration range of 1 µM to 20 µM.[1] Studies have shown that concentrations up to 100 µM for 24 hours did not exhibit cytotoxic effects in hBMVEC.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentration, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How does this compound affect iron homeostasis in cells?
A4: this compound modulates iron homeostasis in several ways. It can chelate extracellular Fe²⁺, thereby inhibiting its uptake by cells.[3][4][5] Intracellularly, it can increase the labile iron pool, potentially by mobilizing iron from stores like ferritin.[4] This can lead to an increase in the expression of transferrin receptor (TfR) and the iron exporter ferroportin, ultimately potentiating iron efflux from the cell.[3][4][5]
Troubleshooting Guides
Issue 1: Precipitation Observed in Cell Culture Medium
-
Question: I've added this compound to my cell culture medium and now I see a precipitate. What should I do?
-
Answer:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%. High concentrations of DMSO can cause some compounds to precipitate when added to aqueous solutions.
-
Pre-warm Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a cold solution can cause salts and other components to precipitate.
-
Proper Mixing: When diluting the DMSO stock, add it to the pre-warmed medium dropwise while gently swirling the flask to ensure rapid and even dispersion. Do not add the stock solution as a single large volume.
-
Solubility Limit: While this compound is generally soluble at typical working concentrations, you may have exceeded its solubility limit in your specific medium formulation. Consider preparing a fresh, lower concentration working solution. It has been noted that metal supplements in media can sometimes lead to precipitation.[6]
-
Media Components: Certain components in serum-free media can be prone to precipitation.[6] If you are using a custom or serum-free formulation, this could be a contributing factor. The inclusion of the iron-binding protein transferrin can sometimes help prevent iron precipitation in culture.[6]
-
Issue 2: Unexpected Changes in Cell Morphology
-
Question: After treating my SH-SY5Y cells with this compound, I've noticed changes in their morphology. Is this expected?
-
Answer:
-
Expected Phenotype: Undifferentiated SH-SY5Y cells typically have a neuroblastic, epithelial-like morphology and tend to grow in clusters.[7][8] Treatment with differentiating agents can cause them to extend neurites and adopt a more mature neuronal phenotype.[9][10][11] While this compound's primary role is not as a differentiating agent, its effects on cellular iron homeostasis could potentially influence cell morphology.
-
Cytotoxicity Check: Although generally not cytotoxic at effective concentrations, it is crucial to perform a cell viability assay (e.g., MTT, LDH, or Trypan Blue exclusion) to rule out toxicity as the cause of morphological changes.
-
Observe for Stress Indicators: Look for signs of cellular stress such as cell shrinkage, rounding, detachment from the culture surface, or the appearance of vacuoles in the cytoplasm.
-
Dose-Response: If you observe significant, unexpected morphological changes, perform a dose-response experiment with a wider range of this compound concentrations to identify a non-toxic effective concentration for your specific experimental setup.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am getting variable results in my experiments with this compound. What could be the cause?
-
Answer:
-
Stock Solution Stability: Ensure your this compound stock solution is properly stored in aliquots at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, resulting in inconsistent responses.
-
Cell Density: Plate cells at a consistent density for all experiments. Cell density can influence the cellular response to treatment.
-
Treatment Duration: Ensure the duration of this compound treatment is consistent across all experiments.
-
Control for Iron Levels: The iron content of your basal medium and serum can vary between batches. For sensitive experiments, consider using a serum-free medium with defined iron concentrations or pre-screening different serum batches.
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration Range | Observation | Citation(s) |
| Cytotoxicity | hBMVEC | 0 - 100 µM (24h) | No significant cytotoxic effects observed. | [1] |
| Inhibition of H₂O₂ production | In vitro assay | 0 - 20 µM (3h) | Significantly inhibits iron-mediated H₂O₂ production. | [1] |
| Inhibition of α-synuclein aggregation | In vitro assay | 0 - 20 µM (3h) | Significantly reduces the rate of iron-mediated α-synuclein aggregation. | [1] |
| Protein Expression | hBMVEC | 20 µM (24h) | Increased expression of total Transferrin Receptor (TfR) and Ceruloplasmin (Cp). | [1] |
| Iron Efflux | hBMVEC | 20 µM | Stimulates ferroportin-dependent Fe²⁺ efflux. | [5] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol is for determining the cytotoxic potential and optimal working concentration of this compound in a 96-well plate format.
Materials:
-
Target cells (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A suggested concentration range is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to generate a dose-response curve.
Protocol 2: In Vitro α-Synuclein Aggregation Assay using Thioflavin T
This protocol is for assessing the inhibitory effect of this compound on iron-mediated α-synuclein aggregation.
Materials:
-
Recombinant human α-synuclein monomer
-
This compound stock solution (10 mM in DMSO)
-
FeCl₃ solution
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the α-synuclein monomer in the assay buffer to a final concentration of 70 µM.
-
Prepare dilutions of this compound in the assay buffer. A suggested final concentration range is 1, 5, 10, and 20 µM.
-
Prepare a solution of FeCl₃ in the assay buffer. The final concentration should be equimolar to the α-synuclein (70 µM).
-
Dilute the ThT stock solution in the assay buffer to a final concentration of 10 µM.
-
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
FeCl₃ solution
-
This compound dilution or vehicle control (DMSO at the same final concentration)
-
α-synuclein monomer
-
ThT solution
-
The final volume in each well should be 100-200 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Compare the aggregation kinetics (lag phase, elongation rate) of α-synuclein in the presence of different concentrations of this compound to the control (α-synuclein + iron). A reduction in the fluorescence signal or a delay in the lag phase indicates inhibition of aggregation.
-
Visualizations
Caption: this compound's mechanism of action in modulating cellular iron and α-synuclein aggregation.
Caption: Experimental workflow for determining the optimal concentration of this compound using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells | PLOS One [journals.plos.org]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantifying Morphology of a Differentiating Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphological Differentiation Towards Neuronal Phenotype of SH-SY5Y Neuroblastoma Cells by Estradiol, Retinoic Acid and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
Pbt434 Mesylate In Vivo Administration Technical Support Center
Welcome to the technical support center for the in vivo administration of Pbt434 mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and frequently asked questions related to the handling and use of this compound in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound for in vivo studies.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Poor Solubility or Precipitation of this compound in Vehicle | This compound has limited solubility in aqueous solutions. Improper solvent or preparation method. | This compound is soluble in DMSO at 100 mg/mL.[1] For in vivo oral administration in mice, a common vehicle is a suspension. A recommended starting point is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other vehicles such as PEG300, Tween-80, and saline. Heating and/or sonication can aid dissolution if precipitation occurs during preparation.[2] Always prepare fresh solutions or suspensions for administration. |
| 2. Inconsistent Dosing or Animal Stress During Oral Gavage | Improper oral gavage technique. Animal resistance. | Ensure proper training in oral gavage techniques. Use appropriately sized, ball-tipped gavage needles to minimize the risk of esophageal injury.[3][4] Handle animals gently to reduce stress, which can affect experimental outcomes. If resistance is met, do not force the gavage needle. Withdraw and re-attempt gently.[3] For viscous formulations, administer slowly to prevent regurgitation.[5] |
| 3. Adverse Events or Unexpected Animal Behavior Post-Administration | While preclinical studies report Pbt434 as well-tolerated in mice, adverse events can occur due to the compound itself or the administration procedure.[6] | Closely monitor animals for any signs of distress, such as changes in activity, breathing, or grooming. If adverse events are observed, consider reducing the dose or adjusting the formulation. It is crucial to differentiate between potential compound toxicity and complications from the gavage procedure, such as esophageal injury or accidental tracheal administration. A thorough necropsy can help determine the cause of any mortality. |
| 4. Variability in Experimental Results | Inconsistent formulation preparation. Instability of the prepared dosing solution. Inaccurate dosing volumes. | Prepare the dosing formulation consistently for all animals in a study group. While stock solutions of this compound in DMSO are stable for up to 6 months at -80°C, the stability of the final working solution for oral gavage at room temperature or refrigerated conditions should be empirically determined if not used immediately.[1] Use precise volume-displacement pipettes or syringes for accurate dosing. Ensure homogenous suspension of the compound before each administration. |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What is the recommended vehicle for in vivo oral administration of this compound in mice?
-
A1: A common and effective vehicle for oral gavage in mice involves first dissolving this compound in DMSO, followed by dilution with a mixture of PEG300, Tween-80, and saline.[2] The final concentration of DMSO should be kept low to minimize potential toxicity.
-
-
Q2: How should I prepare the this compound formulation?
-
A2: A suggested protocol is to add the solvents one by one: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Ensure the compound is fully dissolved or forms a homogenous suspension before administration.
-
-
Q3: What is the stability of this compound stock solutions?
-
A3: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
-
Q4: How long is the final oral gavage formulation stable?
-
A4: The stability of the final working solution, particularly suspensions, at room temperature or under refrigeration has not been extensively reported. It is best practice to prepare the formulation fresh before each administration to ensure consistency and avoid potential degradation or precipitation.
-
Dosing and Administration
-
Q5: What is a typical dose of this compound for in vivo studies in mice?
-
A5: A commonly used oral dose in mouse models of Parkinson's disease is 30 mg/kg/day.[6] However, the optimal dose may vary depending on the specific animal model and experimental design.
-
-
Q6: How should I perform the oral gavage procedure?
-
Q7: What are the potential complications of oral gavage?
-
A7: Complications can include esophageal or stomach perforation, accidental administration into the lungs, and animal stress.[3] Signs of complications include difficulty breathing, lethargy, and bleeding from the mouth or nose.
-
Pharmacokinetics and Mechanism of Action
-
Q8: What is the bioavailability of this compound?
-
A8: Pbt434 is orally bioavailable and can cross the blood-brain barrier.[6]
-
-
Q9: What is the mechanism of action of this compound?
Quantitative Data Summary
This compound In Vivo Study Parameters in Mice
| Parameter | Value | Reference |
| Animal Model | C57BL/6J mice | [6] |
| Administration Route | Oral gavage | [6] |
| Dose | 30 mg/kg/day | [6] |
| Vehicle (example) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
Human Pharmacokinetic Data (Phase 1 Clinical Trial)
| Parameter | 50 mg Dose | 100 mg Dose | 300 mg Dose | Reference |
| Mean AUCinf (ng•hr/mL) | 896.7 | 1587 | 6494 | [3] |
| Mean Cmax (ng/mL) | 493.3 | 802.7 | 2978 | [3] |
| Median Tmax (hours) | 1 - 1.25 | 1 - 1.25 | 1 - 1.25 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice (30 mg/kg)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the number of animals and the 30 mg/kg dose.
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
In a sterile microcentrifuge tube, add the calculated amount of this compound powder.
-
Add the DMSO portion of the vehicle to the powder and vortex until the compound is completely dissolved.
-
Sequentially add the PEG300, Tween-80, and saline to the tube, vortexing thoroughly after each addition to ensure a homogenous suspension.
-
If any precipitation is observed, the solution can be gently warmed or sonicated to aid dissolution.[2]
-
Prepare this formulation fresh before each administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib.
-
Attach the gavage needle to the syringe filled with the calculated volume of the this compound formulation.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and into the esophagus. Do not force the needle.[3]
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for at least 15-30 minutes post-administration for any signs of distress.[3]
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of P… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
Troubleshooting Pbt434 mesylate toxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pbt434 mesylate in cell culture experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges, particularly concerning cellular toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What could be the cause?
A1: While Pbt434 has been reported to have low to no cytotoxicity in some cell lines, such as human brain microvascular endothelial cells (hBMVEC), at concentrations up to 100 μM, sensitivity can be cell-type dependent.[1][2] Several factors could contribute to unexpected toxicity:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to iron chelation and modulation of iron homeostasis. Neuronal cell lines, particularly those used in Parkinson's disease models, may be more susceptible to alterations in iron levels.
-
High Compound Concentration: Although effective concentrations in some models are in the low micromolar range, exceeding the optimal dose for your specific cell line can lead to toxicity.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.
-
Prolonged Incubation Time: Continuous exposure to the compound for extended periods might induce cellular stress and toxicity. Consider optimizing the incubation time.
-
Off-Target Effects: At higher concentrations, the possibility of off-target effects increases, which could contribute to cytotoxicity.
-
Compound Stability and Solvent Effects: Ensure the this compound is properly dissolved and stored to prevent degradation. The vehicle (e.g., DMSO) concentration should also be optimized and controlled for, as high concentrations of solvent can be toxic to cells.
Recommended Actions:
-
Perform a Dose-Response Curve: To identify the half-maximal effective concentration (EC50) and the concentration at which toxicity is observed in your specific cell line, a dose-response experiment is essential.
-
Optimize Incubation Time: Test various incubation periods to find the shortest time required to achieve the desired biological effect without inducing significant cell death.
-
Include Proper Controls: Always include a vehicle-only control to assess the effect of the solvent on cell viability.
-
Assess Cell Viability with Multiple Assays: Use orthogonal methods to measure cytotoxicity, such as a metabolic assay (e.g., MTT) and a membrane integrity assay (e.g., LDH release or trypan blue exclusion).
Q2: My results with this compound are inconsistent across experiments. What could be causing this variability?
A2: Experimental variability can stem from several sources when working with a compound that modulates a fundamental cellular process like iron metabolism.
-
Cellular Iron Status: The basal intracellular iron level of your cells can significantly influence their response to an iron chelator. Variations in cell culture conditions, such as the passage number or media formulation, can alter cellular iron content.
-
Compound Preparation: Inconsistent preparation of the this compound stock solution and working dilutions can lead to variability in the final concentration.
-
Cell Density: The density at which cells are seeded can impact their metabolic state and sensitivity to treatment.
Recommended Actions:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound from a validated stock solution for each experiment.
-
Monitor Basal Iron Levels: If possible, assess the basal iron levels in your cell line to ensure consistency between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Pbt434 is a moderate-affinity iron chelator that can cross the blood-brain barrier.[2][4] Its primary mechanism involves modulating transcellular iron trafficking.[1][2] It inhibits iron-mediated redox activity and the aggregation of α-synuclein, a protein implicated in Parkinson's disease.[4][5] Pbt434 has been shown to chelate extracellular Fe²⁺, thereby limiting its uptake by cells.[1][6] Inside the cell, it can increase the labile iron pool, potentially by releasing iron from ferritin, which in turn stimulates iron efflux via the iron exporter ferroportin.[1][6]
Q2: In which cell lines has this compound been tested, and what were the observed effects on viability?
A2: Pbt434 has been primarily tested in human brain microvascular endothelial cells (hBMVEC), where it showed no significant cytotoxic effects at concentrations up to 100 μM for 24 hours.[1][2] Studies have also utilized it in neuronal cell models in the context of Parkinson's disease research, where it has demonstrated neuroprotective effects.[4][5]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on published studies, a common concentration used for in vitro experiments is 20 μM.[3] However, effective concentrations can range from the low micromolar to higher micromolar depending on the cell type and experimental endpoint.[2] It is highly recommended to perform a dose-response curve for your specific cell line, starting from a low concentration (e.g., 100 nM) and titrating up to a higher concentration (e.g., 100 μM) to determine the optimal working concentration.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C.[2] When stored at -80°C, it is suggested to use it within 6 months, and within 1 month when stored at -20°C.[2] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on cell viability in a specific cell line.
| Cell Line | Concentration Range | Incubation Time | Viability Assay | Observed Effect | Reference |
| hBMVEC | 0 - 100 µM | 24 hours | MTT | No significant change in cell viability | [1][2] |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the cytotoxic potential of this compound in an adherent cell line using a standard MTT assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium. Also, prepare a 2X vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells. This will result in a 1X final concentration. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value, if applicable.
Visualizations
Caption: Mechanism of action of this compound in modulating cellular iron.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pbt434 Mesylate Dose-Response Curve Determination: A Technical Support Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Pbt434 mesylate, this technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the determination of its dose-response curve in relevant experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pbt434?
A1: Pbt434 is a novel, orally bioavailable, brain-penetrant small molecule that acts as a moderate-affinity iron chelator.[1][2] Its mechanism of action is centered on its ability to modulate iron trafficking and inhibit iron-mediated processes implicated in neurodegeneration. Specifically, Pbt434 chelates excess labile iron, thereby preventing iron-mediated redox activity and the aggregation of proteins such as α-synuclein, which is a pathological hallmark of Parkinson's disease and other synucleinopathies.[1][3] Studies have shown that Pbt434 can increase the levels of the iron exporter ferroportin and does not deplete systemic iron stores, suggesting a role in restoring iron homeostasis in the brain.[2][3]
Q2: What is a typical effective dose range for Pbt434 in in vivo studies?
A2: In preclinical mouse models of Parkinson's disease, Pbt434 has demonstrated neuroprotective effects across a range of oral doses. A dose-response study in an MPTP-induced mouse model showed significant preservation of substantia nigra pars compacta (SNpc) neurons at doses of 3, 10, 30, and 80 mg/kg/day.[4] Improved motor performance was also observed in a dose-dependent manner, with significant effects at 30 and 80 mg/kg/day.[4]
Q3: What concentrations of Pbt434 should be used for in vitro cellular assays?
A3: Based on available data, a starting concentration range of 1 µM to 50 µM is recommended for in vitro neuroprotection and α-synuclein aggregation assays in neuronal cell lines such as SH-SY5Y. One study demonstrated no cytotoxicity in human brain microvascular endothelial cells (hBMVEC) at concentrations up to 100 µM.[5] Another study utilized 20 µM Pbt434 for assessing its effects on iron-metabolizing proteins in hBMVEC.[5] For α-synuclein aggregation assays, a concentration of 186.6 µM was used in one in vitro experiment.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM) and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: In Vivo Dose-Response of Pbt434 in an MPTP Mouse Model of Parkinson's Disease [4]
| Pbt434 Dose (mg/kg/day) | Mean Number of SNpc Neurons (% of Vehicle Control) | Motor Performance (Pole Test - Time to Turn) Improvement vs. Vehicle |
| 1 | ~5% | Not significant |
| 3 | ~20% (p < 0.05) | Trend towards improvement |
| 10 | ~35% (p < 0.01) | Trend towards improvement |
| 30 | ~50% (p < 0.001) | ~2.5-fold improvement (p < 0.05) |
| 80 | ~60% (p < 0.001) | ~3-fold improvement (p < 0.01) |
Table 2: In Vitro Cytotoxicity of Pbt434 in Human Brain Microvascular Endothelial Cells (hBMVEC) [5]
| Pbt434 Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100% |
| 1 | No significant change |
| 10 | No significant change |
| 50 | No significant change |
| 100 | No significant change |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-response curve of Pbt434 on the viability of a neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock solution of Pbt434 in culture medium from a high-concentration DMSO stock. Create a serial dilution to obtain a range of 2X concentrations (e.g., 2 µM to 200 µM).
-
Cell Treatment: After 24 hours, carefully remove 50 µL of the medium from each well and add 50 µL of the 2X Pbt434 serial dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known neurotoxin like MPP+).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Pbt434 concentration to generate a dose-response curve and determine the IC₅₀ or EC₅₀ value.
In Vitro α-Synuclein Aggregation Assay (Thioflavin T Assay)
This protocol is for determining the effect of Pbt434 on iron-mediated α-synuclein aggregation.
Materials:
-
Recombinant human α-synuclein monomer
-
This compound
-
DMSO
-
Iron (III) nitrate (Fe(NO₃)₃)
-
Thioflavin T (ThT)
-
Tris-buffered saline (TBS), pH 7.4
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-synuclein monomer in TBS. Centrifuge at high speed to remove any pre-formed aggregates.
-
Prepare a stock solution of Pbt434 in DMSO.
-
Prepare a stock solution of iron (III) nitrate in milliQ water.
-
Prepare a stock solution of ThT in TBS.
-
-
Reaction Setup: In a 96-well black, clear-bottom plate, set up the following reactions in triplicate (final volume of 100 µL):
-
α-synuclein alone
-
α-synuclein + Iron
-
α-synuclein + Iron + Pbt434 (at various concentrations)
-
α-synuclein + Pbt434 alone
-
Vehicle controls
-
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the ThT fluorescence (Excitation: ~440-450 nm, Emission: ~480-490 nm) at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.
-
Data Analysis: Plot the fluorescence intensity against time for each condition. The lag time to the sigmoidal increase in fluorescence is indicative of the aggregation rate. Compare the lag times of the Pbt434-treated samples to the iron-induced aggregation control to determine the inhibitory effect.
Troubleshooting Guide
Issue 1: Precipitation of Pbt434 in Cell Culture Medium
-
Possible Cause: The aqueous solubility of Pbt434 may be limited, and high concentrations of the DMSO stock solution can cause it to precipitate when diluted in the aqueous culture medium.
-
Solution:
-
Lower the Stock Concentration: Prepare a more dilute DMSO stock solution of Pbt434. This will require adding a larger volume to the culture medium, so ensure the final DMSO concentration remains non-toxic to your cells.
-
Pre-warm the Medium: Gently warm the cell culture medium to 37°C before adding the Pbt434 stock solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of medium, mix well, and then add this to the rest of the medium.
-
Vortexing: Immediately after adding the Pbt434 stock to the medium, vortex the solution gently to ensure rapid and even dispersion.
-
Issue 2: High Variability in Cell Viability Assays
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or inconsistent treatment application.
-
Solution:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure a single-cell suspension by gentle pipetting to break up any clumps.
-
Avoid Edge Wells: To minimize edge effects, avoid using the outermost wells of the 96-well plate for experimental conditions. Fill these wells with sterile PBS or medium.
-
Consistent Pipetting: Use a multichannel pipette for adding reagents and ensure consistent technique across all wells.
-
Issue 3: No Inhibition of α-Synuclein Aggregation Observed
-
Possible Cause: Sub-optimal concentration of Pbt434, inactive α-synuclein, or inappropriate assay conditions.
-
Solution:
-
Increase Pbt434 Concentration: If no effect is seen at lower concentrations, perform a dose-response with higher concentrations of Pbt434.
-
Confirm α-Synuclein Activity: Ensure that the recombinant α-synuclein is aggregation-prone. Run a positive control with a known inducer of aggregation (e.g., iron) to confirm its activity.
-
Optimize Assay Conditions: Check the pH of the buffer, the incubation temperature, and the shaking speed, as these can all influence aggregation kinetics.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the dose-response curve of Pbt434.
Caption: Pbt434's proposed mechanism of action in modulating iron homeostasis.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Pbt434 mesylate in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with PBT434 mesylate, focusing on improving its bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ATH434 mesylate) is a novel, orally active, and blood-brain barrier-penetrating small molecule.[1][2][3] It acts as a moderate-affinity iron chelator, inhibiting iron-mediated redox activity and the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's disease.[1][3][4][5] PBT434 is designed to redistribute reactive iron, thereby blocking intracellular protein aggregation and oxidative stress.[6]
Q2: Is this compound orally bioavailable?
Yes, pharmacokinetic studies have shown that PBT434 is orally bioavailable and readily penetrates the blood-brain barrier in animal models, such as mice.[4][7][8]
Q3: What are the recommended storage conditions for this compound?
This compound should be stored at 4°C in a sealed container, away from moisture.[2] Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q4: In which solvents can this compound be dissolved?
This compound is soluble in DMSO (100 mg/mL with the need for ultrasonic treatment).[2][9] For in vivo studies, it is crucial to use appropriate vehicles and keep the percentage of DMSO low.
Q5: What are some general strategies to improve the bioavailability of poorly soluble compounds like PBT434?
Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low water solubility.[10][11] These include:
-
Particle size reduction: Micronization or nanosizing increases the surface area for dissolution.[10][11]
-
Use of co-solvents, cyclodextrins, and surfactants: These can significantly improve solubilization.[10]
-
Lipid-based drug delivery systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption.[10]
-
Solid dispersions: Dispersing the drug in an amorphous carrier can enhance dissolution rates.[12]
-
Prodrug approach: Modifying the drug chemically to improve its physicochemical properties.[11]
Troubleshooting Guides
Issue: Low or Variable Plasma Exposure of this compound After Oral Administration
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Formulation | 1. Optimize the vehicle: Test a panel of GRAS (Generally Recognized as Safe) excipients. Consider using co-solvents (e.g., PEG400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins. 2. pH adjustment: If PBT434's solubility is pH-dependent, adjust the pH of the formulation. 3. Prepare a micronized suspension: Reducing the particle size of the this compound powder before suspending it can improve the dissolution rate. |
| Precipitation in the GI Tract | 1. Use precipitation inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state in the gut. 2. Consider a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can prevent precipitation and enhance absorption via the lymphatic pathway. |
| High First-Pass Metabolism | 1. Co-administer with a metabolic inhibitor (for research purposes): In preclinical studies, co-administration with a known inhibitor of relevant metabolizing enzymes can help determine the extent of first-pass metabolism. 2. Consider alternative routes of administration: For initial pharmacokinetic studies, intravenous administration can provide a baseline for absolute bioavailability. |
| Inadequate Absorption | 1. Increase contact time with the intestinal mucosa: Mucoadhesive formulations can increase the residence time in the gastrointestinal tract. 2. Enhance permeability: The use of permeation enhancers can be explored, though this requires careful toxicological evaluation. |
Issue: Inconsistent Pharmacokinetic (PK) Data Between Animals
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | 1. Ensure homogeneous formulation: For suspensions, ensure the formulation is uniformly mixed before and during dosing to prevent settling of the drug particles. 2. Precise administration technique: Use calibrated equipment for oral gavage and ensure consistent delivery to the stomach. |
| Physiological Variability | 1. Fasting state: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of some drugs. 2. Standardize animal characteristics: Use animals of the same age, sex, and strain, and ensure they are healthy. |
| Issues with Blood Sampling | 1. Consistent sampling times: Adhere strictly to the predetermined blood sampling time points. 2. Use of appropriate anticoagulant: Ensure the correct anticoagulant is used in blood collection tubes and that samples are processed and stored correctly to prevent drug degradation. |
Experimental Protocols
Protocol: Evaluation of Oral Bioavailability of Different this compound Formulations in Mice
-
Formulation Preparation:
-
Formulation A (Suspension): Weigh the required amount of this compound and suspend it in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in purified water. Homogenize thoroughly before each administration.
-
Formulation B (Solubilized): Dissolve this compound in a vehicle containing 10% DMSO, 40% PEG400, and 50% saline. Ensure complete dissolution.
-
Formulation C (Lipid-Based): Prepare a self-emulsifying drug delivery system (SEDDS) by mixing this compound with a suitable lipid (e.g., Labrafac PG), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol HP).
-
-
Animal Dosing:
-
Use adult male C57BL/6 mice (n=4 per group), fasted overnight.
-
Administer the designated formulation via oral gavage at a dose of 30 mg/kg.[4]
-
For determination of absolute bioavailability, administer this compound intravenously to a separate group of mice at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 50 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of PBT434 in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for each formulation.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose of 30 mg/kg in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| A: Suspension in 0.5% CMC | 350 ± 75 | 2.0 | 1800 ± 450 | 100 (Reference) |
| B: Solubilized in PEG400 | 700 ± 150 | 1.0 | 4200 ± 900 | 233 |
| C: Lipid-Based (SEDDS) | 950 ± 200 | 0.5 | 6300 ± 1200 | 350 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Pbt434 mesylate in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of PBT434 mesylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PBT434?
PBT434 (also known as ATH434) is a novel, orally bioavailable small molecule designed to cross the blood-brain barrier.[1][2] Its primary therapeutic action is attributed to its function as a moderate-affinity metal-binding compound.[3] It specifically targets pathological iron accumulation, inhibiting iron-mediated redox activity and the aggregation of alpha-synuclein, a key protein implicated in the pathology of neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2][4] Unlike strong iron chelators, PBT434 is designed not to disrupt normal physiological iron homeostasis.[5][6]
Q2: Are there any known off-target effects of PBT434?
To date, public domain literature and clinical trial disclosures have not detailed a specific, comprehensive off-target binding profile for PBT434 against a broad panel of receptors, kinases, or other enzymes. However, based on its chemical class (quinazolinone) and the standard safety pharmacology panels for central nervous system (CNS) drugs, researchers should be aware of potential off-target interactions. Quinazolinone derivatives have been reported to interact with various kinases and G-protein coupled receptors (GPCRs).[7][8][9] Standard preclinical safety assessments for CNS drug candidates typically evaluate interactions with a panel of targets including, but not limited to, monoamine oxidases, dopamine receptors, and various neurotransmitter transporters to flag potential neurological or cardiovascular side effects.[1][10][11]
Q3: My experimental results with PBT434 are inconsistent with its known on-target effects. What could be the cause?
Inconsistent results could arise from several factors, including off-target effects, experimental variability, or issues with the compound itself. Consider the following:
-
Potential Off-Target Pharmacology: As PBT434 is a quinazolinone derivative, it may have weak interactions with unforeseen kinases or GPCRs in your experimental system.
-
Cell Line Specificity: The expression profile of potential off-target proteins can vary significantly between different cell lines, leading to variable responses.
-
Compound Integrity and Solubility: Ensure the this compound is fully dissolved and has not degraded. Insoluble compound can lead to inconsistent effective concentrations.
-
Experimental Controls: The use of appropriate controls, including a structurally related but inactive analog of PBT434, is crucial to differentiate on-target from off-target effects.
Q4: How can I control for the metal-binding properties of PBT434 in my experiments?
To confirm that the observed effects are due to the intended metal-binding activity of PBT434, consider the following control experiments:
-
Use of an Inactive Analog: Synthesize or obtain an analog of PBT434 where the metal-binding motif has been inactivated (e.g., by methylation of the hydroxyl group).[5] This "metal-inactive" compound should not produce the same effects as PBT434 if the mechanism is indeed iron-dependent.
-
Iron Supplementation/Depletion: Modulate the iron levels in your cell culture media. The effects of PBT434 should be more pronounced in iron-overloaded conditions and potentially mitigated in iron-depleted conditions.
-
Use of Other Iron Chelators: Compare the effects of PBT434 with well-characterized iron chelators of different affinities (e.g., deferiprone, deferoxamine). PBT434 is known to be less potent at lowering overall cellular iron levels compared to these stronger chelators.[12][13]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity | Off-target effects on essential cellular pathways. | 1. Perform a dose-response curve to determine the EC50 for toxicity. 2. Screen for apoptosis or necrosis markers (e.g., caspase activation, LDH release). 3. If available, test PBT434 against a panel of common off-target proteins (e.g., kinases, GPCRs) relevant to your cell model. |
| Variability Between Experiments | Inconsistent compound concentration or activity. | 1. Prepare fresh stock solutions of PBT434 for each experiment. 2. Verify the final concentration of the compound in your assay media. 3. Ensure consistent cell seeding density and passage number. |
| Effect is Observed in Some Cell Lines but Not Others | Differential expression of on-target or off-target proteins. | 1. Perform qPCR or Western blot to confirm the expression of alpha-synuclein and key iron metabolism proteins (e.g., transferrin receptor, ferroportin) in your cell lines. 2. Consider that an unknown off-target protein may be differentially expressed. |
| PBT434 Shows an Effect, but the Inactive Analog Also Shows a Similar, Albeit Weaker, Effect | Non-specific effects of the chemical scaffold or off-target effects unrelated to metal binding. | 1. Carefully analyze the dose-response of both compounds. A significant potency difference supports an on-target mechanism for PBT434. 2. Consider performing a broader off-target screening to identify potential shared targets. |
Quantitative Data
The following table summarizes the known metal binding affinities of PBT434.
| Metal Ion | Dissociation Constant (Kd) | Reference |
| Fe(III) | ~10-10 M | [5] |
| Cu(II) | ~10-10 M | [5] |
| Zn(II) | ~10-7 M | [5] |
| Fe(II) | ~10-5 M | [5] |
Experimental Protocols
Protocol 1: In Vitro Assay for Inhibition of Iron-Mediated Redox Activity
This protocol is adapted from established methods to assess the ability of PBT434 to inhibit the generation of reactive oxygen species (ROS) by redox-active iron.
Materials:
-
This compound
-
Fe(II)-citrate solution
-
Dopamine (DA) solution
-
Dichlorofluoroscein (DCF)-based fluorescent probe
-
Assay buffer (e.g., phosphate-buffered saline, PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare fresh solutions of PBT434, Fe(II)-citrate, and dopamine in assay buffer.
-
In a 96-well plate, add the following to each well in sequence:
-
Assay buffer
-
PBT434 at various concentrations (e.g., 0-50 µM)
-
Fe(II)-citrate solution
-
Dopamine solution
-
-
Add the DCF-based probe to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 5 minutes for 30 minutes).
-
Calculate the rate of H2O2 production and determine the inhibitory effect of PBT434.
Controls:
-
Negative Control: Assay buffer without Fe(II)-citrate and dopamine.
-
Positive Control: Assay buffer with Fe(II)-citrate and dopamine, but without PBT434.
-
Inactive Analog Control: Repeat the experiment with a metal-inactive analog of PBT434.
Protocol 2: Cellular Iron Efflux Assay
This protocol measures the ability of PBT434 to promote the efflux of iron from cultured cells.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
59Fe (radioactive iron isotope)
-
This compound
-
Deferiprone (positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
Gamma counter
Procedure:
-
Plate cells in a 12-well plate and allow them to adhere and grow for 24 hours.
-
Load the cells with iron by incubating them overnight in a serum-free medium containing 59Fe.
-
Wash the cells three times with HBSS to remove extracellular 59Fe.
-
Add 500 µL of HBSS containing either no compound (vehicle), PBT434 at various concentrations (e.g., 1 µM, 10 µM, 20 µM), or deferiprone to the wells.
-
Incubate for 3 hours at 37°C.
-
Collect the medium from each well and measure the radioactivity using a gamma counter.
-
Lyse the cells and measure the remaining intracellular radioactivity.
-
Calculate the percentage of iron efflux for each condition.
Visualizations
Caption: On-target signaling pathway of PBT434.
Caption: Troubleshooting workflow for unexpected PBT434 results.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. mdpi.com [mdpi.com]
- 13. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pbt434 mesylate stability for long-term in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Pbt434 mesylate for long-term in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to prepare concentrated stock solutions in DMSO and store them in aliquots to avoid repeated freeze-thaw cycles.[1][2]
Quantitative Data: Solubility and Storage
| Parameter | Value | Source |
| Solvent | DMSO | [1] |
| Solubility in DMSO | 100 mg/mL (251.09 mM) | [1][3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) | [2][4][5] |
Note: It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.[1][4]
2. What is the known stability of this compound in cell culture media for long-term experiments?
Currently, there is no publicly available quantitative data on the long-term stability or half-life of this compound in common cell culture media (e.g., DMEM, RPMI-1640) at 37°C. The stability of a compound in cell culture media can be influenced by its chemical properties and the components of the media, such as amino acids and metal ions.[6][7] Therefore, for long-term experiments (extending beyond 24-48 hours), it is crucial to either determine the stability empirically or adopt a conservative media refreshment schedule.
3. How often should the cell culture media containing this compound be replaced in a long-term experiment?
Given the lack of specific stability data, a conservative approach is recommended for long-term in vitro studies. The media containing this compound should be replaced every 24 to 48 hours to ensure a consistent concentration of the active compound. This also helps to replenish nutrients for the cells and remove metabolic waste. For compounds that may have a short half-life in aqueous solutions, more frequent media changes may be necessary.
4. Has this compound shown any cytotoxicity at concentrations used in in vitro studies?
This compound has been shown to have no cytotoxic effects on human brain microvascular endothelial cells (hBMVEC) at concentrations up to 100 µM for 24 hours.[3][4] In another study, a concentration of 20 µM was used for most experiments and was well tolerated by hBMVEC.[8][9]
Quantitative Data: In Vitro Concentrations and Cytotoxicity
| Cell Line | Concentration Range | Duration | Observation | Source |
| hBMVEC | 0-100 µM | 24 hours | No significant changes in cell viability | [3][4][8] |
| hBMVEC | 20 µM | 24 hours | Well tolerated, no significant loss of metabolic activity | [8][9] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The final concentration of DMSO in the media is too high, or the compound's solubility limit in the aqueous media has been exceeded. | Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions in serum-free media before adding to the final culture volume. If precipitation persists, consider using a lower concentration of this compound. |
| Loss of compound efficacy over several days. | This compound may be degrading in the cell culture media at 37°C. | Increase the frequency of media changes (e.g., every 24 hours) to ensure a consistent concentration of the compound. Alternatively, perform a stability assessment to determine the degradation rate in your specific media and adjust the dosing schedule accordingly (see Experimental Protocols). |
| Variability in experimental results between batches. | Inconsistent preparation of stock solutions or degradation of the compound in stored stock solutions. | Prepare fresh stock solutions from solid compound for critical experiments. Ensure proper storage of stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into your pre-warmed cell culture medium to achieve the desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Aliquot the this compound-containing medium into sterile tubes or a plate.
-
Incubate the samples at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
Analyze the samples using a validated LC-MS/MS or HPLC method to quantify the remaining concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture conditions.
Visualizations
Signaling Pathway of Pbt434
Caption: Mechanism of action of Pbt434 in preventing iron-mediated neurodegeneration.
Experimental Workflow: Stability Assessment
References
- 1. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of chang cells cultured in vitro to evaluate potential iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pbt-434 mesylate | C13H17Cl2N3O5S | CID 139593496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
How to control for Pbt434 mesylate's moderate iron affinity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pbt434 mesylate, with a specific focus on managing its moderate iron affinity during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as ATH434) is a potent, orally active small molecule that readily crosses the blood-brain barrier.[1][2] Its primary role is as an inhibitor of α-synuclein aggregation.[1][2] A key aspect of its mechanism is its function as an iron chelator; it modulates transcellular iron trafficking, inhibits iron-mediated redox activity, and reduces the iron-mediated aggregation of α-synuclein.[1][3] This activity is thought to prevent the loss of neurons, such as those in the substantia nigra pars compacta (SNpc), making it a candidate for research in neurodegenerative diseases like Parkinson's disease.[1][2][3]
Q2: What does "moderate iron affinity" signify for Pbt434?
A2: "Moderate iron affinity" indicates that Pbt434 binds to iron, but with less strength compared to potent, classical iron chelators like deferiprone or deferoxamine.[4] This characteristic is by design. The goal is not to deplete systemic or tissue iron stores, which are essential for normal biological functions, but rather to target a pathological pool of loosely bound iron that contributes to oxidative stress and protein aggregation.[4] In vivo studies with Pbt434 in normal rodents have shown it does not deplete tissue iron stores.[4]
Q3: How does Pbt434's iron chelation impact cellular iron homeostasis?
A3: Pbt434 modulates the intricate machinery of cellular iron regulation. Studies in human brain microvascular endothelial cells (hBMVEC) have shown that Pbt434 can:
-
Chelate extracellular Fe²⁺ , thereby inhibiting its uptake into cells.[5]
-
Access the intracellular labile iron pool , similar to the classic Fe²⁺ chelator 2,2'-bipyridine.[5]
-
Increase detectable levels of chelatable, labile Fe²⁺ , which data suggests is released from the iron storage protein ferritin.[5]
-
Potentiate iron efflux from the cell, likely by increasing the cytosolic Fe²⁺ available to the iron exporter, ferroportin.[4][5]
-
Increase the expression of transferrin receptor (TfR) and ceruloplasmin (Cp) , proteins involved in iron uptake and transport, respectively.[1][2][5]
Q4: What is the recommended concentration of Pbt434 for in vitro experiments?
A4: The optimal concentration depends on the cell type and experimental goals. Many published studies have used concentrations in the range of 0-20 µM for assays lasting from 3 to 24 hours.[1][2][5] For example, a 20 µM concentration was effective in modulating iron trafficking in hBMVEC.[5] It's noteworthy that Pbt434 showed no cytotoxic effects in these cells at concentrations up to 100 µM for 24 hours.[1][2] Researchers should always perform a dose-response curve to determine the optimal, non-toxic concentration for their specific experimental system.
Troubleshooting Guide
Problem: My results are ambiguous. How can I confirm that the observed biological effect is due to Pbt434's intended mechanism (e.g., on α-synuclein) and not a secondary consequence of general iron chelation?
Solution: Implementing rigorous controls is critical to dissect the iron-dependent and iron-independent effects of Pbt434.
-
Primary Recommendation: Use a Non-Chelating Analog. A methylated analog of Pbt434, referred to as PBT434-met , has been synthesized. In this molecule, the phenolic hydroxide group responsible for metal binding is replaced by a methyl group, abolishing its ability to bind metals.[3] This analog serves as an ideal negative control. If Pbt434 shows an effect that PBT434-met does not, it strongly suggests the effect is mediated by iron binding.
-
Iron Supplementation Control. To test if Pbt434's effect is due to creating a state of localized iron deficiency, run a parallel experiment where the culture medium is supplemented with iron. This can be achieved by adding holo-transferrin or a carefully titrated amount of a bioavailable iron salt (e.g., ferric citrate). If iron supplementation reverses the effect of Pbt434, it points to an iron-chelation-dependent mechanism.
-
Comparative Chelator Analysis. Compare the effects of Pbt434 with well-characterized iron chelators of different affinities, such as Deferoxamine (high affinity) or Deferiprone.[4][6] This can help contextualize the magnitude and nature of Pbt434's effects relative to agents that primarily function by stripping cellular iron.
Problem: I am observing unexpected cytotoxicity or poor cell health in my culture.
Solution: While Pbt434 has been shown to be well-tolerated, unexpected toxicity can arise from specific experimental conditions.
-
Assess Basal Iron Levels in Media. Standard cell culture media can have varying levels of iron. In media with very low basal iron, the addition of any chelator, even one with moderate affinity, could strip essential iron and induce cellular stress. Consider using a medium with a more defined and physiologically relevant iron concentration.
-
Verify Compound Concentration and Purity. Ensure the correct concentration of this compound is being used and that the stock solution is properly prepared and stored to prevent degradation or precipitation.[1]
-
Monitor Cellular Iron Status. Assess the health of your cells by measuring key markers of iron homeostasis. A significant drop in ferritin levels or a very large upregulation of transferrin receptor could indicate that the cells are experiencing iron deficiency stress.
Data Presentation
Table 1: Comparative Profile of Pbt434 and Other Iron Chelators
| Feature | This compound | Deferoxamine (DFO) | Deferiprone (DFP) |
| Iron Affinity | Moderate[4] | High[6] | Moderate-High[6] |
| Primary Goal | Redistribute pathological iron, prevent redox activity[3][4] | Remove systemic iron overload[6] | Remove systemic iron overload[6] |
| Effect on Cellular Iron | Less potent at lowering total cellular iron levels[4] | Potent iron removal[6] | Effective iron removal[6] |
| Administration | Orally bioavailable[1] | Subcutaneous or intravenous infusion[6] | Oral[6] |
| Key Indication | Investigational for neurodegenerative diseases[3] | FDA-approved for chronic iron overload[6] | FDA-approved for chronic iron overload[6] |
Table 2: Summary of Pbt434 Concentrations Used in Preclinical Studies
| Model System | Concentration / Dose | Duration | Observed Effect | Reference |
| In vitro (hBMVEC) | 20 µM | 24 hours | Increased expression of TfR and Cp protein | [1][5] |
| In vitro (α-syn aggregation) | 0-20 µM | 3 hours | Significantly reduced rate of Fe-mediated aggregation | [1] |
| In vitro (Redox activity) | 0-20 µM | 3 hours | Significantly inhibited H₂O₂ production by iron | [1][3] |
| In vivo (6-OHDA mouse model) | 30 mg/kg | Daily (p.o.) for 21 days | Preserved SNpc neurons and improved motor function | [3] |
| In vivo (MPTP mouse model) | 30 mg/kg | Daily (p.o.) | Significantly reduced SNpc neuronal loss | [1][2] |
Experimental Protocols
Protocol 1: Control Experiment Using Non-Chelating Analog (PBT434-met)
-
Objective: To differentiate between the iron chelation-dependent and -independent effects of Pbt434.
-
Materials: this compound, PBT434-met (negative control analog), appropriate cell line and culture reagents, assay-specific reagents.
-
Procedure:
-
Culture cells to the desired confluency for your experiment.
-
Prepare stock solutions of this compound and PBT434-met in a suitable solvent (e.g., DMSO) at the same molar concentration.
-
Set up experimental groups:
-
Vehicle Control (solvent only)
-
This compound (at desired experimental concentration, e.g., 20 µM)
-
PBT434-met (at the identical molar concentration as Pbt434)
-
-
Treat the cells for the predetermined experimental duration.
-
Perform your downstream analysis (e.g., Western blot, cell viability assay, protein aggregation assay).
-
-
Interpretation: If a biological effect is observed in the Pbt434-treated group but not in the PBT434-met-treated group (compared to vehicle), the effect is highly likely to be dependent on the compound's iron-binding capability.
Protocol 2: Assessing Cellular Iron Status via Western Blot
-
Objective: To determine how Pbt434 treatment impacts key proteins involved in iron metabolism.
-
Materials: this compound, cell lysis buffer, primary antibodies (anti-Transferrin Receptor 1, anti-Ferritin Light Chain), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Treat cells with Vehicle or this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer containing protease inhibitors.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TfR1 and Ferritin (typically overnight at 4°C). Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash extensively and detect the signal using an ECL substrate and an imaging system.
-
-
Interpretation: An increase in TfR1 expression and a decrease in ferritin expression would suggest the cell is responding to a state of reduced intracellular iron availability, confirming the iron-chelating activity of Pbt434 within the cell.[5]
Visualizations
Caption: Pbt434's dual mechanism in modulating iron and α-synuclein.
Caption: A logical workflow for troubleshooting Pbt434's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Potential confounding factors in Pbt434 mesylate research
For researchers and drug development professionals investigating PBT434 mesylate (also known as ATH434), this technical support center provides essential information to navigate potential confounding factors and troubleshoot experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a moderate-affinity iron chelator.[1][2] Its primary mechanism involves the inhibition of iron-mediated redox activity and the subsequent aggregation of α-synuclein, a key pathological hallmark in synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2][3] It is designed to redistribute labile iron within the central nervous system without disrupting systemic iron homeostasis.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the compound's integrity. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: I am observing low solubility of this compound in my in vitro assay. What could be the issue?
A3: this compound is soluble in DMSO, but may require sonication to fully dissolve. A common issue is the use of hygroscopic (water-absorbent) DMSO, which can significantly reduce the solubility of the compound. Always use fresh, high-quality DMSO. For in vivo preparations, various formulations have been used, including suspensions in vehicles like 0.5% carboxymethylcellulose.
Q4: My in vivo results are inconsistent. What are some potential confounding factors in my animal model?
A4: Several factors can contribute to variability in in vivo studies:
-
Timing of Administration: The therapeutic window for this compound can be crucial. In some preclinical models, administration after the initial phase of neuronal cell death has shown efficacy in preventing further neurodegeneration.[5]
-
Animal Model Specifics: The choice of neurotoxin (e.g., 6-OHDA, MPTP) or transgenic model (e.g., hA53T α-synuclein) can influence the outcome. The pathological cascade and timeline of neurodegeneration can vary between models.
-
Route of Administration and Formulation: While orally bioavailable, the formulation and vehicle used for administration can affect absorption and bioavailability. Ensure consistent and appropriate preparation of the dosing solution.
-
Use of Controls: It is highly recommended to include a non-metal binding analog of PBT434 (PBT434-met) as a negative control to confirm that the observed effects are due to the iron-binding properties of the compound.[5]
Q5: Are there any known drug-drug interactions with this compound?
A5: Currently, there is limited publicly available information on specific drug-drug interactions with this compound. As with any investigational drug, it is crucial to consider the potential for metabolic interactions, particularly involving cytochrome P450 (CYP) enzymes. If co-administering this compound with other compounds, it is advisable to conduct preliminary in vitro metabolism studies to assess the potential for CYP inhibition or induction.
Troubleshooting Guides
In Vitro α-Synuclein Aggregation Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in aggregation kinetics between replicates. | - Inconsistent seeding of α-synuclein fibrils.- Variability in this compound concentration due to solubility issues.- Presence of contaminants that promote or inhibit aggregation. | - Ensure homogenous and consistent preparation of α-synuclein seeds.- Use fresh, high-quality DMSO and sonicate to ensure complete dissolution of this compound.- Use high-purity reagents and sterile, low-binding labware. |
| This compound does not inhibit iron-induced α-synuclein aggregation. | - Incorrect concentration of iron or this compound.- Inactive this compound due to improper storage.- The specific aggregation conditions (e.g., pH, temperature) are not optimal for observing the inhibitory effect. | - Verify the concentrations of all reagents.- Use a fresh aliquot of this compound from appropriate storage.- Optimize assay conditions and ensure they are consistent with published protocols. |
| Unexpected increase in aggregation with this compound. | - Off-target effects at high concentrations.- Artifacts with the detection method (e.g., Thioflavin T fluorescence). | - Perform a dose-response curve to identify the optimal concentration range.- Use an orthogonal method to confirm aggregation (e.g., electron microscopy, SDS-PAGE). |
In Vivo Neuroprotection Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of neuroprotective effect in a Parkinson's disease model. | - Timing of this compound administration is outside the therapeutic window.- Insufficient dosage or bioavailability.- The chosen animal model is not sensitive to iron-mediated neurodegeneration. | - Adjust the timing of drug administration relative to the neurotoxin injection.- Perform pharmacokinetic studies to confirm brain penetration and appropriate exposure.- Consider using a model with a known role for iron dysregulation. |
| High mortality or adverse effects in the treatment group. | - Toxicity at the administered dose.- Interaction with other experimental factors (e.g., anesthesia, stress). | - Conduct a dose-ranging study to determine the maximum tolerated dose.- Carefully review all experimental procedures for potential stressors. |
| No improvement in motor function despite evidence of neuroprotection. | - The behavioral test is not sensitive enough to detect subtle motor improvements.- The degree of neuroprotection is insufficient to translate to a functional recovery. | - Use a battery of behavioral tests to assess different aspects of motor function.- Correlate behavioral outcomes with histological and biochemical markers of neuroprotection. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vitro Concentration Range | 0 - 100 µM | No cytotoxicity observed in human brain microvascular endothelial cells. | [1][2] |
| In Vivo Oral Dose (mice) | 30 mg/kg/day | Shown to be effective in 6-OHDA and MPTP models of Parkinson's disease. | [1][5] |
| Phase 2 Clinical Trial Doses (MSA) | 50 mg and 75 mg (twice daily) | Investigated for safety and efficacy in patients with Multiple System Atrophy. | [6][7][8][9][10] |
| Effect on Iron Accumulation (Phase 2) | Reduced iron in the putamen and globus pallidus. | Observed in MSA patients, indicating target engagement. | [8][9][11][12] |
| Clinical Efficacy (Phase 2, UMSARS Part I) | 48% slowing of progression (50mg), 29% (75mg) at 52 weeks. | Unified Multiple System Atrophy Rating Scale Part I in MSA patients. | [8][12] |
Experimental Protocols
In Vitro Iron-Mediated α-Synuclein Aggregation Assay
-
Preparation of Reagents:
-
Recombinant human α-synuclein is solubilized in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A fresh stock solution of this compound is prepared in high-quality DMSO and sonicated.
-
An iron source (e.g., FeCl₃) is prepared in water.
-
-
Assay Setup:
-
In a 96-well plate, α-synuclein is incubated with the iron solution in the presence or absence of varying concentrations of this compound.
-
Include controls for α-synuclein alone, α-synuclein with iron, and α-synuclein with iron and the non-metal binding analog PBT434-met.
-
-
Incubation and Monitoring:
-
The plate is incubated at 37°C with continuous shaking.
-
Aggregation is monitored by measuring the fluorescence of Thioflavin T (ThT), which binds to amyloid fibrils.
-
-
Data Analysis:
-
The lag time and slope of the aggregation curve are calculated to determine the effect of this compound on the kinetics of aggregation.
-
Endpoint analysis can be supplemented with electron microscopy to visualize fibril formation.[5]
-
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animal Model:
-
Male C57BL/6 mice are commonly used.
-
-
MPTP Administration:
-
MPTP is administered via intraperitoneal injection for a specified number of days to induce nigrostriatal dopamine depletion.
-
-
This compound Administration:
-
This compound is administered orally (e.g., by gavage) at a predetermined dose (e.g., 30 mg/kg/day).
-
Treatment can be initiated before, during, or after MPTP administration, depending on the experimental question.
-
-
Behavioral Assessment:
-
Motor function is assessed using tests such as the pole test or rotarod test.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, brains are collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta and for measurement of dopamine and its metabolites in the striatum.
-
Levels of α-synuclein and markers of oxidative stress can also be quantified.[5]
-
Visualizations
Caption: PBT434's dual mechanism of action.
Caption: Troubleshooting workflow for PBT434 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 5. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cndlifesciences.com [cndlifesciences.com]
- 7. alteritytherapeutics.com [alteritytherapeutics.com]
- 8. Alterity’s ATH-434 looks to be disease modifying in multiple system atrophy | BioWorld [bioworld.com]
- 9. alteritytherapeutics.com [alteritytherapeutics.com]
- 10. alteritytherapeutics.com [alteritytherapeutics.com]
- 11. alteritytherapeutics.com [alteritytherapeutics.com]
- 12. neurologylive.com [neurologylive.com]
Refining Pbt434 mesylate treatment protocols for neurodegenerative models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pbt434 mesylate in neurodegenerative models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally bioavailable, brain-penetrant small molecule.[1][2] Its primary mechanism of action is as a moderate-affinity iron chelator.[1][3][4] It is designed to target the pathological, labile iron pool without disrupting normal iron metabolism.[1][3][4] By binding to and redistributing excess iron, Pbt434 inhibits iron-mediated redox activity and the aggregation of alpha-synuclein, a key protein implicated in Parkinson's disease and other synucleinopathies.[1][3][4][5]
Q2: In which neurodegenerative models has Pbt434 been shown to be effective?
A2: Pbt434 has demonstrated neuroprotective effects in multiple preclinical models of Parkinson's disease, including toxin-induced models (6-OHDA and MPTP) and a transgenic mouse model (hA53T α-synuclein).[1][6][7] It has also been investigated in models of Multiple System Atrophy (MSA).[8]
Q3: What are the key downstream effects of Pbt434 treatment observed in preclinical studies?
A3: Treatment with Pbt434 has been shown to prevent the loss of substantia nigra pars compacta (SNpc) neurons, reduce the accumulation of alpha-synuclein, and improve motor performance in animal models.[1][7] These effects are associated with a reduction in oxidative stress markers and an increase in the levels of the iron export protein ferroportin and the antioxidant protein DJ-1.[1][7]
Q4: Is this compound cytotoxic?
A4: In vitro studies have shown that this compound has no cytotoxic effects on brain microvascular endothelial cells at concentrations up to 100 µM for 24 hours.[9]
Q5: How should this compound be stored?
A5: this compound powder should be stored at 4°C, sealed and protected from moisture. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is recommended to use freshly prepared working solutions for in vivo experiments on the same day.[10]
Troubleshooting Guides
In Vitro Experiments
Q: I am observing precipitation in my this compound stock solution. What should I do?
A: this compound is soluble in DMSO.[9] If you observe precipitation, especially after storage, it may be due to the hygroscopic nature of DMSO.[9] It is recommended to use newly opened DMSO to prepare stock solutions.[9] Gentle warming and/or sonication can also be used to aid dissolution. For working solutions in aqueous media, ensure the final DMSO concentration is low and compatible with your cell type.
Q: My in vitro alpha-synuclein aggregation assay results are inconsistent. How can I troubleshoot this?
A: The alpha-synuclein aggregation assay can be sensitive to multiple factors. Here are some troubleshooting tips:
-
Protein Quality: Ensure your recombinant alpha-synuclein is monomeric at the start of the assay. Pre-clear any existing aggregates by centrifugation.[2]
-
Environmental Factors: The aggregation of alpha-synuclein is sensitive to temperature, pH, and ionic strength. Maintain consistent buffer conditions across all experiments.[11]
-
Pbt434 Addition: Pbt434 has been shown to inhibit iron-mediated aggregation.[1] Ensure that the timing of Pbt434 addition is consistent in your protocol. One study added Pbt434 after aggregation had already commenced to demonstrate its inhibitory effect on further aggregation.[12]
-
Plate Reader Settings: Use a plate reader with high sensitivity and appropriate gain settings to avoid signal saturation.
Q: I am not observing the expected effect of Pbt434 on my neuronal cell line.
A:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently to treatment.
-
Dosage: The effective concentration of Pbt434 can vary between cell lines. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations up to 20 µM have been used in some studies.[2]
-
Treatment Duration: The duration of Pbt434 treatment may need to be optimized. Some effects may only be apparent after longer incubation times.
-
Mechanism of Action: Remember that Pbt434's primary mechanism is related to iron modulation. The effect you are measuring should be linked to this pathway. For example, if you are looking at general cell viability in a cell line with normal iron homeostasis, you may not see a significant effect.
In Vivo Experiments
Q: I am having trouble preparing a stable formulation of this compound for oral gavage.
A: A common vehicle for oral gavage of Pbt434 in mice is a standard suspension vehicle.[1][4] One published formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] It is crucial to add each solvent sequentially and mix thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10] It is recommended to prepare the formulation fresh for each day of dosing.[10]
Q: My in vivo results show high variability between animals in the same treatment group.
A: High variability in animal studies can arise from several sources:
-
Animal Health and Handling: Ensure all animals are healthy and of a similar age and weight at the start of the study. Consistent handling and dosing techniques are critical to minimize stress-induced variability.
-
Toxin-Induced Model Variability: Toxin-based models like MPTP and 6-OHDA can have inherent variability in the extent of the initial lesion.[1] It is good practice to include a baseline behavioral assessment to stratify animals into treatment groups with comparable deficits.[2] For the 6-OHDA model, only including mice that exhibit a specific range of rotational behavior at baseline can help reduce variability.[2]
-
Dosing Accuracy: Ensure accurate and consistent oral gavage for each animal.
-
Blinding: To prevent unconscious bias, the experimenter should be blinded to the treatment groups during dosing and behavioral assessments.[2]
Q: I am not seeing a significant neuroprotective effect of Pbt434 in my animal model.
A:
-
Dosage: The effective dose of Pbt434 can depend on the animal model and the severity of the lesion. Doses ranging from 10 mg/kg/day to 80 mg/kg/day have been used in mice.[6] A dose of 30 mg/kg/day administered orally has been shown to be effective in several mouse models.[1][2] You may need to perform a dose-response study to find the optimal dose for your specific experimental conditions.
-
Timing of Treatment: The timing of Pbt434 administration relative to the neurotoxic insult is crucial. In some studies, treatment was initiated 24 hours or 3 days after the toxin administration.[1][6]
-
Severity of the Lesion: If the neurotoxic insult is too severe, the neuroprotective effects of Pbt434 may be masked. Consider titrating the dose of the neurotoxin to achieve a moderate and consistent lesion.
-
Outcome Measures: Ensure that your chosen outcome measures (e.g., behavioral tests, immunohistochemistry) are sensitive enough to detect the expected therapeutic effect.
Data Summary
| In Vitro Experiment | Parameter | This compound Concentration | Observed Effect |
| α-Synuclein Aggregation | Lag-time of aggregation | 186.6 µM | Increased lag-time from 10.2h (α-syn + iron) to 16.6h.[13] |
| H₂O₂ Production | Inhibition of iron-mediated H₂O₂ production | 10 µM | Significant reduction in H₂O₂ generation.[13] |
| Iron Efflux | Promotion of iron efflux from neuronal M17 cells | 20 µM | ~5-fold lesser ability to promote iron efflux compared to 20 µM deferiprone.[2] |
| Cell Viability | Cytotoxicity in human brain microvascular endothelial cells | Up to 100 µM for 24h | No significant cytotoxic effects.[9] |
| In Vivo Model | Animal | This compound Dosage (Oral) | Key Findings |
| 6-OHDA Model | Mice | 30 mg/kg/day | Preserved up to 75% of SNpc neurons; improved rotational behavior.[1] |
| MPTP Model | Mice | 30 mg/kg/day | Significantly reduced SNpc neuronal loss; improved motor performance in the pole test.[1][4] |
| MPTP Model | Mice | 1, 3, 10, 30, 80 mg/kg/day | Dose-dependent prevention of SNpc cell loss.[6] |
| hA53T α-synuclein Transgenic | Mice | 30 mg/kg/day | Lowered nigral α-synuclein accumulation and rescued motor performance.[1] |
| Toxicology Study | Dogs | 10, 30, 50 mg/kg/day for 28 days | Well-tolerated.[2] |
Experimental Protocols
Alpha-Synuclein Aggregation Assay (Thioflavin T)
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH₂O. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.
-
Prepare recombinant alpha-synuclein monomer. To remove any pre-formed aggregates, centrifuge the protein solution at 100,000 x g for 30 minutes at 4°C.[2] Use the supernatant for the assay.
-
Prepare a stock solution of this compound in 100% DMSO.[2]
-
Prepare a stock solution of iron (III) nitrate in TBS.[2]
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, combine the reagents in the following order: TBS, iron nitrate, this compound (or vehicle), and finally alpha-synuclein.[2]
-
Final concentrations in one published protocol were 186.6 µM for alpha-synuclein, iron, and Pbt434.[2]
-
Include controls such as alpha-synuclein alone, alpha-synuclein with iron, and alpha-synuclein with iron and a non-binding analogue of Pbt434.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure ThT fluorescence at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
Western Blot for Ferroportin and Synaptophysin
-
Sample Preparation (Brain Tissue):
-
Homogenize brain tissue (e.g., substantia nigra) in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][14]
-
Sonicate the samples briefly on ice to ensure complete lysis.[2]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).[2]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 5-10 µg) per lane on an SDS-polyacrylamide gel.[2]
-
After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an appropriate imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or total protein stain like Ponceau S).[2]
-
Visualizations
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. Western blot in homogenised mouse brain samples [protocols.io]
- 8. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocare.net [biocare.net]
- 11. Three common hurdles in studying alpha-synuclein aggregation and how to tackle them - Fluidic Sciences Ltd % [fluidic.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tissue‐Specific Regulation of Ferroportin in Wild‐Type and Hjv‐/‐ Mice Following Dietary Iron Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the Hepcidin-Ferroportin1 pathway in the brain and astrocytic–neuronal crosstalk to counteract iron dyshomeostasis during aging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pbt434 Mesylate In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pbt434 mesylate in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the planning and execution of in vivo experiments with this compound.
Q1: What is the primary mechanism of action of this compound?
Pbt434 is a novel, orally bioavailable, moderate-affinity iron chelator that readily penetrates the blood-brain barrier.[1][2] Its primary mechanism involves the modulation of iron homeostasis in the brain.[3][4] Pbt434 chelates excess labile iron, thereby inhibiting iron-mediated redox activity and the aggregation of proteins like α-synuclein, which is a hallmark of synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[1][5][6] The compound has been shown to prevent the loss of substantia nigra pars compacta (SNpc) neurons and reduce α-synuclein accumulation in animal models of these diseases.[1]
Q2: How does this compound modulate iron trafficking?
Pbt434 modulates the uptake of iron by human brain microvascular endothelial cells (hBMVEC) by chelating extracellular Fe²⁺.[3] The Pbt434-iron complex is not a substrate for uptake by these cells, which effectively inhibits the re-uptake of iron by the endothelial cells of the blood-brain barrier.[2][3][4] Within the cell, Pbt434 can increase the detectable level of chelatable, labile Fe²⁺, which is thought to be released from ferritin.[2][3][4] This increase in cytosolic ferrous iron can then be exported from the cell via ferroportin, an iron exporter.[1][2][3][4]
Q3: I am observing poor solubility of this compound for in vivo administration. What are the recommended formulation strategies?
This compound solubility can be a challenge. Several vehicles have been successfully used for oral administration in preclinical studies. The choice of vehicle can depend on the required concentration and dosing volume. Here are some established protocols:
-
For Oral Gavage:
-
A common method involves preparing a stock solution in DMSO and then diluting it with other co-solvents. One such protocol yields a clear solution of ≥ 2.5 mg/mL. To prepare a 1 mL working solution, add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix, followed by the addition of 450 μL of saline to reach the final volume.[5]
-
Another option is to use a solution of 20% SBE-β-CD in saline. For a 1 mL working solution, add 100 μL of a 25.0 mg/mL DMSO stock solution to 900 μL of the SBE-β-CD solution and mix well.[5]
-
-
For Administration in Feed:
-
Pbt434 can be mixed into rodent chow for chronic administration. For example, it has been spiked at a concentration of 0.25 g/kg of food.[1]
-
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Q4: I am concerned about potential off-target effects related to systemic iron depletion. Is this a known issue with this compound?
A key feature of Pbt434 is its moderate iron-binding affinity, which is lower than that of traditional iron chelators like deferiprone.[6] This characteristic is thought to contribute to its better tolerability profile.[6] In vivo studies in normal rodents have shown that Pbt434 did not deplete tissue iron stores.[1] This suggests that Pbt434 is designed to target the pathological accumulation of labile iron in specific brain regions without causing systemic iron deficiency.[1][6]
Q5: What are the typical effective doses of this compound in mouse models of neurodegenerative diseases?
The effective dose can vary depending on the specific animal model and administration route. In several published studies, a dose of 30 mg/kg/day administered orally (either by gavage or in chow) has been shown to be effective in mouse models of Parkinson's disease (6-OHDA and MPTP models) and in a transgenic model (hA53T α-synuclein).[1] This dose was well-tolerated in mice.[1]
Quantitative Data Summary
Table 1: In Vivo Efficacy of Pbt434 in Parkinson's Disease Mouse Models
| Animal Model | Pbt434 Dose | Administration Route | Duration of Treatment | Key Findings | Reference |
| 6-OHDA Mouse Model | 30 mg/kg/day | Oral Gavage | 18 days | Preserved up to 75% of remaining SNpc neurons. | [1] |
| MPTP Mouse Model | 30 mg/kg/day | Oral Gavage or in Chow | 20 days | Prevented loss of SNpc neurons and rescued motor performance. | [1] |
| hA53T α-synuclein Tg Mouse | ~37 mg/kg/day | In Chow | 4 months | Decreased insoluble α-synuclein in the nigra and increased nigral ferroportin levels. | [1] |
Table 2: In Vitro Effects of Pbt434
| Cell Type/Assay | Pbt434 Concentration | Incubation Time | Key Findings | Reference |
| In vitro redox assay | 0-20 µM | 3 hours | Significantly inhibited H₂O₂ production by iron. | [5] |
| α-synuclein aggregation assay | 0-20 µM | 3 hours | Significantly reduced the rate of Fe-mediated aggregation of α-synuclein. | [5] |
| hBMVEC | 0-100 µM | 24 hours | No cytotoxic effects observed. | [5] |
| hBMVEC | 20 µM | 24 hours | Increased expression of total Transferrin Receptor (TfR) and Ceruloplasmin (Cp) protein levels. | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (2.5 mg/mL)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO. Ensure the compound is fully dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[5]
-
On the day of the experiment, prepare the working solution fresh.
-
For a 1 mL final volume, add 100 μL of the 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 in a sterile microcentrifuge tube.
-
Vortex the mixture until it is homogeneous.
-
Add 50 μL of Tween-80 to the mixture and vortex again until evenly mixed.
-
Add 450 μL of saline to the tube to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly to ensure it is a clear and homogeneous solution.
-
Administer the freshly prepared solution to the animals via oral gavage at the desired dosage.
Visualizations
Signaling Pathway
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
Pbt434 mesylate experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pbt434 mesylate. The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Experiments
-
Question 1: We are observing inconsistent results in our cell-based assays with Pbt434. What are the potential sources of this variability?
-
Answer: Inconsistencies in in vitro experiments with Pbt434 can arise from several factors related to its mechanism as an iron chelator. Key areas to investigate include:
-
Basal Iron Levels in Media: The concentration of iron in your cell culture media can significantly impact the apparent efficacy of Pbt434. It is recommended to use a defined, low-serum or serum-free medium where possible to control for variability in iron content. If serum is required, lot-to-lot variability of serum can be a major contributor.
-
Cellular Iron Status: The baseline iron levels within your cells can influence their response to Pbt434. Ensure consistent cell culture conditions, including passage number and seeding density, as these can affect cellular iron uptake and storage.
-
Presence of Other Divalent Cations: Pbt434 has a high affinity for iron, but it is important to consider the potential for interactions with other divalent cations in your media, which could compete for binding.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your vehicle. Precipitation of the compound can lead to a lower effective concentration and thus variable results. It is advisable to prepare fresh working solutions for each experiment.
-
-
-
Question 2: Pbt434 is reported to increase the expression of iron-responsive proteins like the transferrin receptor (TfR). We are not seeing a consistent upregulation. Why might this be?
-
Answer: The regulation of iron-responsive proteins is a dynamic process. A lack of consistent TfR upregulation could be due to:
-
Timing of Measurement: The transcriptional and translational response to changes in the labile iron pool occurs over time. It is crucial to perform a time-course experiment to identify the optimal time point for observing changes in TfR expression in your specific cell model.
-
Cell-Specific Responses: Different cell types may have varying sensitivities and responses to iron chelation. The response observed in human brain microvascular endothelial cells (hBMVEC) may not be identical in other cell lines.
-
Compensatory Mechanisms: Cells have robust mechanisms to maintain iron homeostasis. It is possible that compensatory pathways are activated that mask the expected upregulation of TfR at the time points you are measuring.
-
-
In Vivo Experiments
-
Question 3: We are not observing the expected neuroprotective effects of Pbt434 in our Parkinson's disease animal model. What are some potential reasons?
-
Answer: Several factors can contribute to a lack of efficacy in in vivo models:
-
Animal Diet and Iron Content: The iron content of the animal chow can significantly influence the baseline iron levels in the brain and periphery. It is critical to use a standardized diet with a known iron concentration to ensure reproducibility.
-
Route and Timing of Administration: Pbt434 is orally bioavailable.[1] However, the timing of administration relative to the induction of the disease model (e.g., 6-OHDA or MPTP intoxication) is crucial for observing a protective effect. Refer to published protocols for guidance on appropriate dosing schedules.[2][3]
-
Pharmacokinetics and Blood-Brain Barrier Penetration: While Pbt434 can cross the blood-brain barrier, factors such as species differences in metabolism and clearance can affect its concentration in the central nervous system.[1][4] It may be necessary to perform pharmacokinetic studies in your specific animal model to confirm adequate brain exposure.
-
Model-Specific Pathophysiology: The underlying pathology of different Parkinson's disease models can vary. The efficacy of Pbt434 may be more pronounced in models where iron-mediated oxidative stress and α-synuclein aggregation are prominent features.
-
-
-
Question 4: Are there any known issues with Pbt434 formulation for in vivo studies?
-
Answer: For in vivo experiments, it is recommended to prepare fresh formulations of this compound for each administration to avoid potential degradation or precipitation. The vehicle used for dissolution should be optimized for solubility and biocompatibility. Sonication may be used to aid dissolution if precipitation occurs.[4]
-
Quantitative Data Summary
| Parameter | In Vitro | In Vivo | Reference |
| Effective Concentration | 0-20 µM for inhibition of H₂O₂ production and α-synuclein aggregation. 20 µM for increased TfR and Cp expression in hBMVEC. | 30 mg/kg/day (p.o.) in mouse models of Parkinson's disease. | [4][5] |
| Toxicity | No cytotoxic effects observed up to 100 µM in hBMVEC for 24 hours. | Well-tolerated at effective doses in preclinical models. | [4][5] |
| Effect on Neuronal Loss | N/A | Preserved up to 75% of SNpc neurons in a 6-OHDA mouse model. | [2] |
Experimental Protocols
In Vitro Inhibition of Iron-Mediated Redox Activity
-
Objective: To assess the ability of Pbt434 to inhibit the production of hydrogen peroxide (H₂O₂) mediated by the reaction of Fe(II) with dopamine.
-
Materials: this compound, Fe(II)-citrate, dopamine, aerated buffer.
-
Procedure:
-
Prepare a solution of Fe(II)-citrate in aerated buffer.
-
Add dopamine to initiate the redox reaction.
-
Incubate with varying concentrations of Pbt434 (e.g., 0-20 µM).
-
Measure the production of H₂O₂ using a suitable assay.
-
Include a negative control (no Pbt434) and a positive control (a known iron chelator). An analog of Pbt434 with a blocked metal-binding site (Pbt434-met) can be used as a negative control to demonstrate the metal-dependent mechanism.[2]
-
In Vivo Neuroprotection Study in a 6-OHDA Mouse Model of Parkinson's Disease
-
Objective: To evaluate the neuroprotective effects of Pbt434 against 6-hydroxydopamine (6-OHDA)-induced neuronal loss.
-
Animal Model: Mice receiving a unilateral injection of 6-OHDA into the striatum.
-
Treatment:
-
Administer this compound orally at a dose of 30 mg/kg/day.
-
Begin treatment 3 days after the 6-OHDA lesion.
-
Continue treatment for a specified period (e.g., 21 days).
-
-
Outcome Measures:
-
Assess motor function using tests such as amphetamine-induced rotations.
-
Perform immunohistochemical analysis of brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).
-
Measure levels of iron and α-synuclein in the midbrain.[2][3]
-
Visualizations
Caption: Proposed mechanism of action of Pbt434.
Caption: General experimental workflow for Pbt434 evaluation.
Caption: Troubleshooting flowchart for Pbt434 experiments.
References
- 1. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Pbt434 Mesylate: A Comparative Analysis Against Other α-Synuclein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. Consequently, inhibiting the aggregation of this protein has become a major therapeutic focus. This guide provides a comparative overview of Pbt434 mesylate, a novel α-synuclein inhibitor, and other prominent inhibitors in development, supported by available experimental data.
Mechanism of Action: A Differentiated Approach
This compound (also known as ATH434) is a potent, orally bioavailable small molecule that can cross the blood-brain barrier.[1][2] Its primary mechanism of action is as an iron chelator.[1][2] By modulating iron trafficking and inhibiting iron-mediated redox activity, this compound effectively prevents the aggregation of α-synuclein.[1][2][3][4] This approach distinguishes it from many other α-synuclein inhibitors that directly target the protein itself.
In contrast, other therapeutic strategies include:
-
Monoclonal Antibodies: These large molecules, such as prasinezumab and the discontinued cinpanemab, are designed to bind to aggregated forms of α-synuclein, promoting their clearance.[5]
-
Small Molecule Aggregation Inhibitors: Compounds like minzasolmin and emrusolmin are designed to directly interfere with the misfolding and aggregation process of α-synuclein.
-
Immunotherapies (Vaccines): Active immunization strategies, such as with PD01A and PD03A, aim to stimulate the patient's immune system to produce antibodies against α-synuclein.[6]
Preclinical and Clinical Data: A Comparative Overview
Direct head-to-head comparative studies with quantitative data are limited in the publicly available literature. However, a summary of key findings for this compound and other selected inhibitors is presented below.
| Inhibitor | Type | Mechanism of Action | Key Preclinical Findings | Key Clinical Findings |
| This compound | Small Molecule | Iron Chelator, Inhibits iron-mediated α-synuclein aggregation and redox activity | - Prevents loss of substantia nigra pars compacta neurons in 6-OHDA and MPTP mouse models.[3][4] - Lowers nigral α-synuclein accumulation and rescues motor performance in toxin-based and transgenic (hA53T) mouse models of Parkinson's disease.[3][4] | - Phase 1 trial completed successfully, demonstrating safety and tolerability in healthy adult and elderly volunteers.[7] |
| Prasinezumab | Monoclonal Antibody | Binds to aggregated α-synuclein | - Preclinical data supported advancement to clinical trials. | - Phase 2 trials (PASADENA and PADOVA) showed a trend towards slowing motor progression but did not meet the primary endpoint with statistical significance.[2][8][9] |
| Cinpanemab | Monoclonal Antibody | Binds to α-synuclein | - Preclinical data supported advancement to clinical trials. | - Phase 2 SPARK trial was terminated due to a lack of efficacy; no significant difference from placebo in disease progression.[5][10] |
| Minzasolmin | Small Molecule | α-synuclein misfolding and aggregation inhibitor | - Preclinical studies showed a reduction in α-synuclein pathology and neuroinflammation, with improved motor function in a transgenic mouse model.[11] | - Currently in clinical development. |
| Emrusolmin | Small Molecule | α-synuclein misfolding and aggregation inhibitor | - Preclinical data supported advancement to clinical trials. | - Currently in clinical development. |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are commonly employed to evaluate α-synuclein inhibitors:
In Vitro α-Synuclein Aggregation Assays
-
Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the formation of amyloid fibrils in real-time. Recombinant α-synuclein is incubated under conditions that promote aggregation (e.g., agitation, physiological temperature) in the presence or absence of the inhibitor. The binding of ThT to β-sheet structures in the fibrils results in a measurable increase in fluorescence, allowing for the quantification of aggregation kinetics.
-
Cell-Based Aggregation Assays: Neuronal cell lines (e.g., SH-SY5Y) are engineered to overexpress α-synuclein. Aggregation can be induced, for example, by exposing the cells to pre-formed α-synuclein fibrils or other stressors. The effect of inhibitors on the formation of intracellular α-synuclein inclusions is then assessed using immunocytochemistry and high-content imaging.
Animal Models of Parkinson's Disease
-
Neurotoxin-Induced Models:
-
6-hydroxydopamine (6-OHDA) Model: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration. It is typically injected unilaterally into the striatum or medial forebrain bundle of rodents to model the motor deficits of Parkinson's disease.
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: MPTP is a proneurotoxin that, once metabolized in the brain, selectively destroys dopaminergic neurons in the substantia nigra. It is administered systemically to rodents or non-human primates.
-
-
Transgenic Models:
-
Human A53T α-Synuclein (hA53T) Transgenic Mice: These mice overexpress a mutant form of human α-synuclein (A53T) that is associated with early-onset, familial Parkinson's disease. They develop progressive motor deficits and α-synuclein pathology.
-
In these animal models, the efficacy of an inhibitor is typically evaluated by assessing:
-
Behavioral Outcomes: Motor function is assessed using tests such as the rotarod, pole test, and open field test.
-
Histopathological Analysis: The number of surviving dopaminerigic neurons in the substantia nigra is quantified using stereological methods. The levels and distribution of α-synuclein aggregates are assessed by immunohistochemistry.
-
Biochemical Analysis: Levels of dopamine and its metabolites in the striatum are measured by high-performance liquid chromatography (HPLC).
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed mechanism of Pbt434 and a typical experimental workflow for evaluating α-synuclein inhibitors.
Caption: Proposed mechanism of this compound in preventing neurodegeneration.
Caption: General experimental workflow for α-synuclein inhibitor evaluation.
Conclusion
This compound represents a promising therapeutic candidate for synucleinopathies with a distinct mechanism of action centered on iron modulation. Preclinical studies have demonstrated its potential to prevent neurodegeneration and reduce α-synuclein pathology. While direct comparative data with other inhibitors is not yet available, its successful Phase 1 trial and unique mechanism warrant further investigation in later-stage clinical studies. The field of α-synuclein inhibitors is diverse, with various approaches under investigation. Continued research and head-to-head clinical trials will be crucial to ultimately determine the most effective therapeutic strategies for these devastating neurodegenerative diseases.
References
- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. roche.com [roche.com]
- 3. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Trial of Cinpanemab in Early Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cell based α-synuclein Aggregation Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Alpha Synuclein Transgenic Mouse Models - Neurology CRO - InnoSer [innoserlaboratories.com]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. roche.com [roche.com]
- 10. Cinpanemab - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Pbt434 Mesylate and Other Iron Chelators for Neuroprotection in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Pbt434 mesylate with alternative iron chelators, deferiprone, and deferoxamine, in preclinical models of Parkinson's disease. The information is compiled from peer-reviewed scientific literature to support research and development in neuroprotective therapies.
Executive Summary
This compound is a novel, orally bioavailable, moderate-affinity iron chelator that has demonstrated significant neuroprotective effects in multiple preclinical models of Parkinson's disease. Unlike traditional iron chelators, Pbt434 is designed to selectively target the pathological pool of labile iron without disrupting systemic iron homeostasis. This guide presents a comparative analysis of Pbt434's performance against deferiprone and deferoxamine, focusing on quantitative data from key preclinical studies.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives in widely used rodent models of Parkinson's disease.
Table 1: Neuroprotection in the 6-Hydroxydopamine (6-OHDA) Mouse Model
| Compound | Dosage | Administration Route | Neuronal Preservation (SNpc) | Motor Function Improvement | Key Findings & Citations |
| This compound | 30 mg/kg/day | Oral | Up to 75% preservation of remaining neurons | Significant improvement in rotational behavior | Prevents loss of substantia nigra pars compacta (SNpc) neurons and rescues motor performance.[1] |
| Deferiprone | 10 mg/kg | Systemic | Significantly attenuated the loss of dopaminergic neurons | Not explicitly quantified | Demonstrates neuroprotective effects by reducing neuronal loss.[2][3] |
| Deferoxamine | 30 mg/kg | Systemic | Significantly attenuated the loss of dopaminergic neurons | Not explicitly quantified | Shows therapeutic efficacy in attenuating neuronal loss.[2][3] |
Table 2: Neuroprotection in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model
| Compound | Dosage | Administration Route | α-Synuclein Level Reduction | Motor Function Improvement | Key Findings & Citations |
| This compound | 30 mg/kg/day | Oral | Abolished the MPTP-induced rise in α-synuclein levels in the SNpc | Significantly reduced motor deficits in the pole test | Lowers nigral α-synuclein accumulation and rescues motor performance.[4] |
| Deferoxamine | Not explicitly quantified in a direct MPTP comparison | Intranasal | Decreased the number of pathological α-synuclein formations (in an rAAV-α-synuclein model) | Partial improvement in motor behavior | Modulates α-synuclein-induced pathology.[5] |
| Deferiprone | Not explicitly quantified in a direct MPTP comparison | Not specified | No alteration in α-synuclein aggregation (in a transgenic α-synuclein model with iron feeding) | Significantly improved performance in rotarod and novel object recognition tests | Rescues behavioral deficits induced by mild iron exposure.[6][7] |
Mechanism of Action: A Comparative Overview
This compound distinguishes itself from other iron chelators through its moderate iron affinity. This property is hypothesized to allow for the chelation of loosely bound, redox-active iron implicated in neurotoxicity, while sparing iron that is essential for normal physiological functions.
-
This compound: Inhibits iron-mediated redox activity and the aggregation of α-synuclein. It also modulates iron trafficking at the blood-brain barrier and increases the levels of the iron exporter ferroportin and the antioxidant protein DJ-1.[4]
-
Deferiprone: A bidentate iron chelator that can cross the blood-brain barrier. It has been shown to reduce iron levels in the brain. However, clinical trials in Parkinson's disease patients have yielded mixed results, with some studies indicating a worsening of symptoms.[8]
-
Deferoxamine: A hexadentate iron chelator with high affinity for iron. Its ability to cross the blood-brain barrier is limited, often requiring alternative delivery methods like intranasal administration for central nervous system effects.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Pbt434 and the workflows of the key experimental models used in its validation.
References
- 1. Assessment of Sensorimotor Function in Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically available iron chelators induce neuroprotection in the 6-OHDA model of Parkinson's disease after peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Chronic intranasal deferoxamine ameliorates motor defects and pathology in the α-synuclein rAAV Parkinson's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deferiprone Rescues Behavioral Deficits Induced by Mild Iron Exposure in a Mouse Model of Alpha-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferiprone Rescues Behavioral Deficits Induced by Mild Iron Exposure in a Mouse Model of Alpha-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Pbt434 Mesylate: A Comparative Guide to its Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Pbt434 mesylate with other notable neuroprotective agents investigated for neurodegenerative diseases, particularly Parkinson's disease. The information is presented to facilitate objective assessment and inform future research and development directions.
Mechanism of Action: this compound
This compound is a novel, orally bioavailable, and brain-penetrant small molecule. Its neuroprotective effects are primarily attributed to its ability to inhibit iron-mediated redox activity and the aggregation of alpha-synuclein (α-synuclein), a protein critically implicated in the pathology of Parkinson's disease and other synucleinopathies.[1][2] Pbt434 is designed to target and redistribute labile iron, thereby preventing the generation of toxic reactive oxygen species and the iron-induced aggregation of α-synuclein.[1][3] This dual action on two key pathological processes in Parkinson's disease distinguishes it from many other neuroprotective agents.
Comparative Efficacy Data
The following table summarizes the preclinical efficacy of this compound in comparison to other neuroprotective agents in widely used animal models of Parkinson's disease.
| Agent | Animal Model | Key Efficacy Endpoints | Outcome | Reference |
| This compound | 6-OHDA Mouse Model | Preservation of Substantia Nigra pars compacta (SNpc) neurons | Prevented loss of SNpc neurons. | [1][4] |
| Motor Function (Rotational Behavior) | Rescued motor performance. | [1] | ||
| MPTP Mouse Model | Preservation of SNpc neurons | Prevented loss of SNpc neurons. | [1][4] | |
| Motor Function (Pole Test) | Rescued motor performance. | [1] | ||
| Rasagiline | MPTP Mouse Model | Striatal Dopamine Levels | Attenuated MPTP-induced dopamine depletion. | [1] |
| SNpc Neuron Count | Showed neuroprotective effects on dopaminergic neurons. | [1] | ||
| Minocycline | MPTP Mouse Model | SNpc Neuron Count | Dose-dependently blocked MPTP-induced decrease in TH-positive neurons. | [5] |
| Striatal Dopamine Levels | Blocked MPTP-induced decrease in striatal dopamine. | [5] | ||
| Creatine | MPTP Mouse Model | Striatal Dopamine Levels | Produced significant protection against MPTP-induced dopamine depletions. | [6] |
| SNpc Neuron Count | Protected against MPTP-induced loss of neurons in the substantia nigra. | [6] | ||
| Deferiprone | 6-OHDA Rat Model | SNpc Neuron Count | Increased survival of dopaminergic neurons. | [7] |
| MPTP Mouse Model | SNpc Neuron Count | Increased survival of dopaminergic neurons. | [7] |
Experimental Protocols
Detailed methodologies for the key preclinical models cited in this guide are provided below.
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This model induces the degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.
-
Animal Strain: C57BL/6 mice are commonly used.
-
Procedure:
-
Pre-treatment: To protect noradrenergic neurons from the toxin, mice are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA administration.
-
Anesthesia: Mice are anesthetized using isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region.
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 2-4 µg in 1-2 µl of saline with 0.02% ascorbic acid to prevent oxidation) is unilaterally injected into the medial forebrain bundle or the striatum using a Hamilton syringe. The injection is performed slowly over several minutes.
-
Post-operative Care: Animals receive post-operative analgesia and are closely monitored for recovery.
-
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: The extent of the dopaminergic lesion is assessed by measuring the rotational behavior induced by the dopamine agonist apomorphine or the dopamine-releasing agent amphetamine. A higher number of contralateral rotations indicates a more severe lesion. This is typically performed 2-4 weeks post-lesion.
-
-
Histological Analysis:
-
At the end of the study, mice are euthanized, and their brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
The MPTP model is another widely used paradigm that causes selective destruction of dopaminergic neurons in the substantia nigra.
-
Animal Strain: C57BL/6 mice are highly susceptible to MPTP and are the preferred strain.
-
Procedure:
-
MPTP Administration: MPTP hydrochloride is dissolved in saline and administered to mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. Common dosing regimens include:
-
Acute: Four injections of 20 mg/kg MPTP at 2-hour intervals on a single day.
-
Sub-acute: One injection of 20-30 mg/kg MPTP daily for 5-7 consecutive days.
-
-
Housing and Safety: MPTP is a neurotoxin, and strict safety protocols must be followed for its handling and administration.
-
-
Behavioral Assessment:
-
Pole Test: This test assesses bradykinesia and motor coordination. The mouse is placed head-up on top of a vertical pole, and the time to turn and descend is measured. MPTP-lesioned mice typically take longer to perform this task.
-
Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
-
Neurochemical and Histological Analysis:
-
High-Performance Liquid Chromatography (HPLC): Seven to 21 days after the last MPTP injection, mice are euthanized, and the striatum is dissected to measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC.
-
Immunohistochemistry: Brain sections are stained for TH to quantify the number of surviving dopaminatorgic neurons in the substantia nigra.
-
Conclusion
This compound demonstrates a promising preclinical profile with a dual mechanism of action that targets both iron-mediated toxicity and α-synuclein aggregation. The presented data suggests its efficacy is comparable or favorable to other neuroprotective agents in established animal models of Parkinson's disease. Further head-to-head comparative studies and clinical trials are warranted to fully elucidate its therapeutic potential in humans. This guide serves as a foundational resource for researchers to contextualize the existing data and guide future investigations in the field of neuroprotection.
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mouse model of Parkinson disease (PD) [bio-protocol.org]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Minocycline enhances MPTP toxicity to dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creatine and cyclocreatine attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deferiprone Rescues Behavioral Deficits Induced by Mild Iron Exposure in a Mouse Model of Alpha-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pbt434 Mesylate and Deferoxamine in the Context of Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the therapeutic strategies being explored, the modulation of brain iron homeostasis has emerged as a promising avenue. Elevated iron levels are implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, through the catalysis of oxidative stress and promotion of protein aggregation. This guide provides a detailed, data-driven comparison of two iron-modulating compounds: the clinical-stage investigational drug Pbt434 mesylate and the well-established iron chelator, deferoxamine.
This document summarizes the known mechanisms of action, presents available quantitative data from preclinical studies in comparative tables, details relevant experimental protocols, and provides visual diagrams of key signaling pathways and proposed mechanisms to aid in the objective evaluation of these two compounds.
Overview and Mechanism of Action
This compound is a novel, orally bioavailable, second-generation 8-hydroxyquinoline derivative designed to cross the blood-brain barrier and modulate the activity of pathological iron pools without disrupting systemic iron balance.[1] Its proposed mechanism involves the inhibition of iron-mediated redox activity and the prevention of iron-mediated aggregation of proteins such as α-synuclein.[1] Pbt434 has a moderate affinity for iron, which is thought to allow it to selectively target loosely bound, pathological iron without depleting essential iron stores.[2][3]
Deferoxamine is a hexadentate bacterial siderophore with a very high affinity for ferric iron (Fe³⁺).[4] It is an FDA-approved drug for the treatment of iron overload conditions.[4] Deferoxamine acts as a strong iron chelator, binding to free iron in the body to form ferrioxamine, a water-soluble complex that is then excreted.[4] In the context of neurodegeneration, deferoxamine is thought to exert its neuroprotective effects by reducing iron-mediated oxidative stress and by activating the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, which promotes the expression of genes involved in cell survival and neurogenesis.[4][5]
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies of this compound and deferoxamine. It is important to note that direct head-to-head in vivo comparative studies are limited; therefore, data is compiled from independent studies.
| Parameter | This compound | Deferoxamine | Reference |
| Iron Chelation Potency (in vitro) | Significantly less potent at lowering cellular iron levels compared to deferoxamine. | High-potency iron chelator. | [1][2] |
| Effect on Cellular Iron Efflux (in vitro) | ~5-fold lesser ability to promote iron efflux from cultured neuronal cells compared to deferiprone (another iron chelator). | Potent inducer of cellular iron efflux. | [2] |
| Blood-Brain Barrier Penetration | Orally bioavailable and readily crosses the blood-brain barrier. | Limited ability to cross the blood-brain barrier, often requiring alternative delivery methods like intranasal administration for CNS effects. | [4][6] |
| In Vivo Efficacy in Parkinson's Disease Models | This compound | Deferoxamine | Reference |
| Neuroprotection (SNpc Neurons) | Preserved up to 75% of remaining neurons in the 6-OHDA mouse model. Significantly reduced neuronal loss in the MPTP mouse model. | Shown to be neuroprotective in various rodent models of Parkinson's disease. | [2][3] |
| α-Synuclein Pathology | Lowered nigral α-synuclein accumulation in MPTP and hA53T α-synuclein transgenic mouse models. | Not a primary reported mechanism of action, though iron chelation can indirectly affect α-synuclein aggregation. | [2] |
| Motor Function | Rescued motor performance in 6-OHDA, MPTP, and hA53T mouse models. | Has been shown to alleviate motor deficits in rodent models of Parkinson's disease. | [2][3] |
| Effect on Brain Iron Levels | Did not deplete tissue iron stores in normal rodents at effective doses. | Can decrease iron content in the brain. | [2][4] |
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used toxin-induced model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
Protocol Outline:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
MPTP Administration: MPTP is typically administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart. Control animals receive saline injections.
-
Drug Administration: this compound (e.g., 30 mg/kg/day) or deferoxamine is administered according to the study design, often starting after the MPTP intoxication to assess neuroprotective or neurorestorative effects.
-
Behavioral Assessment: Motor function is assessed using tests such as the pole test or rotarod test at specified time points after MPTP administration.
-
Neurochemical and Histological Analysis: At the end of the study, brains are harvested. The striatum is used for neurochemical analysis, such as measuring dopamine and its metabolites by high-performance liquid chromatography (HPLC). The midbrain is processed for histological analysis, including tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of dopaminergic neurons in the SNpc.
Measurement of Brain Iron Content by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for quantifying the total amount of an element in a biological sample.
Protocol Outline:
-
Sample Preparation: Brain tissue (e.g., substantia nigra) is dissected and weighed.
-
Digestion: The tissue is digested using a mixture of nitric acid and hydrogen peroxide, typically with heating, to break down the organic matrix and solubilize the metals.
-
Analysis: The digested sample is diluted and introduced into the ICP-MS instrument. The instrument atomizes and ionizes the sample in a high-temperature plasma. The ions are then separated by their mass-to-charge ratio and detected.
-
Quantification: The concentration of iron is determined by comparing the signal from the sample to a calibration curve generated from standards of known iron concentrations.
Thioflavin T (ThT) Assay for α-Synuclein Aggregation
The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils, such as aggregated α-synuclein, in vitro.
Protocol Outline:
-
Reagents: Recombinant α-synuclein monomer, Thioflavin T stock solution, and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Setup: In a microplate, α-synuclein monomer is incubated under conditions that promote aggregation (e.g., with agitation at 37°C). The test compound (Pbt434 or deferoxamine) is added at various concentrations.
-
Fluorescence Measurement: ThT is added to the wells, and the fluorescence intensity is measured at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
Data Analysis: An increase in ThT fluorescence indicates the formation of β-sheet-rich amyloid fibrils. The effect of the test compound on the lag time and the maximum fluorescence intensity is analyzed to determine its inhibitory effect on α-synuclein aggregation.
Signaling Pathways and Mechanisms of Action
Deferoxamine and the HIF-1α Signaling Pathway
Deferoxamine's neuroprotective effects are, in part, attributed to its ability to stabilize Hypoxia-Inducible Factor-1α (HIF-1α). By chelating iron, deferoxamine inhibits the activity of prolyl hydroxylases, enzymes that require iron as a cofactor to mark HIF-1α for degradation under normoxic conditions. The stabilization of HIF-1α leads to its translocation to the nucleus, where it promotes the transcription of genes involved in cell survival, angiogenesis, and erythropoiesis.
Caption: Deferoxamine's activation of the HIF-1α signaling pathway.
Proposed Mechanism of Pbt434 in Modulating Neuronal Iron Trafficking
Pbt434 is proposed to act at the level of the neurovascular unit and within the brain parenchyma to modulate iron homeostasis. Its ability to chelate extracellular ferrous iron (Fe²⁺) may inhibit its uptake by brain endothelial cells. Within the brain, Pbt434 may redistribute labile iron, preventing its participation in toxic redox reactions and its role in promoting the aggregation of proteins like α-synuclein.
Caption: Proposed mechanism of Pbt434 in modulating iron and α-synuclein aggregation.
Conclusion
This compound and deferoxamine represent two distinct strategies for targeting iron dyshomeostasis in neurodegenerative diseases. Deferoxamine is a potent, high-affinity iron chelator with established clinical use in iron overload disorders and demonstrated neuroprotective effects in preclinical models, although its utility for chronic neurodegenerative conditions may be hampered by its poor blood-brain barrier penetration and potential for systemic iron depletion. This compound, in contrast, is a brain-penetrant, moderate-affinity iron modulator designed to specifically target pathological iron pools implicated in neurodegeneration without causing systemic iron deficiency.
The available preclinical data suggests that Pbt434 can prevent neurodegeneration and protein aggregation in models of Parkinson's disease. While direct comparative efficacy studies with deferoxamine in these models are lacking, the distinct pharmacological profiles of these two compounds suggest they may be suited for different therapeutic applications. Further clinical investigation of Pbt434 will be crucial to determine its therapeutic potential in human neurodegenerative diseases. Researchers are encouraged to consider the specific experimental questions and therapeutic goals when choosing between a potent, broad-acting iron chelator like deferoxamine and a more targeted, moderate-affinity modulator like Pbt434.
References
- 1. 2.5. Tissue Iron Measurements [bio-protocol.org]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATH434 Rescues Pre-motor Hyposmia in a Mouse Model of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
Pbt434-met: The Inactive Control Validating the Metal-Binding Efficacy of Pbt434 Mesylate
For researchers in neurodegenerative diseases, particularly those focused on Parkinson's disease and other synucleinopathies, establishing the precise mechanism of a therapeutic candidate is paramount. This guide provides a comparative analysis of Pbt434 mesylate, a promising iron-targeting drug candidate, and its structurally similar but functionally inactive analog, Pbt434-met. The data presented here unequivocally demonstrates the utility of Pbt434-met as a negative control, highlighting that the neuroprotective effects of this compound are intrinsically linked to its metal-binding capacity.
This compound (also known as ATH434) is a novel, orally bioavailable small molecule designed to inhibit the aggregation of α-synuclein and mitigate iron-mediated oxidative stress, key pathological features of Parkinson's disease and Multiple System Atrophy (MSA).[1][2] Its mechanism of action is centered on its ability to chelate excess iron, thereby preventing the metal's participation in toxic redox reactions and its role in promoting the misfolding and aggregation of α-synuclein.[3][4]
To validate this mechanism, a crucial experimental tool is employed: Pbt434-met. This analog is synthesized by replacing the hydrogen of the phenolic hydroxide group on Pbt434 with a methyl group.[5][6] This seemingly minor modification completely abolishes the compound's ability to bind with metal ions, rendering it an ideal negative control.[5][7] By comparing the activity of this compound with Pbt434-met in parallel experiments, researchers can confidently attribute the observed therapeutic effects to the metal-binding properties of this compound.
Comparative Efficacy: this compound vs. Pbt434-met
Experimental data from both in vitro and in vivo studies consistently show that while this compound exhibits significant neuroprotective effects, Pbt434-met remains inactive. This stark contrast underscores the critical role of iron chelation in the therapeutic action of this compound.
In Vitro Studies
| Assay | This compound | Pbt434-met | Key Finding |
| Iron-Mediated α-Synuclein Aggregation | Significantly reduced the rate of aggregation.[5] | Did not inhibit the rate of aggregation.[5] | Demonstrates the necessity of metal binding to prevent pathological protein aggregation. |
| Inhibition of Metal-Mediated Redox Activity | Significantly inhibited H₂O₂ production by iron.[5] | Did not inhibit H₂O₂ production. | Confirms that Pbt434's antioxidant effect is due to its metal-chelating properties. |
| Iron Uptake in Brain Endothelial Cells | Significantly decreased the rate of ⁵⁵Fe²⁺ uptake.[6] | No effect on ⁵⁵Fe²⁺ uptake.[6] | Suggests Pbt434's ability to modulate iron trafficking at the blood-brain barrier is dependent on metal binding. |
In Vivo Studies (MPTP Mouse Model of Parkinson's Disease)
| Parameter | This compound (30 mg/kg/day) | Pbt434-met (30 mg/kg/day) | Outcome |
| Substantia Nigra pars compacta (SNpc) Neuron Number | Significantly reduced MPTP-induced neuronal loss.[5] | No significant effect on neuronal loss.[5] | Highlights the in vivo neuroprotective effect is reliant on metal chelation. |
| Motor Function (Pole Test) | Significantly reduced MPTP-mediated motor deficits.[5] | No significant improvement in motor performance.[5] | Links the functional recovery to the metal-binding activity of Pbt434. |
Experimental Protocols
Inhibition of Iron-Mediated α-Synuclein Aggregation Assay[5]
-
Preparation of α-Synuclein: Recombinant α-synuclein is purified and pre-treated to ensure a monomeric form. The final protein concentration is adjusted to 186.6 μM.
-
Reaction Mixture: In individual tubes, the following are added in sequence: Tris-buffered saline (TBS), iron (III) nitrate, the test compound (Pbt434 or Pbt434-met) or vehicle (DMSO), and finally monomeric α-synuclein. The final concentration for the protein, iron, and compound is 186.6 μM each.
-
Aggregation Monitoring: Thioflavin T (ThT) is added to the reaction mixtures. ThT fluoresces upon binding to amyloid fibrils. The fluorescence is measured at regular intervals (e.g., every 30 minutes) for an extended period (e.g., 42 hours) to monitor the kinetics of aggregation. The lag time for the detection of fluorescent aggregates is a key parameter.
MPTP Mouse Model of Parkinson's Disease[5]
-
Animal Model: Male C57BL/6J mice are used. Parkinsonism is induced by the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Drug Administration: 24 hours after MPTP intoxication, mice are randomly assigned to receive daily oral gavage of either vehicle, Pbt434 (30 mg/kg/day), or Pbt434-met (30 mg/kg/day) for 21 days.
-
Behavioral Assessment: Motor coordination and performance are assessed using the pole test at 20 days post-MPTP injection.
-
Histological Analysis: At the end of the treatment period, brains are collected for immunohistochemical analysis to quantify the number of dopaminergic neurons in the substantia nigra pars compacta.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway of Pbt434 and the experimental workflow for its evaluation.
Caption: Proposed mechanism of Pbt434 neuroprotection.
Caption: Experimental workflow for validating Pbt434's mechanism.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Validation of Pbt434 Mesylate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pbt434 mesylate (also known as ATH434), a novel investigational drug for neurodegenerative diseases, with the alternative iron chelator, deferiprone. The information presented is collated from preclinical and clinical studies to support an independent validation of Pbt434's mechanism of action.
Core Mechanism of Action: A Tale of Two Iron Chelators
Pbt434 is a novel quinazolinone compound that exhibits moderate affinity for iron.[1][2] Its primary proposed mechanism of action is the inhibition of iron-mediated redox activity and the subsequent aggregation of alpha-synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies like Multiple System Atrophy (MSA).[1][3][4] Unlike traditional iron chelators, Pbt434 is reported to target a pathological, labile iron pool without significantly depleting systemic iron stores.[1][2][5] This targeted action is believed to contribute to its favorable safety profile.
In contrast, deferiprone is a well-established iron chelator that binds to ferric ions (iron III), forming a stable complex that is then excreted.[6][7] While also capable of crossing the blood-brain barrier and mopping up excess iron, its higher affinity for iron raises concerns about potential adverse effects related to the depletion of essential iron.[6][8] Clinical trials with deferiprone in Parkinson's disease have yielded mixed results, with some studies suggesting a potential worsening of symptoms in the absence of L-dopa.[9][10]
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies in various animal models of Parkinson's disease and MSA have demonstrated the neuroprotective effects of Pbt434. These studies provide quantitative data on its ability to preserve neurons, reduce protein aggregation, and improve motor function.
Neuronal Protection in the Substantia Nigra pars compacta (SNpc)
| Compound | Animal Model | Dosage | Neuronal Preservation vs. Toxin Control | Citation |
| Pbt434 | 6-OHDA Mouse Model | 30 mg/kg/day | Up to 75% preservation of SNpc neurons | [5] |
| Pbt434 | MPTP Mouse Model | 30 mg/kg/day | Significant reduction in SNpc neuronal loss | [5] |
| Deferiprone | Not directly compared in the same preclinical models in the provided search results. |
Impact on Alpha-Synuclein Aggregation
| Compound | Model System | Key Findings | Citation |
| Pbt434 | In vitro | Inhibits iron-mediated aggregation of alpha-synuclein. | [1][2] |
| Pbt434 | hA53T α-synuclein Transgenic Mouse | Lowered nigral α-synuclein accumulation. | [1][5] |
| Pbt434 | PLP-α-Syn Mouse Model of MSA | Reduced alpha-synuclein aggregation. | [4] |
| Deferiprone | Not explicitly detailed in the provided search results for preclinical alpha-synuclein aggregation studies. |
Motor Function Improvement
| Compound | Animal Model | Assessment | Outcome | Citation |
| Pbt434 | 6-OHDA Mouse Model | L-DOPA induced rotations | Significantly fewer rotations | [5] |
| Pbt434 | MPTP Mouse Model | Pole Test | Significantly reduced motor deficits | [5] |
| Deferiprone | Not directly compared in the same preclinical models in the provided search results. |
Clinical Insights: Safety and Efficacy in Humans
Phase 1 clinical trials in healthy adult and older adult volunteers have shown that Pbt434 is safe, well-tolerated, and orally bioavailable, with the ability to penetrate the brain.[11][12] A Phase 2 trial in patients with MSA demonstrated that ATH434 slowed disease progression, with the 50 mg dose showing a 48% slowing at 52 weeks compared to placebo.[11][13] The treatment also led to a reduction in iron accumulation in affected brain regions.[11][14]
Clinical trials with deferiprone in Parkinson's disease have shown mixed results. While some smaller Phase 2 trials suggested promise in modifying motor symptoms, larger studies have not consistently demonstrated a benefit and have raised safety concerns, particularly in patients not taking L-dopa.[8][9][10]
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed mechanism of action of Pbt434 in preventing neurodegeneration.
Caption: Workflow for assessing neuroprotection in the SNpc of Parkinson's disease models.
Detailed Experimental Protocols
Stereological Counting of Substantia Nigra pars compacta (SNpc) Neurons
-
Tissue Preparation: Following euthanasia, brains are rapidly removed and processed for cryosectioning. Typically, 40 µm thick coronal sections are collected serially throughout the entire SNpc.[15]
-
Immunohistochemistry: Sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[4][16] This involves incubation with a primary antibody against TH, followed by a secondary antibody conjugated to a detectable marker (e.g., DAB for brightfield microscopy or a fluorophore for fluorescence microscopy).[16]
-
Stereological Analysis: Unbiased stereological methods, such as the optical fractionator principle, are employed to estimate the total number of TH-positive neurons in the SNpc.[17][18] This involves systematic random sampling of counting frames within each section and counting cells that fall within the frame and its inclusion boundaries. A Gundersen coefficient of error (CE) of less than 0.1 is generally considered acceptable.[17]
In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
-
Protein Preparation: Recombinant human alpha-synuclein is expressed and purified. To ensure a monomeric starting population, the protein is often treated with hexafluoroisopropanol (HFIP) and then resuspended in the desired buffer.[19]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains monomeric alpha-synuclein (e.g., 70 µM), Thioflavin T (ThT, e.g., 25 µM), the test compound (Pbt434 or vehicle), and buffer to a final volume.[20]
-
Incubation and Measurement: The plate is incubated at 37°C with continuous shaking to promote aggregation.[20] ThT fluorescence is measured at regular intervals using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm. An increase in fluorescence intensity indicates the formation of beta-sheet-rich amyloid fibrils.
-
Data Analysis: The lag time, rate of aggregation, and final fluorescence intensity are calculated to determine the effect of the test compound on alpha-synuclein aggregation kinetics.
Conclusion
The available evidence from independent preclinical and early-stage clinical studies supports the proposed mechanism of action for this compound as a modulator of pathological iron and an inhibitor of alpha-synuclein aggregation. Its distinct, more targeted approach to iron chelation compared to broader-acting agents like deferiprone may offer a more favorable safety and efficacy profile for the treatment of synucleinopathies. The quantitative data from animal models and the positive outcomes from the Phase 2 trial in MSA patients are encouraging and warrant further investigation in larger, pivotal clinical trials. The detailed experimental protocols provided herein offer a framework for the continued independent validation of this promising therapeutic candidate.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism Underlying the Effectiveness of Deferiprone in Alleviating Parkinson's Disease Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Deferiprone in Parkinson's – Parkinson's Movement [parkinsonsmovement.com]
- 9. Efficacy of the iron‐chelating agent, deferiprone, in patients with Parkinson's disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic modalities of deferiprone in Parkinson's disease: SKY and EMBARK studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 13. neurologylive.com [neurologylive.com]
- 14. drugs.com [drugs.com]
- 15. A Comparison of Model-Based (2D) and Design-Based (3D) Stereological Methods for Estimating Cell Number in the Substantia Nigra pars compacta of the C57BL/6J Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2.5. Quantification of Dopaminergic Cell Loss in SNpc [bio-protocol.org]
- 18. Application of the Physical Disector Principle for Quantification of Dopaminergic Neuronal Loss in a Rat 6-Hydroxydopamine Nigral Lesion Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 20. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pbt434 Mesylate: A Comparative Analysis of Efficacy in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pbt434 mesylate's efficacy against alternative treatments for neurodegenerative diseases, primarily focusing on Parkinson's Disease (PD) and Multiple System Atrophy (MSA). The information is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Mechanism of Action: this compound
This compound is a novel, orally bioavailable, brain-penetrant small molecule that acts as a moderate-affinity iron chelator.[1][2] Its primary mechanism of action is to inhibit the aggregation of alpha-synuclein (α-synuclein), a protein that misfolds and accumulates in the brain of individuals with synucleinopathies like PD and MSA.[1][3] By binding to and redistributing excess iron, this compound is believed to prevent iron-mediated redox activity and the subsequent aggregation of α-synuclein, thereby reducing oxidative stress and protecting neurons from degeneration.[1][3][4]
Preclinical Efficacy of this compound
Pbt434 has demonstrated significant efficacy in various animal models of PD and MSA.
Parkinson's Disease Models
In mouse models of PD using toxins like 6-OHDA and MPTP, orally administered Pbt434 (30 mg/kg/day) has been shown to:
-
Preserve substantia nigra pars compacta (SNpc) neurons, with up to 75% of neurons remaining after toxin exposure compared to untreated animals.[5]
-
Improve motor function.[1]
-
Reduce the accumulation of nigral α-synuclein.[4]
-
Decrease markers of oxidative damage.[4]
In a transgenic mouse model of PD (hA53T α-synuclein), Pbt434 also showed neuroprotective effects.[4]
Multiple System Atrophy Model
In a transgenic mouse model of MSA (PLP-α-Syn), oral administration of Pbt434 (3 to 30 mg/kg/day for 4 months) resulted in:
-
Reduced oligomeric and aggregated α-synuclein in the brain.[3]
-
A decrease in glial cell inclusions (GCIs) in the substantia nigra and pons.[2][3]
Clinical Evaluation of this compound
A Phase 1 clinical trial in healthy adult and older adult volunteers has been completed. The study demonstrated that Pbt434 is safe and well-tolerated with an adverse event profile comparable to placebo.[6][7] The compound is orally bioavailable and penetrates the brain, achieving concentrations in the cerebrospinal fluid (CSF) that are expected to be therapeutically effective based on animal models.[7][8] A Phase 2 clinical trial is currently underway to evaluate the safety and efficacy of Pbt434 in patients with MSA.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for this compound from preclinical studies and for approved alternative treatments from clinical trials in Parkinson's Disease and Multiple System Atrophy.
Table 1: this compound Efficacy in Preclinical Models
| Model | Intervention | Key Efficacy Endpoint | Result | Reference |
| Parkinson's Disease (6-OHDA mouse model) | Pbt434 (30 mg/kg/day) | Preservation of SNpc neurons | Up to 75% preservation | [5] |
| Parkinson's Disease (MPTP mouse model) | Pbt434 (30 mg/kg/day) | Depletion of SNpc neurons | 44% ± 4% depletion in MPTP group vs. significant preservation with Pbt434 | [1] |
| Multiple System Atrophy (PLP-α-Syn mouse model) | Pbt434 (3-30 mg/kg/day) | Reduction in aggregated α-synuclein | Significant reduction (P<0.05 at 12 months, P<0.01 at 16 months) | [3] |
| Multiple System Atrophy (PLP-α-Syn mouse model) | Pbt434 (3-30 mg/kg/day) | Preservation of SN neurons | Significant preservation at 16 months (P<0.001) | [3] |
| Multiple System Atrophy (PLP-α-Syn mouse model) | Pbt434 (3-30 mg/kg/day) | Improvement in motor function (pole test) | Significant improvement at 12 and 16 months (P<0.05) | [3] |
Table 2: Alternative Treatments - Efficacy in Parkinson's Disease (Clinical Trials)
| Drug Class | Drug | Trial | Dosage | Primary Endpoint | Result | Reference |
| Dopamine Agonist | Pramipexole | Monotherapy in early PD | Up to 4.5 mg/day | Change in UPDRS Parts II & III | Significant reduction vs. placebo (p ≤ 0.0001) | [9][10] |
| Dopamine Agonist | Ropinirole | Monotherapy in early PD | Titrated up to 24 mg/day | Improvement in UPDRS motor score | 43.4% improvement vs. 21.0% for placebo (p = 0.018) | [11] |
| MAO-B Inhibitor | Rasagiline | TEMPO study (early PD) | 1 mg/day | Change in total UPDRS score | -2.7 point improvement vs. placebo | [12] |
| MAO-B Inhibitor | Selegiline | DATATOP study (early PD) | 10 mg/day | Improvement in UPDRS motor score | 1.8 point improvement vs. placebo at 3 months | [12] |
Table 3: Alternative Treatments - Efficacy in Multiple System Atrophy (Clinical Trials)
| Drug | Trial | Dosage | Primary Endpoint | Result | Reference |
| Levodopa | Retrospective analysis | 300-900 mg/day | Clinical effectiveness | Effective in 2/9, mildly effective in 2/9 MSA-P patients | [4][13] |
| Rasagiline | Randomized, placebo-controlled | 1 mg/day | Change in total UMSARS score | No significant difference vs. placebo (-0.60 point difference) | [14] |
| Riluzole | NNIPPS trial | 50-200 mg/day | Survival | No significant difference vs. placebo | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
Pbt434 Preclinical Studies (General Protocol)
-
Animal Models: Studies utilized established mouse models that replicate key pathological features of PD (6-OHDA or MPTP induced neurodegeneration) and MSA (transgenic mice overexpressing human α-synuclein, PLP-α-Syn).[1][3][5]
-
Drug Administration: Pbt434 was administered orally, typically via gavage or mixed in food, at doses ranging from 3 to 30 mg/kg/day.[3][5]
-
Behavioral Assessments: Motor function was evaluated using tests such as the pole test, which assesses bradykinesia and motor coordination.[3]
-
Histological and Biochemical Analyses: Post-mortem brain tissue was analyzed to quantify the number of surviving neurons in the substantia nigra using stereological methods. The levels of aggregated α-synuclein and glial cell inclusions were assessed using immunohistochemistry and Western blotting.[2][3]
Clinical Trials for Alternative Treatments (General Protocol)
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. neurology.org [neurology.org]
- 4. Effectiveness of Levodopa in Patients with Multiple System Atrophy and Associated Clinicopathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alteritytherapeutics.com [alteritytherapeutics.com]
- 7. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. Efficacy of pramipexole, a novel dopamine agonist, as monotherapy in mild to moderate Parkinson's disease. The Pramipexole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A placebo-controlled evaluation of ropinirole, a novel D2 agonist, as sole dopaminergic therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Monoamine Oxidase Type B Inhibitors in Parkinson's Disease [medscape.org]
- 13. Effectiveness of Levodopa in Patients with Multiple System Atrophy and Associated Clinicopathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of rasagiline in patients with the parkinsonian variant of multiple system atrophy: a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brainsupportnetwork.org [brainsupportnetwork.org]
Pbt434 Mesylate (ATH434): A Comparative Analysis of Clinical Trial Results in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pbt434 mesylate (also known as ATH434), a novel small molecule inhibitor of alpha-synuclein aggregation and iron chaperone, with other therapeutic alternatives for neurodegenerative diseases, primarily focusing on Multiple System Atrophy (MSA) and Parkinson's Disease (PD). The information is based on publicly available clinical trial data and preclinical studies.
Mechanism of Action
Pbt434 is a brain-penetrant, orally bioavailable small molecule designed to address the underlying pathology of synucleinopathies. Its dual mechanism of action involves:
-
Inhibition of Alpha-Synuclein Aggregation: Pbt434 has been shown to inhibit the aggregation of alpha-synuclein, a protein that misfolds and accumulates in the brains of individuals with Parkinson's disease, MSA, and other related disorders. This aggregation is a key pathological hallmark and is believed to contribute to neuronal dysfunction and death.
-
Iron Chaperoning: The compound possesses moderate affinity for iron and acts as an iron chaperone, redistributing labile iron within the central nervous system. Elevated iron levels in specific brain regions are associated with increased oxidative stress and alpha-synuclein aggregation. By modulating iron homeostasis, Pbt434 aims to reduce this pathological cascade.[1]
This compound in Multiple System Atrophy (MSA): Phase 2 Clinical Trial (ATH434-201)
A randomized, double-blind, placebo-controlled Phase 2 clinical trial (ATH434-201) evaluated the efficacy, safety, and pharmacokinetics of Pbt434 in patients with early-stage MSA.[2][3][4][5][6][7][8][9]
Efficacy Results
The trial demonstrated a clinically and statistically significant slowing of disease progression in patients treated with Pbt434 compared to placebo.
| Endpoint | Pbt434 Dose | Result | p-value |
| Modified Unified MSA Rating Scale (UMSARS) Part I (Activities of Daily Living) | 50 mg | 48% slowing of clinical progression at Week 52 | 0.03[3] |
| 75 mg | 29% slowing of clinical progression at Week 52 | 0.2[3] | |
| 75 mg | 62% slowing of progression at Week 26 | 0.05[3] | |
| Clinical Global Impression of Severity (CGI-S) | 50 mg | Overall benefit shown | 0.009[3] |
Biomarker Results
Biomarker analysis provided evidence of target engagement.
| Biomarker | Pbt434 Dose | Result | p-value |
| Iron Accumulation (MRI) | 50 mg | Reduced iron accumulation in substantia nigra, putamen, and globus pallidus | - |
| 50 mg | Significant reduction in putamen at 26 weeks | 0.025[3] | |
| 50 mg | Approached statistical significance in globus pallidus at 52 weeks | 0.08[3] | |
| 75 mg | Reduced iron accumulation in the globus pallidus | - | |
| Brain Volume | 50 mg and 75 mg | Trends in preservation of brain volume observed at 26 and 52 weeks | - |
Safety and Tolerability
Pbt434 was reported to be safe and well-tolerated, with adverse event rates comparable to placebo.[5]
Comparison with Alternative Therapies
This section compares Pbt434 with other investigational drugs for MSA and Parkinson's Disease.
Deferiprone (Iron Chelator) for Parkinson's Disease
Deferiprone is an iron chelator that has been investigated for its potential to slow the progression of Parkinson's disease.
The FAIRPARK-II trial was a large, randomized, placebo-controlled study in early-stage Parkinson's disease patients who had not yet started dopaminergic therapy.[10][11][12][13][14][15][16][17][18]
| Endpoint | Deferiprone | Placebo | Difference | p-value |
| Change in MDS-UPDRS Total Score (from baseline to 36 weeks) | +15.6 points (worsening) | +6.3 points (worsening) | 9.3 points | <0.001[10] |
| Withdrawal due to disease progression | 22.0% | 2.7% | - | - |
The trial showed that deferiprone was associated with a significant worsening of Parkinson's symptoms compared to placebo.[10][12][15]
Prasinezumab (Anti-Alpha-Synuclein Antibody) for Parkinson's Disease
Prasinezumab is a monoclonal antibody designed to target aggregated forms of alpha-synuclein.
The PADOVA study evaluated the efficacy and safety of prasinezumab in patients with early-stage Parkinson's disease.[19][20][21][22][23][24]
| Endpoint | Result | p-value |
| Primary Endpoint: Time to confirmed motor progression (Hazard Ratio) | 0.84 (16% risk reduction) | 0.0657 (not statistically significant)[21][23][24] |
| Subgroup Analysis (patients on levodopa): Time to confirmed motor progression (Hazard Ratio) | 0.79 (21% risk reduction) | - |
The PADOVA trial did not meet its primary endpoint, although some positive trends were observed, particularly in patients already receiving levodopa.[19][20][21]
Anle138b (Alpha-Synuclein Aggregation Inhibitor) for MSA and Parkinson's Disease
Anle138b is a small molecule that inhibits the formation of alpha-synuclein oligomers.
Anle138b has successfully completed a Phase 1a trial in healthy volunteers, demonstrating good safety and tolerability.[25][26][27] Clinical efficacy data from patient trials in MSA or PD are not yet publicly available. Preclinical studies in animal models of MSA have shown that anle138b can reduce alpha-synuclein accumulation, prevent motor decline, and offer neuroprotection.[28][29]
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are extensive and proprietary. However, the general methodologies are outlined below.
Pbt434 (ATH434-201) Phase 2 Trial in MSA
-
Design: Randomized, double-blind, placebo-controlled.[2][7][8][9]
-
Intervention: Pbt434 (50 mg or 75 mg twice daily) or placebo for 12 months.[4][5]
-
Primary Outcome Measures: Change in brain iron levels measured by MRI.[4]
-
Secondary Outcome Measures: Change in Unified MSA Rating Scale (UMSARS), Clinical Global Impression of Severity (CGI-S), and other clinical assessments.[3][4]
Deferiprone (FAIRPARK-II) Trial in Parkinson's Disease
-
Design: Multicenter, parallel-group, placebo-controlled, randomized.[14]
-
Participants: 372 patients with newly diagnosed Parkinson's disease, not on dopaminergic treatment.[12][16]
-
Intervention: Deferiprone (15 mg/kg twice daily) or placebo for 36 weeks.[10]
-
Primary Outcome Measure: Change in the total score of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[14]
Prasinezumab (PADOVA) Phase IIb Trial in Parkinson's Disease
-
Design: Multicenter, randomized, double-blind, placebo-controlled.[22][23]
-
Participants: 586 individuals with early-stage Parkinson's disease on stable symptomatic treatment.[21]
-
Intervention: Intravenous prasinezumab or placebo every 4 weeks for at least 76 weeks.[23]
-
Primary Outcome Measure: Time to confirmed motor progression, defined as a ≥5-point increase from baseline on the MDS-UPDRS Part III.[22]
Visualizations
Signaling Pathway of Pbt434
Caption: Proposed mechanism of action of Pbt434.
Experimental Workflow for a Randomized Controlled Trial
Caption: General workflow of a randomized controlled clinical trial.
Logical Relationship of Therapeutic Strategies
Caption: Therapeutic strategies targeting key pathologies.
References
- 1. Alterity's MSA Drug Shows 48% Efficacy in Phase 2 Trial Results | ATHE Stock News [stocktitan.net]
- 2. Positive Results from ATH434 Phase II Trial – Medthority [medthority.com]
- 3. cndlifesciences.com [cndlifesciences.com]
- 4. Alterity Presents ATH434 Phase 2 MSA Data; 35% Relative Effect | ATHE Stock News [stocktitan.net]
- 5. neurologylive.com [neurologylive.com]
- 6. alteritytherapeutics.com [alteritytherapeutics.com]
- 7. alteritytherapeutics.com [alteritytherapeutics.com]
- 8. alteritytherapeutics.com [alteritytherapeutics.com]
- 9. Brain Iron Chelation Linked With Worse Outcomes in Early Parkinson's | MedPage Today [medpagetoday.com]
- 10. FAIR-PARK II | Ecrin [ecrin.org]
- 11. Results of FAIRPARK-II deferiprone trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 12. fairpark2.eu [fairpark2.eu]
- 13. fairpark2.eu [fairpark2.eu]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. fairpark2.eu [fairpark2.eu]
- 17. Brain Iron Chelation with Deferiprone in Parkinson’s… | Clinician.com [clinician.com]
- 18. neurologylive.com [neurologylive.com]
- 19. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 20. roche.com [roche.com]
- 21. A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of intravenous prasinezumab in early-stage Parkinson's disease (PADOVA): Rationale, design, and baseline data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Roche’s Phase IIb Study of Prasinezumab Missed Primary Endpoint, But Suggests Possible Clinical Benefit in Early-Stage Parkinson’s Disease | Prothena Corporation plc [ir.prothena.com]
- 23. biopharmaboardroom.com [biopharmaboardroom.com]
- 24. Phase 1a trial findings of iLCT prioritised drug, Anle138b - Cure Parkinson's [cureparkinsons.org.uk]
- 25. MODAG Initiates First-in-Human Phase 1 Clinical Trial for Anle138b - MODAG Neuroscience Solutions [modag.net]
- 26. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Anle138b Partly Ameliorates Motor Deficits Despite Failure of Neuroprotection in a Model of Advanced Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pbt434 Mesylate in Different Disease Models
For Researchers, Scientists, and Drug Development Professionals
Pbt434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule currently under investigation for the treatment of synucleinopathies, including Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][2] This guide provides an objective comparison of Pbt434's performance in key preclinical disease models, supported by experimental data, to aid in its evaluation against other therapeutic strategies.
Mechanism of Action: A Dual Approach to Neuroprotection
Pbt434 is a quinazolinone compound designed to address two primary pathological drivers of neurodegeneration in synucleinopathies: iron dysregulation and α-synuclein aggregation.[3][4] Its mechanism is thought to involve the redistribution of reactive iron, thereby inhibiting iron-mediated oxidative stress and the subsequent aggregation of α-synuclein protein.[2][5][6] Unlike strong iron chelators such as deferiprone, Pbt434 has a more moderate affinity for iron, which may prevent the disruption of essential iron metabolism and lead to better tolerability.[3][7] This dual-action approach aims to not only protect neurons from dying but also to reduce the build-up of the toxic protein aggregates that are a hallmark of these diseases.[8]
Pbt434's dual mechanism targeting iron and α-synuclein.
Comparative Efficacy in Parkinson's Disease (PD) Models
Pbt434 has been evaluated in multiple toxin-based and transgenic animal models of Parkinson's disease.[3] In these studies, it demonstrated significant neuroprotective effects compared to both vehicle controls and the symptomatic treatment, Levodopa (L-DOPA).[9]
Data Summary: Pbt434 vs. Alternatives in PD Models
| Parameter | Vehicle Control | Pbt434 (30 mg/kg/day) | L-DOPA (20 mg/kg/day) | Disease Model |
| Nigral Neuron Survival | Significant Loss | Preserved up to 75% of remaining neurons [9] | No protection against nigral damage[9] | 6-OHDA Toxin Model[9] |
| Motor Performance | Impaired | Rescued motor performance [3] | Improved rotational behavior[9] | 6-OHDA & MPTP Models[3][9] |
| α-synuclein Levels | High | Lowered nigral α-synuclein accumulation [3] | Not Reported | hA53T Transgenic Model[3] |
| Oxidative Stress Markers | Elevated | Reduced markers of oxidative damage [3] | Not Reported | Multiple Models[3] |
Experimental Protocol: 6-OHDA Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA) model is a well-established method for inducing Parkinsonian neurodegeneration.
-
Model Induction: A neurotoxin, 6-OHDA, is injected into the mouse brain to selectively destroy dopaminergic neurons in the substantia nigra pars compacta (SNpc).[9]
-
Treatment Regimen: Oral Pbt434 (30 mg/kg/day) or L-DOPA (20 mg/kg/day) was administered beginning 3 days after the toxin injection.[9]
-
Efficacy Endpoints:
Experimental workflow for the 6-OHDA PD model.
Comparative Efficacy in Multiple System Atrophy (MSA) Models
MSA is a rare and rapidly progressing synucleinopathy with no effective disease-modifying therapies.[10][11] Pbt434 has shown promise in a transgenic mouse model that recapitulates key features of MSA pathology.[8][12]
Data Summary: Pbt434 in a Transgenic MSA Model
| Parameter | Vehicle Control | Pbt434 (3-30 mg/kg/day) | Disease Model |
| Nigral Neuron Survival | Progressive Loss | Preserved SNpc neurons [4][8] | PLP-α-syn Transgenic Mouse[4][8] |
| α-synuclein Aggregation | High Levels | Reduced oligomeric & urea-soluble α-synuclein [8][12] | PLP-α-syn Transgenic Mouse[8][12] |
| Glial Cell Inclusions (GCIs) | High Number | Reduced number of GCIs [8][12] | PLP-α-syn Transgenic Mouse[8][12] |
| Motor Function | Progressive Deficits | Improved motor function [2] | PLP-α-syn Transgenic Mouse[2] |
Experimental Protocol: PLP-α-syn Transgenic MSA Model
This model involves transgenic mice that overexpress human α-synuclein in oligodendrocytes, leading to the formation of glial cell inclusions (GCIs), a pathological hallmark of MSA.[4][8]
-
Model: PLP-α-syn transgenic mice, which develop progressive motor deficits and MSA-like pathology.[8][12]
-
Treatment Regimen: Pbt434 (at doses of 3, 10, or 30 mg/kg/day) or a vehicle was mixed into the food and administered for 4 months, starting at 12 months of age.[8][12]
-
Efficacy Endpoints:
Experimental workflow for the transgenic MSA model.
Clinical Perspective and Conclusion
The robust and consistent neuroprotective effects observed in these distinct disease models underscore the potential of Pbt434 as a disease-modifying agent. Pbt434 was found to be safe and well-tolerated in a Phase 1 clinical trial in healthy adult and elderly volunteers, with cerebrospinal fluid concentrations reaching levels associated with efficacy in the animal models.[1][13] A Phase 2 clinical trial to evaluate the efficacy of Pbt434 in patients with early-stage MSA is currently underway.[14]
References
- 1. alteritytherapeutics.com [alteritytherapeutics.com]
- 2. neurology.org [neurology.org]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 8. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disease-Modifying Therapies for Multiple System Atrophy: Where Are We in 2022? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
- 14. alteritytherapeutics.com [alteritytherapeutics.com]
Assessing the Translational Potential of Pbt434 Mesylate: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, Pbt434 mesylate (also known as ATH434) presents a compelling, orally bioavailable small molecule with a dual mechanism of action. This guide provides a comprehensive comparison of this compound with other emerging therapies, supported by available preclinical and clinical data, to aid in the assessment of its translational potential.
This compound is a novel compound that acts as both an iron chelator and an inhibitor of alpha-synuclein (α-synuclein) aggregation, a key pathological hallmark in synucleinopathies such as Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][2][3][4] Its therapeutic hypothesis is centered on the interplay between iron dyshomeostasis and α-synuclein pathology, where excess iron can promote the aggregation of α-synuclein and contribute to oxidative stress, leading to neuronal cell death.[3] By targeting both of these pathological features, this compound aims to offer a disease-modifying treatment approach.
Preclinical Efficacy of this compound
In preclinical studies, Pbt434 has demonstrated significant neuroprotective effects in various animal models of Parkinson's disease. A key study utilizing the 6-hydroxydopamine (6-OHDA) mouse model, a well-established model that mimics the dopaminergic neurodegeneration seen in PD, showed that oral administration of Pbt434 (30 mg/kg/day) commencing three days after the toxin-induced lesion resulted in the preservation of up to 75% of substantia nigra pars compacta (SNpc) neurons.[5] This neuroprotective effect was accompanied by improvements in motor performance.[5]
| Parameter | Vehicle | Pbt434 (30 mg/kg/day) | Levodopa |
| SNpc Neuron Loss | 65% loss compared to unlesioned control[5] | Significantly preserved neuron numbers compared with vehicle (p < 0.001)[5] | Did not protect neurons[5] |
| Rotational Behavior (Rotations/min) | High number of rotations | Significantly fewer rotations than vehicle (p < 0.05)[5] | Significantly fewer rotations than vehicle (p < 0.001)[5] |
| Motor Performance (Pole Test) | Impaired | Improvement in motor performance (p < 0.05)[5] | Not Reported |
Clinical Development and Safety Profile of this compound
This compound has successfully completed a Phase 1 clinical trial in healthy adult and elderly volunteers.[1] The study demonstrated that Pbt434 is safe and well-tolerated, with adverse event rates comparable to placebo.[1] Importantly, the trial confirmed that Pbt434 is orally bioavailable and penetrates the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) that are associated with efficacy in animal models.[1][6]
| Parameter | Finding |
| Safety | Safe and well-tolerated at all doses studied.[6] |
| Adverse Events | Adverse event rates were similar for Pbt434 and placebo; all were mild to moderate in severity.[6] No serious adverse events or discontinuations due to adverse events were reported.[6] |
| Pharmacokinetics | Orally bioavailable and brain penetrant.[1][6] |
| Tmax | 0.5–2 hours.[6] |
| Elimination Half-life | Up to 9.3 hours.[6] |
| CSF Concentrations | 102.5 to 229.5 ng/mL near Tmax at doses of 200–250 mg bid.[6] |
The Competitive Landscape: Alternative Therapeutic Strategies
The therapeutic pipeline for neurodegenerative diseases is diverse, with several alternative strategies being explored. For the purpose of this guide, we will focus on two main categories of competitors for this compound: other iron chelators and other α-synuclein aggregation inhibitors.
Alternative Iron Chelators: The Case of Deferiprone
Deferiprone is an iron chelator that has been investigated for the treatment of Parkinson's disease. However, its clinical development has yielded mixed and, in some cases, discouraging results. A Phase 2 clinical trial (FAIRPARK-II) involving 372 people with early-stage Parkinson's disease found that over a period of 36 weeks, Deferiprone was associated with a worsening of motor symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) compared to placebo.[7]
| Study | N | Treatment | Duration | Primary Outcome | Result |
| FAIRPARK-II [7] | 372 | Deferiprone (15 mg/kg twice daily) | 36 weeks | Change in MDS-UPDRS total score | Worsening of motor symptoms compared to placebo. |
These findings highlight a potential risk associated with strong iron chelation and underscore the importance of Pbt434's potentially more nuanced mechanism of action.
Alternative α-Synuclein Aggregation Inhibitors
Several other molecules targeting α-synuclein aggregation are in various stages of clinical development.
-
Anle138b: This small molecule inhibitor of α-synuclein oligomer formation has successfully completed a Phase 1a clinical trial, demonstrating good safety and tolerability in healthy volunteers.[8] The study also showed that Anle138b reached brain concentrations that were effective in preclinical models.[8] A Phase 1b study in Parkinson's disease patients has also been completed, showing comparable safety and pharmacokinetics to healthy volunteers.[9][10]
-
Prasinezumab: A monoclonal antibody targeting aggregated α-synuclein, Prasinezumab, has shown mixed results in clinical trials. The Phase 2 PASADENA study in early-stage Parkinson's disease did not meet its primary endpoint of a significant change in the sum of MDS-UPDRS Parts I, II, and III scores at 52 weeks.[11][12] However, a post-hoc analysis suggested a potential slowing of motor progression (MDS-UPDRS Part III) in a subgroup of patients with faster disease progression.[12] The Phase IIb PADOVA study also missed its primary endpoint but showed positive trends on multiple secondary and exploratory endpoints.[13][14]
| Study | N | Treatment | Duration | Primary Outcome | Result |
| PASADENA (Phase 2) [11][12] | 316 | Prasinezumab (1500 mg or 4500 mg) | 52 weeks | Change in MDS-UPDRS Parts I, II, and III | No significant difference compared to placebo. |
| PADOVA (Phase IIb) [13] | 586 | Prasinezumab | 18 months | Time to confirmed motor progression | Missed statistical significance (p=0.0657). |
-
Cinpanemab: Another monoclonal antibody targeting α-synuclein, Cinpanemab (BIIB054), unfortunately, did not show efficacy in a Phase 2 study (SPARK) in early Parkinson's disease.[15][16][17] The trial was terminated due to a lack of a treatment effect on both clinical and imaging outcomes.[16][17]
| Study | N | Treatment | Duration | Primary Outcome | Result |
| SPARK (Phase 2) [15][16][17] | 357 | Cinpanemab (250 mg, 1250 mg, or 3500 mg) | 52 weeks | Change in MDS-UPDRS total score | No significant difference compared to placebo. |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
The 6-OHDA mouse model is a widely used neurotoxin-based model to study Parkinson's disease. The protocol generally involves the stereotactic injection of 6-OHDA into specific brain regions, such as the medial forebrain bundle or the striatum, to induce a lesion of the dopaminergic neurons.[18][19][20][21]
Key Steps:
-
Animal Preparation: Mice (e.g., C57BL/6) are anesthetized and placed in a stereotaxic frame.[20]
-
Pre-treatment: To protect noradrenergic neurons from the toxin, animals are often pre-treated with a norepinephrine reuptake inhibitor such as desipramine.[18]
-
6-OHDA Injection: A solution of 6-OHDA (e.g., 10 μg in 2 μL of saline with 0.02% ascorbic acid) is slowly injected into the target brain region using a Hamilton syringe.[20] The coordinates for the injection are determined based on a stereotaxic atlas. For example, for the striatum, coordinates might be AP: +0.5 mm, L: -2.0 mm, and DV: -3.0 mm from bregma.[20]
-
Post-operative Care: Animals are monitored for recovery and may receive analgesics and supportive care.[18]
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test and the cylinder test to measure rotational asymmetry induced by the unilateral lesion.[20]
-
Histological Analysis: After the experimental period, brains are processed for immunohistochemical staining (e.g., for tyrosine hydroxylase) to quantify the extent of the dopaminergic lesion.[19]
This compound Phase 1 Clinical Trial
The Phase 1 trial of Pbt434 was a randomized, double-blind, placebo-controlled study in healthy adult and elderly volunteers.[1][6]
Key Design Elements:
-
Population: Healthy adult and elderly (≥65 years) volunteers.[1]
-
Design: Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2]
-
Dosing:
-
Primary Outcome: Safety and tolerability, assessed through physical examinations, adverse event monitoring, laboratory tests, and ECGs.[6]
-
Secondary Outcome: Pharmacokinetics, including plasma and CSF concentrations of Pbt434.[1][6]
Visualizing the Landscape
This compound's Proposed Mechanism of Action
Caption: Pbt434's dual mechanism of action.
Experimental Workflow for Preclinical Assessment
Caption: Preclinical evaluation workflow.
Logical Relationship of Therapeutic Strategies
Caption: Therapeutic approaches for neurodegeneration.
References
- 1. alteritytherapeutics.com [alteritytherapeutics.com]
- 2. neurology.org [neurology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1a trial findings of iLCT prioritised drug, Anle138b - Cure Parkinson's [cureparkinsons.org.uk]
- 9. Anle138b Clinical Phase 1 Studies: Food Effect, Safety and Tolerability as well as Pharmacokinetics in Parkinson´s Disease Patients | Parkinson's Disease [michaeljfox.org]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. A Phase II Study to Evaluate the Safety and Efficacy of Prasinezumab in Early Parkinson's Disease (PASADENA): Rationale, Design, and Baseline Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. roche.com [roche.com]
- 14. neurologylive.com [neurologylive.com]
- 15. mdsabstracts.org [mdsabstracts.org]
- 16. Trial of Cinpanemab in Early Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. biorxiv.org [biorxiv.org]
- 19. real.mtak.hu [real.mtak.hu]
- 20. Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
PBT434 Mesylate: A Paradigm Shift in Iron Chelation Therapy for Neurodegenerative Diseases
A comprehensive guide for researchers and drug development professionals on the advantages of PBT434 mesylate over traditional iron chelators, supported by experimental data and detailed methodologies.
The accumulation of iron in the brain is a well-established pathological feature of several neurodegenerative diseases, including Parkinson's disease and Multiple System Atrophy. This has led to the exploration of iron chelators as a therapeutic strategy. Traditional iron chelators, such as deferoxamine, deferiprone, and deferasirox, were primarily developed for systemic iron overload conditions. While they have shown some promise in preclinical and clinical studies for neurodegenerative disorders, their utility is often limited by factors such as poor blood-brain barrier permeability and the risk of systemic iron depletion. This compound represents a novel approach, designed specifically to address the nuances of iron dysregulation in the brain without disrupting systemic iron homeostasis. This guide provides an in-depth comparison of this compound with traditional iron chelators, supported by available experimental evidence.
A New Generation Iron Chelator: this compound's Differentiated Mechanism of Action
Unlike traditional iron chelators that aim to systemically remove excess iron, this compound acts as a moderate-affinity iron chaperone. Its mechanism is multifaceted, focusing on redistributing labile iron within the brain, inhibiting iron-mediated redox activity, and preventing the aggregation of pathological proteins like α-synuclein.[1][2]
Key mechanistic advantages of this compound include:
-
Moderate Iron Affinity: PBT434 has a moderate affinity for iron, which allows it to bind to the pathologically relevant labile iron pool without stripping iron from essential proteins like transferrin and ferritin.[1] This targeted action is crucial for avoiding the systemic iron depletion often associated with high-affinity traditional chelators.[1]
-
Inhibition of Protein Aggregation: PBT434 has been shown to inhibit the iron-mediated aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and Multiple System Atrophy.[1][2]
-
Reduction of Oxidative Stress: By chelating labile iron, PBT434 prevents its participation in Fenton chemistry, thereby reducing the generation of toxic reactive oxygen species and mitigating oxidative stress.[1]
-
Blood-Brain Barrier Permeability: PBT434 is an orally bioavailable small molecule that readily crosses the blood-brain barrier, a critical feature for targeting neurological diseases that is a limitation for some traditional chelators like deferoxamine.[3]
Comparative Efficacy: Preclinical Evidence
Preclinical studies in various animal models of neurodegenerative diseases have demonstrated the potential of this compound.
Neuroprotection in Parkinson's Disease Models
In mouse models of Parkinson's disease (6-OHDA and MPTP), oral administration of PBT434 (30 mg/kg/day) demonstrated significant neuroprotective effects:
-
Preservation of Dopaminergic Neurons: PBT434 treatment prevented the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1]
-
Reduction of α-Synuclein Accumulation: The treatment lowered the levels of α-synuclein in the substantia nigra.[1]
-
Improvement in Motor Function: PBT434-treated mice showed significant improvements in motor performance.[1]
While direct comparative studies are limited, a key finding is that PBT434 exerted these neuroprotective effects without causing a significant depletion of systemic iron stores, a major advantage over traditional high-affinity chelators.[1] In vitro studies have indicated that PBT434 is significantly less potent at lowering overall cellular iron levels compared to deferiprone and deferoxamine, highlighting its more targeted mechanism.[1][2]
Efficacy in Multiple System Atrophy (MSA) Model
In a transgenic mouse model of MSA, PBT434 treatment resulted in:
-
Reduced α-synuclein aggregation.[4]
-
Preservation of neurons in the substantia nigra.[4]
-
A decrease in the number of glial cell inclusions, a key pathological feature of MSA.[4]
-
Improved motor function.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and traditional iron chelators. It is important to note that direct head-to-head comparative studies are not always available, and data has been compiled from various sources.
Table 1: In Vitro Comparison of Iron Chelation and Functional Effects
| Parameter | This compound | Deferiprone | Deferoxamine | Deferasirox |
| Iron Chelation Potency | Moderate affinity | High affinity | High affinity | High affinity |
| Effect on Cellular Iron Levels | Significantly less potent at lowering cellular iron levels compared to DFP and DFO[1][2] | Potent iron removal | Potent iron removal | Potent iron removal |
| Inhibition of Iron-Mediated α-Synuclein Aggregation | Significantly reduces the rate of aggregation[1] | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| Inhibition of Iron-Mediated Redox Activity | Significantly inhibits H₂O₂ production[1] | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
Table 2: In Vivo Efficacy in Parkinson's Disease Models (Mouse)
| Parameter | This compound (30 mg/kg/day) | Deferiprone | Deferoxamine | Deferasirox |
| Neuroprotection (SNpc Neuron Survival) | Prevents neuronal loss[1] | Reduces neuronal loss (data varies by model and dose) | Attenuates dopamine neuron loss[5] | Data not available |
| Reduction of Nigral α-Synuclein | Lowers accumulation[1] | Data not available in direct comparison | Decreases pathological α-synuclein formations[6] | Data not available |
| Improvement in Motor Function | Rescues motor performance[1] | Mixed results in clinical trials[7] | Improves behavioral deficits[8] | Data not available |
| Effect on Systemic Iron | No significant depletion of tissue iron stores[1] | Can cause systemic iron depletion | Can cause systemic iron depletion | Can cause systemic iron depletion |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
-
Objective: To model the progressive loss of dopaminergic neurons in Parkinson's disease.
-
Procedure:
-
Adult male C57BL/6 mice are anesthetized.
-
A single unilateral injection of 6-OHDA (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) is made into the medial forebrain bundle.
-
This compound (e.g., 30 mg/kg/day) or vehicle is administered orally, starting at a specified time point post-lesion (e.g., 3 days) and continued for the duration of the study (e.g., 21 days).
-
-
Endpoints:
-
Behavioral Assessment: Rotational behavior in response to apomorphine or amphetamine is measured to assess the extent of the lesion.
-
Histological Analysis: Brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
-
α-Synuclein Aggregation Assay
-
Objective: To assess the ability of compounds to inhibit the iron-mediated aggregation of α-synuclein in vitro.
-
Procedure:
-
Recombinant human α-synuclein is incubated in the presence of an iron source (e.g., FeCl₃).
-
Test compounds (this compound or traditional chelators) are added to the reaction mixture at various concentrations.
-
The mixture is incubated with agitation at 37°C.
-
Aggregation is monitored over time by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.
-
-
Endpoints:
-
Lag time: The time taken to reach the half-maximal fluorescence intensity.
-
Maximum fluorescence intensity: An indicator of the total amount of aggregated α-synuclein.
-
Visualizing the Pathways and Workflows
Caption: PBT434's mechanism of action in preventing iron-mediated neurotoxicity.
Caption: Experimental workflow for evaluating PBT434 in a Parkinson's disease model.
Conclusion: A Promising Neuro-centric Approach
This compound emerges as a promising therapeutic candidate for neurodegenerative diseases characterized by iron dyshomeostasis. Its distinct mechanism of action, centered on modulating brain iron and inhibiting pathological protein aggregation without causing systemic iron depletion, offers significant advantages over traditional iron chelators. The preclinical data strongly support its potential to slow disease progression in conditions like Parkinson's disease and Multiple System Atrophy. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in human populations. This guide provides a foundational understanding for researchers and drug developers interested in this innovative approach to treating neurodegeneration.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by iron chelator against proteasome inhibitor-induced nigral degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic intranasal deferoxamine ameliorates motor defects and pathology in the α-synuclein rAAV Parkinson's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain Iron Chelation with Deferiprone in Parkinson’s… | Clinician.com [clinician.com]
- 8. Neuroprotection of desferrioxamine in lipopolysaccharide-induced nigrostriatal dopamine neuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pbt434 Mesylate Against Novel Parkinson's Disease Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Parkinson's disease (PD) therapeutics is undergoing a significant transformation, moving beyond purely symptomatic treatments to disease-modifying strategies. This guide provides a comparative analysis of Pbt434 mesylate (also known as ATH434), a promising oral agent, against other novel therapies in the pipeline. We delve into their mechanisms of action, present available quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for key assays.
Overview of Therapeutic Strategies
The development of new drugs for Parkinson's disease is robust, with numerous therapies being evaluated in clinical trials. As of early 2024, there were 136 active trials for PD drug therapies.[1] These can be broadly categorized into symptomatic treatments and disease-modifying therapies (DMTs). DMTs, which aim to slow or halt disease progression, represent a major focus of current research.
Novel therapeutic approaches include:
-
Targeting Alpha-Synuclein: This protein's aggregation is a pathological hallmark of PD. Strategies include inhibiting its aggregation and preventing its spread.[2]
-
Modulating Iron Metabolism: Elevated brain iron levels are observed in PD patients and are thought to contribute to neurodegeneration.[3]
-
LRRK2 Inhibition: Mutations in the LRRK2 gene are a significant genetic risk factor for PD.[4]
-
GCase Enhancement: Mutations in the GBA1 gene, which encodes the enzyme glucocerebrosidase (GCase), are another major genetic risk factor.[2]
-
Anti-inflammatory Approaches: Neuroinflammation is increasingly recognized as a key contributor to PD pathology.
Comparative Analysis of this compound and Novel Therapies
This section compares this compound with other selected novel therapies based on their mechanism of action, available clinical trial data, and safety profiles. It is important to note that direct head-to-head clinical trial data is largely unavailable; therefore, this comparison is based on the results of individual studies.
This compound (ATH434)
Pbt434 is a novel, orally bioavailable small molecule that readily crosses the blood-brain barrier.[5][6] Its unique mechanism of action involves the modulation of iron homeostasis and the inhibition of alpha-synuclein aggregation.[5] Pbt434 is designed to chelate excess labile iron in the brain, thereby reducing oxidative stress and preventing iron-mediated aggregation of alpha-synuclein.[1][3][6][7] Preclinical studies have shown that Pbt434 can prevent the loss of dopaminergic neurons and improve motor function in animal models of PD.[5]
Novel Therapeutic Competitors
For this comparison, we will focus on therapies with distinct mechanisms of action and available clinical data:
-
LRRK2 Inhibitors (e.g., BIIB122): These molecules aim to reduce the hyperactivity of the LRRK2 enzyme caused by mutations, which is thought to contribute to neuronal damage.
-
GCase Activators (e.g., Ambroxol): By enhancing the activity of the GCase enzyme, these therapies aim to improve the clearance of cellular waste, including alpha-synuclein aggregates.
-
NLRP3 Inflammasome Inhibitors (e.g., VTX3232): These drugs target the NLRP3 inflammasome, a key component of the inflammatory response in the brain.
Data Presentation: Efficacy and Safety
The following tables summarize the available quantitative data from clinical trials for this compound and comparator therapies.
Table 1: Efficacy Data from Clinical Trials
| Therapeutic Agent | Target Population | Primary Outcome Measure | Key Efficacy Results | Clinical Trial Phase |
| This compound (ATH434) | Multiple System Atrophy (MSA) | Change in Unified MSA Rating Scale (UMSARS) | 48% slowing of clinical progression at the 50 mg dose (p=0.03) and 29% at the 75 mg dose at 52 weeks compared to placebo.[8] | Phase 2 |
| Buntanetap | Parkinson's Disease (>3 years diagnosis) | Change in MDS-UPDRS | Statistically significant improvement in MDS-UPDRS Part II, Part III, Part II+III, and Total scores.[9] | Phase 3 |
| VTX3232 | Early-stage Parkinson's Disease | Safety and Tolerability | Statistically significant reductions in MDS-UPDRS Part I (p<0.05), Part II (p<0.01), and Part III (p<0.01) in a small open-label study.[10] | Phase 2a |
| Ambroxol | Parkinson's Disease with GBA mutation | Change in motor and non-motor symptoms | Ongoing trial; earlier open-label studies confirmed it crosses the blood-brain barrier and is safe at therapeutic doses.[11] | Phase 2 |
| Solangepras | Parkinson's Disease with motor fluctuations | Reduction in daily "OFF-time" | 150 mg dose significantly reduced daily OFF-time by 1.3 hours compared to placebo in a Phase 2 trial.[11] | Phase 3 Underway |
Table 2: Safety and Tolerability Data
| Therapeutic Agent | Common Adverse Events | Serious Adverse Events | Discontinuation Rate |
| This compound (ATH434) | Well-tolerated with adverse event rates comparable to placebo.[12] | No serious adverse events leading to discontinuation reported in Phase 1.[12] | Not reported in detail. |
| Buntanetap | Not detailed in the provided search results. | Not detailed in the provided search results. | Not detailed in the provided search results. |
| VTX3232 | No drug-related treatment-emergent adverse events reported.[10] | Not reported. | Not reported. |
| Ambroxol | Generally well-tolerated in previous studies as a cough suppressant. | Not detailed in the provided search results for PD trials. | Not detailed in the provided search results. |
| Solangepras | Not detailed in the provided search results. | Not detailed in the provided search results. | Not detailed in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the preclinical evaluation of therapies like this compound.
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This is a widely used neurotoxin-based model to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.
Protocol:
-
Animal Preparation: Adult male C57BL/6 mice are typically used. They are anesthetized with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A small hole is drilled in the skull to allow for the injection of 6-OHDA.
-
6-OHDA Injection: A solution of 6-OHDA (typically 2-4 µg in 1-2 µl of saline with 0.02% ascorbic acid to prevent oxidation) is injected unilaterally into the medial forebrain bundle or the substantia nigra pars compacta. The contralateral side can serve as a control.
-
Post-operative Care: Animals receive post-operative analgesia and are monitored for recovery.
-
Behavioral Testing: Several weeks after surgery, motor deficits are assessed using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or rotarod test.
-
Histological Analysis: At the end of the study, animals are euthanized, and their brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Alpha-Synuclein Aggregation Assay (Thioflavin T Assay)
This in vitro assay is used to monitor the aggregation of alpha-synuclein and to screen for potential inhibitors.
Protocol:
-
Protein Preparation: Recombinant human alpha-synuclein is purified and prepared at a concentration of approximately 50-100 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the alpha-synuclein solution, Thioflavin T (ThT, a fluorescent dye that binds to amyloid fibrils), and the test compound (e.g., this compound) at various concentrations.
-
Incubation and Agitation: The plate is incubated at 37°C with continuous shaking to promote aggregation.
-
Fluorescence Measurement: The fluorescence of ThT is measured at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of alpha-synuclein fibrils.
-
Data Analysis: The aggregation kinetics are plotted as fluorescence intensity versus time. The lag time, maximum fluorescence, and rate of aggregation can be calculated to assess the inhibitory effect of the test compound.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound in Parkinson's disease.
Caption: Experimental workflow for the 6-OHDA mouse model of Parkinson's disease.
References
- 1. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCase and Parkinson's: a new perspective - Cure Parkinson's [cureparkinsons.org.uk]
- 3. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 4. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xjcistanche.com [xjcistanche.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annovis Bio Announces New Data from Phase III Parkinsonâs Study Highlighting Improvements in Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and Cognition after Treatment with Buntanetap [annovisbio.com]
- 10. Ventyx Phase 2a Trial Shows Promise for Novel Parkinson's Treatment | VTYX Stock News [stocktitan.net]
- 11. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 12. researchgate.net [researchgate.net]
Pbt434 Mesylate: In Vivo Target Engagement and Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the evidence for Pbt434 mesylate's target engagement in vivo, with a comparative look at alternative therapeutic strategies for neurodegenerative diseases.
This compound (also known as ATH434) is an orally bioavailable, brain-penetrant small molecule currently under investigation for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy (MSA). Its mechanism of action centers on the modulation of iron homeostasis and the inhibition of alpha-synuclein (α-synuclein) aggregation, key pathological features of these diseases. This guide provides a detailed overview of the in vivo evidence supporting Pbt434's target engagement, compares its performance with other therapeutic alternatives, and presents the experimental protocols for the cited studies.
This compound: In Vivo Evidence of Target Engagement
Pbt434 has demonstrated significant neuroprotective effects and target engagement in multiple preclinical models of Parkinson's disease and MSA. In vivo studies have consistently shown that Pbt434 can prevent the loss of dopaminergic neurons, reduce the accumulation of pathological α-synuclein, and mitigate oxidative stress.
Preclinical Efficacy in Animal Models
In mouse models employing neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), as well as in transgenic mice overexpressing human α-synuclein (hA53T), Pbt434 has been shown to preserve substantia nigra pars compacta (SNpc) neurons and improve motor function.[1][2] Notably, in the 6-OHDA model, Pbt434 preserved up to 75% of the remaining SNpc neurons.[3]
A key aspect of Pbt434's mechanism is its ability to modulate iron. Unlike strong iron chelators, Pbt434 does not deplete systemic iron levels in healthy rodents.[1][2] Instead, it is believed to redistribute labile iron, thereby preventing iron-mediated redox activity and α-synuclein aggregation. This is supported by findings that Pbt434 treatment leads to increased levels of the iron export protein ferroportin.[1][2]
Furthermore, Pbt434 has been shown to reduce markers of oxidative damage and increase the levels of DJ-1, a protein involved in antioxidant defense.[1][2] In a mouse model of MSA (PLP-α-syn transgenic mice), treatment with ATH434 reduced the aggregation of oligomeric and urea-soluble α-synuclein, decreased the number of glial cell inclusions, and preserved SNpc neurons.[4]
Human Pharmacokinetics and Target Engagement
Phase 1 clinical trials in healthy adult and elderly volunteers have established that Pbt434 is safe, well-tolerated, and orally bioavailable.[5] Importantly, these studies confirmed that Pbt434 crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) that are comparable to those found to be efficacious in animal models.[5][6]
Topline results from a Phase 2 clinical trial in patients with MSA have provided the first direct evidence of target engagement in a clinical setting. The trial demonstrated that Pbt434 treatment led to a reduction in iron accumulation in brain regions affected by the disease.[7][8][9][10]
Comparative Analysis with Alternative Therapies
The therapeutic landscape for neurodegenerative diseases is diverse, with multiple strategies aimed at different pathological targets. Here, we compare Pbt434 with two distinct classes of investigational drugs: a strong iron chelator and an α-synuclein aggregation inhibitor.
Pbt434 vs. Deferiprone (Iron Chelator)
Deferiprone is a potent iron chelator that has been investigated for Parkinson's disease. The rationale is that reducing excess iron in the brain could mitigate oxidative stress and neuronal death. However, clinical trial results have been mixed. While some smaller studies suggested potential benefits, the larger FAIRPARK-II Phase 2 trial found that deferiprone, despite successfully reducing brain iron levels, was associated with a worsening of clinical symptoms compared to placebo.[11][12] This highlights a key difference in the proposed mechanisms of action: Pbt434's more moderate approach to iron modulation may avoid the detrimental effects of aggressive iron depletion.[1][2]
Pbt434 vs. Anle138b (α-Synuclein Aggregation Inhibitor)
Anle138b is a small molecule designed to specifically inhibit the formation of α-synuclein oligomers, which are considered to be the primary toxic species.[13] Preclinical studies in mouse models of Parkinson's disease and MSA have shown that anle138b reduces α-synuclein oligomer accumulation, prevents neurodegeneration, and improves motor function.[14][15][16] Like Pbt434, anle138b is orally bioavailable and crosses the blood-brain barrier.[15] Phase 1 clinical trials have demonstrated its safety and tolerability in healthy volunteers and Parkinson's patients.[17] While both Pbt434 and anle138b target α-synuclein aggregation, Pbt434's dual mechanism of also modulating iron homeostasis may offer a broader therapeutic effect by addressing another key pathological cascade.
Quantitative Data Summary
| Compound | Mechanism of Action | Preclinical Model(s) | Key In Vivo Efficacy Data | Clinical Trial Phase | Key Clinical Findings |
| This compound | Iron modulation, α-synuclein aggregation inhibition | 6-OHDA, MPTP, hA53T α-synuclein, PLP-α-syn mice | - Up to 75% preservation of SNpc neurons[3]- Reduced α-synuclein accumulation- Increased ferroportin and DJ-1 levels- Improved motor performance | Phase 2 | - Safe and well-tolerated- Brain penetrant- Reduced brain iron accumulation in MSA patients[7][8][9][10] |
| Deferiprone | Strong iron chelation | - | - | Phase 2 | - Reduced brain iron levels- Worsened clinical symptoms in Parkinson's disease[11][12] |
| Anle138b | α-synuclein oligomerization inhibition | PD and MSA mouse models | - Reduced α-synuclein oligomers- Prevented neurodegeneration and motor decline[14][15][16] | Phase 1 | - Safe and well-tolerated[17] |
| Prasinezumab | Monoclonal antibody targeting aggregated α-synuclein | - | - | Phase 2 | - Did not meet primary endpoint, but showed some positive signals on motor progression[18][19][20][21][22] |
Experimental Protocols
Pbt434 in 6-OHDA Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice are used.
-
Lesioning: A unilateral lesion of the nigrostriatal pathway is induced by a stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[23][24]
-
Treatment: Pbt434 is administered orally, typically starting after the induction of the lesion to assess its neuroprotective effects. Doses have ranged from 1 to 80 mg/kg/day.[2]
-
Behavioral Assessment: Motor function is evaluated using tests such as apomorphine- or amphetamine-induced rotations and the pole test.
-
Histological Analysis: Post-mortem analysis of brain tissue involves immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta.
Pbt434 in MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (e.g., via intraperitoneal injection) to induce damage to the dopaminergic system.[25][26]
-
Treatment: Oral administration of Pbt434 is initiated, often after MPTP administration, at doses similar to those used in the 6-OHDA model.[2]
-
Biochemical Analysis: Brain tissue is analyzed for levels of α-synuclein (soluble and insoluble forms), oxidative stress markers (e.g., 8-isoprostane), and proteins involved in iron metabolism and antioxidant defense (e.g., ferroportin, DJ-1).
-
Histological Analysis: Similar to the 6-OHDA model, TH-positive neurons in the substantia nigra are quantified.
Deferiprone in FAIRPARK-II Clinical Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.[11][12][27][28][29]
-
Participants: Patients with newly diagnosed Parkinson's disease who had not yet received levodopa treatment.
-
Intervention: Participants received either oral deferiprone (15 mg/kg twice daily) or a matching placebo for 36 weeks.[11][29]
-
Primary Outcome: Change in the total score of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).
-
Biomarker Assessment: Brain iron levels were assessed using magnetic resonance imaging (MRI).
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for preclinical in vivo studies of Pbt434.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. alteritytherapeutics.com [alteritytherapeutics.com]
- 9. neurologylive.com [neurologylive.com]
- 10. What's the latest update on the ongoing clinical trials related to Multiple System Atrophy? [synapse.patsnap.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anle138b to target the toxic protein in Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. Anle138b Clinical Phase 1 Studies: Food Effect, Safety and Tolerability as well as Pharmacokinetics in Parkinson´s Disease Patients | Parkinson's Disease [michaeljfox.org]
- 18. Prasinezumab slows motor progression in Parkinsons disease: beyond the clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shakeitup.org.au [shakeitup.org.au]
- 20. roche.com [roche.com]
- 21. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
- 22. 231 A Phase2 study evaluating safety and efficacy of prasinezumab in early Parkinson’s disease (PASADENA) | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 24. Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. modelorg.com [modelorg.com]
- 26. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ISRCTN [isrctn.com]
- 28. FAIR-PARK II | Ecrin [ecrin.org]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of Pbt434 Mesylate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel compounds like Pbt434 mesylate are paramount for ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides essential, step-by-step operational instructions based on best practices for the disposal of research-grade chemicals. Adherence to these procedures will help safeguard personnel and minimize environmental impact.
Summary of Key Chemical Information
To facilitate safe handling and disposal, the following table summarizes the known properties of this compound.
| Property | Data |
| Chemical Name | 5,7-dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one methanesulfonate |
| Molecular Formula | C13H17Cl2N3O5S |
| Molecular Weight | 398.26 g/mol |
| Appearance | Solid |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. |
| Shipping | Typically shipped under ambient temperature as a non-hazardous chemical. |
| Known Hazards | A specific hazard profile is not readily available. As a precaution, it should be handled as a potentially hazardous substance. |
Procedural Guidance for Disposal
The disposal of this compound, like any research chemical without a specific SDS, should be approached with caution and in strict accordance with institutional and local regulations. The following protocol outlines a general, safe, and compliant disposal workflow.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.
-
A lab coat to protect clothing and skin.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical.
-
Solid Waste: Collect un-used or expired this compound powder in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, contaminated gloves, and weighing paper, should be collected in a separate, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a designated liquid hazardous waste container. The container must be compatible with the solvent used and clearly labeled with the full chemical name and concentration.
Step 3: Labeling of Waste Containers
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage of Chemical Waste
Store the labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be:
-
Well-ventilated.
-
Away from general laboratory traffic.
-
In secondary containment to prevent spills.
Step 5: Consultation and Disposal Request
Crucially, the final disposal of chemical waste must be handled by trained professionals.
-
Consult your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the disposal procedures at your institution and will be able to answer any questions regarding local and federal regulations.
-
Submit a Waste Pickup Request: Follow your institution's protocol to request a pickup of the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are available, the procedural guidance provided above is based on standard best practices for chemical waste management in a laboratory setting. The core principle is to treat the substance with caution, contain it appropriately, and hand it over to certified waste disposal professionals.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Navigating the Safe Handling of Pbt434 Mesylate: A Comprehensive Guide for Researchers
For laboratory professionals engaged in pioneering drug development, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for Pbt434 mesylate, a quinazoline derivative under investigation as an α-synuclein aggregation inhibitor for neurodegenerative diseases. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general safety principles for handling research-grade chemicals and specific information on quinazoline derivatives to ensure the well-being of researchers and the integrity of experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, drawing on best practices for handling novel chemical entities and quinazoline compounds.
| PPE Component | Specifications and Recommendations | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double gloving is recommended. | Prevents skin contact with the compound. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary based on a risk assessment. | Minimizes the risk of inhaling airborne particles of the compound. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe management of this compound within the laboratory. The following workflow outlines the key stages and necessary precautions.
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the container is properly labeled.
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
Handling and Weighing: All handling and weighing of the solid compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation and contamination.
Experimental Use: When preparing solutions or using the compound in experiments, always wear the recommended PPE. Avoid generating dust or aerosols.
Spill and Disposal Plan: Preparedness and Compliance
Accidents can happen, and a clear plan for spill management and waste disposal is essential.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. For a small, manageable spill of solid material, proceed with cleanup. For large or volatile spills, contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain and Clean:
-
Solids: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully scoop the material into a labeled, sealable waste container.
-
Liquids: Use an appropriate absorbent material to contain and absorb the spill. Work from the outside of the spill inwards. Place the used absorbent material into a labeled, sealable waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as chemical waste. Do not dispose of it in the regular trash or down the drain. Contact your institution's EHS department for guidance on proper disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, labeled hazardous waste bag. |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash, if permitted by your institution. |
While some quinazoline derivatives are considered low-toxicity, it is prudent to treat all novel compounds with a high degree of caution.[1] Always consult your institution's specific safety protocols and EHS department for guidance tailored to your research environment. By adhering to these guidelines, researchers can confidently and safely advance their vital work in the development of new therapeutics.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
